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  • Product: 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
  • CAS: 535170-04-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid Authored by: A Senior Application Scientist Foreword In the landscape of modern drug discovery and deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely foundational; it is predictive. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, and as such, are critical determinants of its ultimate clinical success. This guide provides a detailed exploration of the core physicochemical characteristics of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a heterocyclic compound of interest.

This document is structured to serve as a practical, hands-on manual for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering in-depth, field-proven methodologies for the experimental determination of key parameters. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to empower research teams to confidently characterize this and other novel chemical entities.

Introduction to 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furan and pyrrole ring system, with a carboxylic acid moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The rigid, fused ring system provides a well-defined three-dimensional structure, which can be advantageous for achieving high-affinity interactions with biological targets. The carboxylic acid group, a common feature in many drugs, imparts ionizable character, influencing solubility and potential interactions with target proteins.[1][2]

A thorough characterization of its physicochemical properties is the first step in unlocking its therapeutic potential.

Chemical Identity
PropertyValueSource
IUPAC Name 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid-
CAS Number 535170-04-8[3][4]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3]
SMILES O=C(C1=C2C(COC2)=CN1)O[3]

Ionization Constant (pKa) Determination

The pKa is a critical parameter that describes the extent of ionization of a molecule in solution at a given pH.[5] For 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, the carboxylic acid group is expected to be the primary acidic center, while the pyrrole nitrogen may exhibit basic properties. Accurate pKa determination is essential for predicting its behavior in physiological environments and for developing appropriate formulation strategies.[5][6]

Experimental Protocol: UV-Metric pKa Determination

This method leverages the change in the ultraviolet (UV) absorbance spectrum of a compound as its ionization state changes with pH.[7] It is a medium-throughput and sample-sparing technique, ideal for early-stage drug discovery.[7]

Principle: The ionized and unionized forms of a molecule will have distinct UV absorbance spectra. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be derived.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a pH range from 2 to 12 in 0.5 pH unit increments.

  • Sample Preparation: In a 96-well UV-transparent microplate, add the appropriate volume of the stock solution to each well containing the different pH buffers to achieve a final concentration of 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • UV-Vis Spectrophotometry: Measure the full UV-Vis spectrum (220-450 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Identify the wavelength(s) with the largest change in absorbance across the pH range.

    • Plot the absorbance at the selected wavelength(s) against the pH.

    • Fit the resulting data to the appropriate Henderson-Hasselbalch equation to determine the pKa value(s). For a monoprotic acid, the equation is: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the ionized form and [HA] is the concentration of the unionized form.

Self-Validation:

  • Control Compounds: Include control compounds with known pKa values (e.g., benzoic acid for acidity and pyridine for basicity) to validate the experimental setup and data analysis pipeline.

  • Isosbestic Point: The presence of a clear isosbestic point in the overlay of the UV spectra at different pH values indicates a simple two-component equilibrium, adding confidence to the determined pKa.

Workflow for UV-Metric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Buffers and Stock into 96-well UV Plate stock->plate buffers Prepare Universal Buffers (pH 2-12) buffers->plate measure Measure UV-Vis Spectra (220-450 nm) plate->measure plot Plot Absorbance vs. pH measure->plot fit Fit Data to Henderson-Hasselbalch Equation plot->fit pka Determine pKa Value(s) fit->pka

Caption: Workflow for UV-Metric pKa Determination.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a nonpolar environment relative to a polar one. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[8]

  • LogP (Partition Coefficient): Represents the ratio of the concentration of the unionized form of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9]

  • LogD (Distribution Coefficient): Represents the ratio of the total concentration of the compound (ionized and unionized forms) in the nonpolar phase to its total concentration in the aqueous phase at a specific pH. For ionizable compounds, LogD is pH-dependent.[10]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

The shake-flask method is the "gold standard" for lipophilicity determination due to its direct measurement of partitioning.[9]

Principle: The compound is partitioned between two immiscible liquids, n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions). The concentrations in each phase at equilibrium are measured to calculate the LogD.[7][9]

Methodology:

  • Pre-saturation of Solvents: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in a suitable solvent (e.g., DMSO or methanol).

  • Partitioning: In a glass vial, add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 or 2:1 v/v). The final concentration of the compound should be in a range suitable for accurate quantification by HPLC-UV.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogD at pH 7.4 using the following equation: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Self-Validation:

  • Mass Balance: The total amount of compound recovered from both phases should be within a reasonable range (e.g., 90-110%) of the initial amount added, ensuring that no significant degradation or adsorption to the vial surface has occurred.

  • Control Compounds: Include control compounds with known LogD values at pH 7.4 to verify the accuracy of the method.

Workflow for Shake-Flask LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-Octanol and PBS (pH 7.4) partition Add Stock to Saturated Solvents saturate->partition stock Prepare Stock Solution of Compound stock->partition shake Shake to Equilibrate partition->shake separate Centrifuge to Separate Phases shake->separate sample Sample Both Phases separate->sample hplc Quantify by HPLC-UV sample->hplc calculate Calculate LogD hplc->calculate

Caption: Workflow for Shake-Flask LogD Determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.[11] Poor solubility is a major challenge in drug development.[12] Thermodynamic solubility, which represents the equilibrium concentration of a compound in a saturated solution, is the most relevant measure for drug development.[13]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound by allowing an excess of the solid material to equilibrate with the aqueous medium.[12]

Principle: An excess of the solid compound is suspended in an aqueous buffer (e.g., PBS at pH 7.4) and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[12][13]

Methodology:

  • Sample Preparation: Add an excess of solid 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid to a series of vials containing the desired aqueous buffer (e.g., PBS pH 7.4). Ensure that undissolved solid remains visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Dilute the clear filtrate or supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Self-Validation:

  • Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is essential to confirm that a saturated solution was achieved.

  • Time to Equilibrium: To ensure that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.

  • Control Compounds: Analyze control compounds with well-characterized solubilities (e.g., caffeine for high solubility and tamoxifen for low solubility) in parallel.[13]

Workflow for Thermodynamic Solubility Determination

G cluster_exp Experiment cluster_analysis Analysis add_excess Add Excess Solid to PBS (pH 7.4) equilibrate Agitate for 24-72 hours add_excess->equilibrate separate Filter or Centrifuge to Remove Solid equilibrate->separate sample Sample Supernatant separate->sample hplc Quantify by HPLC-UV sample->hplc solubility Report Solubility (µg/mL or µM) hplc->solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The physicochemical properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid are critical to its potential as a drug candidate. This guide has provided a comprehensive framework for the experimental determination of its pKa, lipophilicity, and aqueous solubility. By employing the detailed, self-validating protocols outlined herein, researchers can generate high-quality, reliable data to inform decision-making throughout the drug discovery and development process. A thorough understanding of these fundamental properties will be instrumental in guiding lead optimization efforts, designing appropriate formulations, and ultimately, in assessing the therapeutic viability of this promising heterocyclic scaffold.

References

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 356–367. [Link]

  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Pharmaceutical Sciences and Research. [Link]

  • Saikesi. (n.d.). 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid [535170-04-8]. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Al-Ghabeish, M., & Puri, V. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2098–2106. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • O'Boyle, F., & Mey, A. S. J. S. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Concept Life Sciences. (n.d.). Kinetic Solubility. [Link]

  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,methylester(9CI). [Link]

  • Liu, Y., Wu, M., & Zhao, Y. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Cheminformatics, 17(1), 1. [Link]

  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-(9CI). [Link]

  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,ethylester(9CI). [Link]

  • Liu, Y., Wu, M., & Zhao, Y. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. [Link]

  • Schrödinger. (2024, October 3). Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • Işık, M., Rustenburg, A. S., & Mobley, D. L. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship. [Link]

  • PubChem. (n.d.). 3,4-Dihydro-4-hydroxy-2H-pyrrole-2-carboxylic acid. [Link]

  • Rowan. (2025, October 16). How to Predict pKa. [Link]

  • Baxendale, I. R., & Ley, S. V. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

  • Petrova, M., & Danalev, D. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

  • PubChem. (n.d.). Pyrrole. [Link]

  • Patil, P. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry, 14(2), 1032-1036. [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Baxendale, I. R., & Ley, S. V. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. [Link]

  • N/A. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]

  • PubChem. (n.d.). Pyrrolo-pyrrole carboxylic acid. [Link]

  • Molport. (n.d.). 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid. [Link]

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Exploratory

An In-depth Technical Guide to the Mechanism of Action for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: The Furo[3,4-c]pyrrole Scaffold - A Bioisostere with Untapped Potential The landscape of medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Furo[3,4-c]pyrrole Scaffold - A Bioisostere with Untapped Potential

The landscape of medicinal chemistry is rich with heterocyclic scaffolds that serve as the foundation for a multitude of therapeutic agents. Among these, fused ring systems are of particular interest due to their rigid structures, which can allow for precise and high-affinity interactions with biological targets. The 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid core represents a compelling, yet underexplored, scaffold. While direct, in-depth studies on the mechanism of action of its derivatives are nascent, a wealth of information can be gleaned from its close structural analogs, particularly the pyrrolo[3,4-c]pyridine and pyrrolo[3,4-c]pyrrole systems.

This technical guide will synthesize the available data on related compounds to build a predictive framework for the mechanism of action of 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid derivatives. We will explore the probable biological targets, the key structure-activity relationships, and the experimental methodologies required to elucidate their therapeutic potential. This document is intended to serve as a foundational resource for researchers embarking on the study of this promising class of molecules.

The Core Scaffold: Structural and Electronic Considerations

The 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid core is a bicyclic system where a furan ring is fused to a pyrrole ring. The pyrrole moiety is a five-membered aromatic heterocycle with an excess of π-electrons, making it a good electron donor. The fusion of the furan ring, with its electronegative oxygen atom, modulates the electronic properties of the pyrrole. The carboxylic acid group at the 4-position is a key functional group, capable of acting as a hydrogen bond donor and acceptor, and can be crucial for interaction with the active sites of enzymes.

The replacement of a benzene or pyridine ring (as seen in many biologically active pyrrole derivatives) with a furan ring introduces several key changes:

  • Size and Geometry: The five-membered furan ring is smaller than a six-membered aromatic ring, which can alter the overall shape of the molecule and its fit within a binding pocket.

  • Electronic Properties: The oxygen atom in the furan ring is a strong electron-withdrawing group, which will influence the electron density of the fused pyrrole ring.

  • Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

These structural and electronic nuances are critical in determining the specific biological targets of this class of compounds.

Predicted Mechanisms of Action and Key Biological Targets

Based on the extensive research into analogous fused pyrrole systems, several high-probability mechanisms of action can be proposed for 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid derivatives.

Kinase Inhibition: A Prominent Avenue for Anticancer and Anti-inflammatory Activity

A significant body of evidence points to the inhibition of protein kinases as a primary mechanism of action for fused pyrrole derivatives.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The furo[3,4-c]pyrrole scaffold is well-suited to act as a "hinge-binding" motif, a common feature of many kinase inhibitors. The nitrogen atom of the pyrrole ring can form a crucial hydrogen bond with the "hinge" region of the kinase active site, while the rest of the molecule occupies the ATP-binding pocket.

Potential Kinase Targets:

  • Spleen Tyrosine Kinase (SYK): A key mediator in the signaling of immune receptors. Inhibition of SYK is a therapeutic strategy for inflammatory diseases and certain B-cell malignancies.[1]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. PI3K inhibitors are being actively developed as anticancer agents.[1]

The carboxylic acid group of the title compounds could form additional interactions with the ribose-binding region or the solvent-exposed region of the kinase active site, potentially enhancing potency and selectivity.

Diagram: Generalized Kinase Inhibition by a Furo[3,4-c]pyrrole Derivative

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Furo[3,4-c]pyrrole Derivative hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose-Binding Pocket furo_pyrrole Furo[3,4-c]pyrrole Core furo_pyrrole->hinge H-bond to hinge carboxylic_acid Carboxylic Acid carboxylic_acid->ribose_pocket H-bond/Ionic interaction substituent R-group substituent->hydrophobic_pocket Hydrophobic interaction

Caption: Proposed binding mode of a furo[3,4-c]pyrrole derivative in a kinase ATP-binding pocket.

Inhibition of Viral and Bacterial Enzymes

Fused pyrrole systems have also demonstrated significant potential as antimicrobial and antiviral agents.

  • Anti-HIV Activity: Derivatives of the closely related pyrrolo[3,4-c]pyridine scaffold, particularly those with a carboxylate at the 4-position, have shown activity against HIV-1, likely through the inhibition of HIV-1 integrase.[1] This enzyme is essential for the integration of the viral DNA into the host genome. The furo[3,4-c]pyrrole core could chelate the metal ions in the active site of the integrase, a common mechanism for inhibitors of this enzyme.

  • Antimycobacterial Activity: The InhA enzyme, an enoyl-acyl carrier protein reductase, is a key target for the development of new drugs against Mycobacterium tuberculosis. Pyrrolo[3,4-c]pyridine derivatives have been identified as inhibitors of InhA.[1] The furo[3,4-c]pyrrole scaffold could also fit into the active site of InhA, disrupting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Anti-inflammatory Activity via COX/LOX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. More recently, dual inhibitors of COX and lipoxygenase (LOX) pathways have been sought to provide broader anti-inflammatory coverage with potentially fewer side effects. Pyrrolo[3,4-c]pyrrole derivatives have been identified as potent and selective COX-2 inhibitors.[3] The furo[3,4-c]pyrrole scaffold, particularly with the carboxylic acid moiety (a common feature of many NSAIDs), is a strong candidate for COX and/or LOX inhibition.

Structure-Activity Relationships (SAR): A Predictive Analysis

While a comprehensive SAR for the 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid core is yet to be established, we can extrapolate from the data on related systems.

Structural Position Modification Predicted Impact on Activity Rationale
N-5 Position Alkyl, Aryl, or Substituted Aryl GroupsHigh impact on potency and selectivity.These substituents will likely project into a hydrophobic pocket of the target enzyme. The nature of the substituent will determine the strength of the hydrophobic and/or π-stacking interactions.
C-1 and C-3 Positions Small alkyl or aryl groupsModerate impact on activity.Substituents at these positions can influence the overall shape and electronic properties of the core, potentially fine-tuning the binding affinity.
Carboxylic Acid at C-4 Esterification or AmidationCan modulate potency, cell permeability, and pharmacokinetic properties.The free carboxylic acid is often crucial for direct interaction with the target, but converting it to an ester or amide can create a prodrug that improves oral bioavailability.[1]
Furan Oxygen Bioisosteric Replacement (e.g., with Sulfur)Significant change in activity and target profile.The furan oxygen's hydrogen bonding capacity is a key feature. Replacing it would alter the electronic nature and interaction potential of the scaffold.

Experimental Workflows for Mechanism of Action Studies

To validate the predicted mechanisms of action, a systematic experimental approach is required. The following protocols provide a starting point for the characterization of 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid derivatives.

General Cytotoxicity and Antiproliferative Assays

The first step in characterizing a new compound series is to assess its general cytotoxicity and antiproliferative activity against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Diagram: Experimental Workflow for Initial Biological Screening

G start Synthesized Furo[3,4-c]pyrrole Derivatives cytotoxicity Cytotoxicity/Antiproliferative Screening (e.g., MTT Assay) start->cytotoxicity target_identification Target Identification Assays cytotoxicity->target_identification If active kinase_panel Kinase Panel Screening target_identification->kinase_panel antiviral_assay Antiviral/Antimicrobial Assays target_identification->antiviral_assay cox_lox_assay COX/LOX Inhibition Assays target_identification->cox_lox_assay lead_optimization Lead Optimization kinase_panel->lead_optimization antiviral_assay->lead_optimization cox_lox_assay->lead_optimization

Sources

Foundational

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a bicyclic heteroatomic molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a bicyclic heteroatomic molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages foundational NMR principles and comparative data from analogous structures to present a detailed prediction of the ¹H and ¹³C NMR spectra. Furthermore, it outlines a robust, self-validating experimental workflow for the acquisition and definitive assignment of the NMR data, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Molecular Structure

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS 535170-04-8) is a unique heterocyclic scaffold featuring a fused furan and pyrrole ring system.[1][2] The structural rigidity and stereochemical complexity of such bicyclic systems, combined with the electronic influence of the nitrogen and oxygen heteroatoms and the carboxylic acid moiety, give rise to a distinct and informative NMR profile. Accurate interpretation of this profile is paramount for structural verification and for understanding the molecule's chemical environment, which is crucial for its application in fields like medicinal chemistry.

To facilitate a clear discussion of the NMR data, the atoms of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid are systematically numbered as shown in the diagram below. This numbering convention will be used throughout this guide for all spectral assignments.

Caption: Structure of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following sections detail the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule. These predictions are based on established chemical shift theory and data from structurally related compounds such as dihydrofuran and substituted pyrroles.[2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals, plus a broad signal for the exchangeable protons.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H1, H3~ 4.5 - 4.8Singlet (or very narrow multiplet)-These are diastereotopic methylene protons adjacent to both a nitrogen atom and a furan oxygen atom (via the fused ring system). Their chemical shift is significantly downfield due to the influence of these two electronegative atoms. They are expected to appear as two distinct signals.
H6a, H7~ 4.8 - 5.2Singlet (or very narrow multiplet)-These methylene protons are part of the dihydrofuran ring and are adjacent to the oxygen atom and the pyrrole ring. Similar to H1 and H3, they are in a deshielded environment. They are also expected to appear as two distinct signals.
NH~ 8.0 - 10.0Broad Singlet-The chemical shift of NH protons in pyrrole systems is highly variable and depends on solvent, concentration, and temperature.[6]
COOH~ 10.0 - 13.0Broad Singlet-The carboxylic acid proton is highly deshielded and its signal is typically very broad due to hydrogen bonding and chemical exchange.[7][8][9] This signal may disappear upon addition of D₂O.[9]

Note: The methylene protons at positions 1, 3, 6a, and 7 are technically diastereotopic and could potentially show geminal coupling and long-range couplings, which might result in more complex splitting patterns than simple singlets. However, in the absence of adjacent protons for vicinal coupling, they are predicted to be narrow multiplets or apparent singlets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals.

Carbon(s) Predicted δ (ppm) Rationale
C1, C3~ 50 - 60These aliphatic carbons are directly attached to the nitrogen atom, causing a downfield shift.
C6a, C7~ 70 - 80These aliphatic carbons are bonded to the highly electronegative oxygen atom, resulting in a significant downfield shift.
C3a, C4~ 125 - 140These are sp² hybridized carbons of the pyrrole ring. The carbon bearing the carboxylic acid (C4) is expected to be further downfield.
C=O (acid)~ 165 - 180The carbonyl carbon of the carboxylic acid group typically appears in this downfield region.[9][10]

Table 1: Summary of Predicted ¹H and ¹³C NMR Data

Experimental Protocols for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a systematic approach to sample preparation and data acquisition is essential.

Sample Preparation
  • Solvent Selection: Due to the presence of exchangeable NH and COOH protons, the choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it is a polar aprotic solvent that can slow down the exchange rate of acidic protons, often allowing for their observation as broader, but distinct, signals.[6] Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) could also be used, but in CD₃OD the NH and COOH signals will likely exchange with the solvent's deuterium and disappear.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of the chosen deuterated solvent.[11][12][13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[11]

  • Filtration: To ensure optimal spectral resolution by minimizing magnetic field inhomogeneities, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for data acquisition on a 400 MHz NMR spectrometer.

¹H NMR (1D):

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 0-16 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans: 8-16

¹³C NMR (1D):

  • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans: 1024 or more, depending on concentration.

Strategy for Definitive Spectral Assignment using 2D NMR

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of complex molecules. The following workflow outlines the logical progression from data acquisition to full structural confirmation.

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Exploratory

Mass spectrometry fragmentation patterns of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid Abstract This technical guide provides a comprehensive, predictive framework for understanding th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, predictive framework for understanding the mass spectrometric behavior of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (C₇H₇NO₃, Mol. Wt.: 153.14 g/mol ). As a novel heterocyclic scaffold, this molecule holds potential as a building block in medicinal chemistry and drug discovery. A thorough understanding of its fragmentation pattern is paramount for its unambiguous identification and structural characterization in complex matrices. This document, intended for researchers and drug development professionals, elucidates the predicted ionization properties and details the most probable fragmentation pathways under electrospray ionization (ESI) conditions in both positive and negative ion modes. We will explore the chemical logic behind these fragmentation routes, present a robust analytical workflow, and provide the necessary tools for interpreting the resulting mass spectra.

Introduction: The Structural Context

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a bicyclic heteroatomic compound featuring a fused furan and pyrrole ring system, further functionalized with a carboxylic acid.[1][2] This unique combination of a partially saturated, strained ring system and an ionizable functional group dictates its behavior in a mass spectrometer. The analysis of such molecules is critical for confirming synthetic products, identifying metabolites, and characterizing novel chemical entities.

The choice of ionization technique is critical for analyzing molecules of this nature. Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which is ideal for polar, thermally labile molecules like carboxylic acids.[3][4] ESI typically generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, which can then be subjected to collision-induced dissociation (CID) for structural elucidation.[5] This guide will focus on the fragmentation patterns derived from these precursor ions.

Analytical Workflow: A Self-Validating Protocol

A robust and reproducible analytical method is the foundation of trustworthy data. The following protocol outlines a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for the analysis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. The causality behind these choices is to ensure efficient ionization, good chromatographic peak shape, and effective fragmentation.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50 v/v) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to a working concentration of 1-10 µg/mL. The use of a low-concentration solution minimizes source saturation and matrix effects.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of this polar molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for good peak shape and for promoting protonation in positive ion mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes. This ensures the compound is eluted efficiently and separated from potential impurities.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.

    • Precursor Ions: [M+H]⁺ at m/z 154.05 and [M-H]⁻ at m/z 152.04.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a ramped collision energy is advised. This ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed, providing a comprehensive fragmentation spectrum.

The logical flow of this experimental setup is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent (1 mg/mL) dilute Dilute to Working Conc. (1-10 µg/mL) dissolve->dilute filter Filter (0.22 µm) dilute->filter lc LC Separation (C18 Column) filter->lc esi ESI Source (+/- Ionization) lc->esi ms1 Full Scan MS (Detect Precursor) esi->ms1 cid Collision Cell (CID) (Fragment Precursor) ms1->cid ms2 Product Ion Scan (Detect Fragments) cid->ms2 interpret Elucidate Structure (Fragmentation Pattern) ms2->interpret

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

The fragmentation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is predicted to be highly dependent on the ionization mode. The presence of the acidic proton makes negative ion mode particularly informative.

Negative Ion Mode (ESI⁻) Fragmentation

In negative ion mode, the molecule readily loses a proton from the carboxylic acid group to form the deprotonated precursor ion, [M-H]⁻, at m/z 152.04 . The fragmentation of this ion is dominated by the charge-driven expulsion of neutral molecules.

  • Primary Fragmentation: Decarboxylation: The most favorable and characteristic fragmentation pathway for a carboxylate anion is the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44.01 Da.[6][7] This is a low-energy process that typically results in the most abundant fragment ion (the base peak) in the MS/MS spectrum.

    • [M-H-CO₂]⁻: m/z 152.04 → m/z 108.03 (C₆H₆NO⁻)

  • Secondary Fragmentation: The resulting m/z 108.03 ion, a deprotonated furo-pyrrole core, can undergo further fragmentation via ring cleavage, although this would require higher collision energy. Plausible pathways include the loss of small, stable neutral molecules like carbon monoxide (CO) or formaldehyde (CH₂O) from the furan moiety.

The proposed fragmentation cascade in negative ion mode is illustrated below.

G Negative Ion Mode Fragmentation cluster_main Negative Ion Mode Fragmentation parent [M-H]⁻ m/z 152.04 C₇H₆NO₃⁻ frag1 m/z 108.03 C₆H₆NO⁻ parent->frag1 - CO₂ (-44.01 Da)

Caption: Predicted primary fragmentation in negative ion mode.

Positive Ion Mode (ESI⁺) Fragmentation

In positive ion mode, protonation is expected to occur at one of the heteroatoms (the pyrrole nitrogen or the furan oxygen) or the carbonyl oxygen of the carboxylic acid. The resulting precursor ion, [M+H]⁺, at m/z 154.05 will fragment primarily through the loss of small neutral molecules associated with the carboxylic acid group.

  • Loss of Water: A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O), with a mass of 18.01 Da, to form a stable acylium ion.[8]

    • [M+H-H₂O]⁺: m/z 154.05 → m/z 136.04 (C₇H₆NO₂⁺)

  • Loss of Formic Acid: Another plausible pathway involves a rearrangement and elimination of the entire carboxylic acid moiety as formic acid (HCOOH), a neutral loss of 46.01 Da.

    • [M+H-HCOOH]⁺: m/z 154.05 → m/z 108.04 (C₆H₆N⁺)

  • Decarbonylation of the Acylium Ion: The acylium ion formed from the loss of water (m/z 136.04) can subsequently lose carbon monoxide (CO), a neutral loss of 28.00 Da, to yield the same ion at m/z 108.04.

    • [M+H-H₂O-CO]⁺: m/z 136.04 → m/z 108.04 (C₆H₆N⁺)

The bicyclic core fragment at m/z 108.04 is relatively stable but may undergo further ring cleavage at higher collision energies, leading to a more complex fragmentation pattern.

G Positive Ion Mode Fragmentation parent [M+H]⁺ m/z 154.05 C₇H₈NO₃⁺ frag_water m/z 136.04 C₇H₆NO₂⁺ parent->frag_water - H₂O (-18.01 Da) frag_core m/z 108.04 C₆H₆N⁺ parent->frag_core - HCOOH (-46.01 Da) frag_water->frag_core - CO (-28.00 Da)

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Foundational

A Guide to the Crystal Structure Analysis of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid: A Methodological Whitepaper

Abstract This technical guide provides a comprehensive methodological framework for the crystal structure analysis of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid. Recognizing the absence of a publicly available c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive methodological framework for the crystal structure analysis of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid. Recognizing the absence of a publicly available crystal structure for this compound, this whitepaper serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the essential steps from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and the interpretation of the resulting structural data. The causality behind experimental choices is explained, and protocols are designed as self-validating systems to ensure scientific integrity. This guide is intended to empower researchers to elucidate the three-dimensional architecture of this and similar bicyclic heterocyclic compounds, which is a critical step in understanding their structure-activity relationships and potential as therapeutic agents.

Introduction: The Significance of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid

The furo[3,4-c]pyrrole scaffold is a recurring motif in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block in medicinal chemistry. Derivatives of related pyrrole-carboxylic acids have shown a range of biological activities, including antiproliferative and enzyme-inhibiting properties.

The crystal structure of a molecule provides the most definitive and detailed information about its three-dimensional arrangement, including bond lengths, bond angles, and the conformation of the molecule.[1] For drug development, understanding the crystal structure is paramount as it governs the molecule's physicochemical properties such as solubility, stability, and its ability to interact with biological targets.[2][3] Elucidating the crystal structure of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid would provide invaluable insights into its potential for forming specific intermolecular interactions, which is crucial for designing new therapeutic agents.[4]

This guide will therefore detail the necessary steps to achieve this, from obtaining suitable single crystals to the final analysis of the crystal packing.

Experimental Workflow: From Synthesis to Single Crystals

The primary bottleneck in any crystallographic study is often the growth of high-quality single crystals.[5] This section outlines a potential synthetic route and a systematic approach to crystallization.

Proposed Synthesis of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid

While various synthetic routes to furo[3,4-c]pyrrole derivatives exist, a plausible approach for the title compound could involve a multicomponent reaction or a cascade reaction sequence, which are known for their efficiency in constructing complex heterocyclic systems.[6][7] For instance, a reaction involving a suitable amine, an isonitrile, and a bifunctional pyridine derivative containing carbonyl and carboxyl groups has been shown to produce pyrrolo[3,4-c]pyridine derivatives and could be adapted for the furo-pyrrole system.[8]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Multicomponent Reaction or Cascade Synthesis Start->Step1 Reaction Setup Intermediate Crude Product Step1->Intermediate Reaction Completion Purification Purification (e.g., Column Chromatography) Intermediate->Purification Work-up FinalProduct Pure 3,5-Dihydro-1H-furo[3,4-c]pyrrole- 4-carboxylic acid Purification->FinalProduct Isolation

Caption: A generalized workflow for the synthesis and purification of the target compound.

Crystallization Methodologies

The presence of both a carboxylic acid and a secondary amine in the target molecule suggests a high propensity for hydrogen bond formation. This is a key consideration when selecting crystallization solvents.[9] A systematic screening of various crystallization techniques is recommended.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble but which is miscible with the good solvent).[10]

    • Sitting Drop: Place a small volume of the concentrated solution in a small, open container within a larger, sealed vessel containing the precipitant.[10]

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Antisolvent Diffusion:

    • Dissolve the compound in a good solvent in a test tube.

    • Carefully layer a less dense, miscible antisolvent on top of the solution.[10]

    • Allow the solvents to slowly mix at the interface, which can induce crystallization.

Self-Validation: The quality of the obtained crystals should be assessed under a polarizing microscope. Ideal crystals for SC-XRD are single, transparent, and have well-defined faces.

Single-Crystal X-ray Diffraction: Data Acquisition

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

SCXRD_Workflow CrystalSelection Crystal Selection and Mounting Diffractometer Mounting on Diffractometer CrystalSelection->Diffractometer DataCollection X-ray Data Collection (Oscillation Images) Diffractometer->DataCollection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing Raw Diffraction Images HKLFile Generation of .hkl file (Reflection Data) DataProcessing->HKLFile Processed Intensities

Caption: Workflow for single-crystal X-ray diffraction data collection and processing.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.

  • Data Collection Strategy: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[11][12]

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This process involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

Structure Solution and Refinement

The processed diffraction data do not directly provide the crystal structure. The "phase problem" must be solved to reconstruct the electron density map of the unit cell. For small molecules, "direct methods" are typically employed.[13][14][15][16]

Computational Protocol: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution (Direct Methods): Statistical relationships between the intensities of the reflections are used to estimate the phases of a small subset of strong reflections. These initial phases are then extended to the full dataset.

  • Fourier Synthesis: An initial electron density map is calculated using the experimental structure factor amplitudes and the estimated phases.

  • Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the molecule.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization procedure to improve the agreement between the calculated and observed structure factors.

Analysis and Interpretation of the Crystal Structure

A solved and refined crystal structure provides a wealth of information.

Molecular Geometry

The primary information obtained is the precise geometry of the 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid molecule in the solid state. This includes:

  • Bond Lengths and Angles: These can be compared to standard values to identify any unusual strain or electronic effects within the molecule.

  • Torsional Angles and Conformation: The conformation of the bicyclic ring system and the orientation of the carboxylic acid group can be determined.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions. Given the functional groups present, hydrogen bonding is expected to play a dominant role.

Intermolecular_Interactions Molecule1 N-H C=O O-H Molecule2 N-H C=O O-H Molecule1:O1->Molecule2:N N-H...O=C Molecule3 N-H C=O O-H Molecule1:O2->Molecule3:O1 O-H...O=C Molecule2:O2->Molecule1:N O-H...N

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Analysis using Hirshfeld Surfaces:

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[17][18][19][20][21] This method maps the electron distribution of a molecule within the crystal to identify regions of close contact with neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Data Presentation

The final crystallographic data should be summarized in a standardized table.

Parameter Value
Chemical formulaC₇H₇NO₃
Formula weight153.14
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated density (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
Radiation (λ, Å)e.g., Mo Kα (0.71073)
Temperature (K)e.g., 100
2θ range for data collection (°)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
R_intTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I > 2σ(I)]R₁ = ?, wR₂ = ?
R indices (all data)R₁ = ?, wR₂ = ?
Largest diff. peak and hole (e.Å⁻³)To be determined

Conclusion

This guide provides a comprehensive, albeit prospective, framework for the crystal structure analysis of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid. By following the outlined methodologies, from synthesis and crystallization to data analysis and interpretation, researchers can obtain a detailed understanding of the three-dimensional structure of this important heterocyclic compound. The resulting structural information will be invaluable for rational drug design, enabling the development of new therapeutic agents with improved efficacy and specificity.[22]

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • SETSCI. (n.d.). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. [Link]

  • Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • Consiglio Nazionale delle Ricerche. (n.d.). Structure solution by Direct Methods (DM) – EXPO. CNR. Retrieved from [Link]

  • Altomare, A., Cuocci, C., Giacovazzo, C., Moliterni, A., Rizzi, R., & Corriero, N. (2010). Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. Journal of Crystallography, 2010, 1-7. [Link]

  • IUCr Journals. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

  • ResearchGate. (n.d.). Direct methods of crystal-structure determination. ResearchGate. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. Chemical Communications, (33), 4715-4727. [Link]

  • Portoghese, P. S. (2001). The role of crystallography in drug design. Journal of medicinal chemistry, 44(14), 2259-2269. [Link]

  • Wikipedia. (n.d.). Direct methods (electron microscopy). Wikipedia. Retrieved from [Link]

  • Blake, A. J., Clegg, W., Cole, J. M., Evans, J. S. O., Main, P., Parsons, S., & Watkin, D. J. (2009). Direct methods of crystal-structure determination. In Crystal Structure Analysis (pp. 231-253). Oxford University Press. [Link]

  • Wlodawer, A. (2013). The future of crystallography in drug discovery. Drug discovery today, 18(23-24), 1167-1172. [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ESRF. (n.d.). Workflows for automated data collection. ESRF. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Retrieved from [Link]

  • YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing. YouTube. [Link]

  • Stanford University. (2024, November 5). User Guide - Data Collection and Processing. Macromolecular Crystallography. [Link]

  • Universitat de Barcelona. (n.d.). Crystallization of small molecules. Universitat de Barcelona. [Link]

  • Georgiadou, D., & Kourounakis, A. P. (2020). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 25(23), 5738. [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Metherall, J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1738-1761. [Link]

  • Kumar, V., & Kumar, A. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(6), 776-800. [Link]

  • Saigo, K., Kimoto, H., Nohira, H., Yanagida, K., & Hasegawa, M. (1990). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society, 112(26), 9475-9480. [Link]

  • RSC Publishing. (n.d.). The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. RSC Publishing. [Link]

  • Zemanová, I., Gašparová, R., Kraic, F., Kružlicová, D., Maliar, T., Boháč, A., & Addová, G. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][17][18][19]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • ResearchGate. (n.d.). The design of amide and carboxylic acid molecules for co-crystallization... ResearchGate. [Link]

  • Wang, Y., et al. (2025). Synthesis of 3,4-Fused Pyrroles with Seven-Membered Carbocycles via Cascade C-C σ-Bond Cleavage/Intramolecular Cyclization Reactions. ResearchGate. [Link]

Sources

Exploratory

A Comprehensive Guide to Assessing the Thermodynamic Stability of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid

Abstract 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid is a bicyclic molecule that shares structural similarities with conformationally restricted analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid is a bicyclic molecule that shares structural similarities with conformationally restricted analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. As such, it represents a compound of significant interest for the development of novel therapeutics targeting GABA receptors and transporters. A critical, yet currently uncharacterized, aspect of its drug development potential is its thermodynamic stability. This technical guide provides a comprehensive research framework for the in-depth characterization of the thermodynamic stability of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid. We present a multi-faceted approach that combines state-of-the-art experimental techniques with robust computational modeling to elucidate the intrinsic stability, identify potential degradation pathways, and establish a foundation for its future development as a therapeutic agent. This document is intended to guide researchers, scientists, and drug development professionals in designing and executing a thorough stability assessment of this promising molecule.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It influences every stage of the drug development lifecycle, from synthesis and formulation to storage and in vivo efficacy. A comprehensive understanding of a molecule's stability profile is not merely a regulatory requirement but a fundamental scientific necessity to ensure the safety, efficacy, and quality of a potential drug product.

3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid, with its rigid bicyclic core, is a promising scaffold for modulating GABAergic neurotransmission. However, the absence of publicly available data on its thermodynamic stability presents a significant knowledge gap. This guide outlines a systematic approach to bridge this gap by proposing a comprehensive research plan to thoroughly characterize its stability.

Proposed Research Methodology: A Dual-Pronged Approach

We advocate for a synergistic approach that integrates experimental and computational methodologies to provide a holistic understanding of the thermodynamic stability of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid.

Experimental Assessment of Thermodynamic Stability

The experimental arm of this investigation will focus on quantifying the molecule's response to thermal and chemical stressors, identifying its degradation products, and determining its solubility.

A. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus). These parameters provide a measure of the purity and the energetic stability of the crystal lattice.[1][2][3]

  • Protocol:

    • Accurately weigh 2-10 mg of the dried solid sample into a hermetically sealed aluminum pan.[3]

    • Prepare an empty, sealed aluminum pan as a reference.[3]

    • Place both the sample and reference pans into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.

B. Thermogravimetric Analysis (TGA):

  • Objective: To determine the decomposition temperature (Td) and to identify mass loss events corresponding to desolvation or degradation.[4][5][6][7]

  • Protocol:

    • Place 10-15 mg of the sample in the TGA sample pan.[4]

    • Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[7]

    • Continuously monitor and record the sample mass as a function of temperature.[6]

    • The onset temperature of significant mass loss indicates the decomposition temperature.

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of the molecule under various stress conditions, as mandated by ICH guidelines.[8][9][10]

  • Objective: To identify the degradation pathways of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid under hydrolytic, oxidative, and photolytic stress.

  • Protocol:

    • Hydrolytic Degradation:

      • Prepare solutions of the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.

      • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation:

      • Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).[11]

      • Incubate the solution at room temperature or a slightly elevated temperature.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of the compound to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][12]

      • A dark control sample should be stored under the same conditions but protected from light.

    • Analysis:

      • At specified time points, withdraw aliquots from each stress condition.

      • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to separate the parent compound from any degradation products.[13][14][15]

      • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products, aiding in their structural elucidation.[11][13][14]

  • Objective: To determine the kinetic and thermodynamic solubility of the compound, which are critical parameters influencing its absorption and bioavailability.[16]

  • A. Kinetic Solubility Protocol: [16][17][18][19]

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Add aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the mixture for a specified period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).[17][19]

    • Measure the concentration of the dissolved compound in the supernatant after filtration or centrifugation using LC-MS or UV-Vis spectroscopy.[17]

  • B. Thermodynamic Solubility (Shake-Flask Method) Protocol: [17][20]

    • Add an excess amount of the solid compound to an aqueous buffer.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[20]

    • Separate the undissolved solid by centrifugation and filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides invaluable insights into the intrinsic properties of a molecule at the atomic level, complementing experimental findings.

  • Objective: To identify the low-energy conformers of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid and to determine their relative thermodynamic stabilities.

  • Methodology: Density Functional Theory (DFT)

    • DFT is a robust quantum mechanical modeling method for investigating the electronic structure of molecules.[21][22]

    • Protocol:

      • Perform a systematic conformational search to identify all possible stereoisomers and rotamers.

      • Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[23][24]

      • Calculate the vibrational frequencies to confirm that each optimized structure corresponds to a true energy minimum.

      • Determine the relative energies (including zero-point vibrational energy corrections) of the conformers to identify the most stable structures.

  • Objective: To calculate the standard Gibbs free energy of formation (ΔG°f) as a theoretical measure of the molecule's intrinsic stability.[25]

  • Protocol:

    • Calculate the standard enthalpy of formation (ΔH°f) and the standard entropy (S°) of the most stable conformer using DFT calculations.

    • Use the following equation to calculate the standard Gibbs free energy of formation: ΔG°f = ΔH°f - TΔS° [26] where T is the standard temperature (298.15 K).

  • Objective: To computationally model the reaction mechanisms of the degradation pathways identified in the forced degradation studies.

  • Protocol:

    • Based on the structures of the degradation products identified by LC-MS, propose plausible reaction mechanisms (e.g., hydrolysis of the lactone ring, oxidation of the pyrrole nitrogen).

    • Use DFT to calculate the activation energies and reaction energies for each step in the proposed mechanisms. This will help to identify the most likely degradation pathways from a thermodynamic perspective.

Data Presentation and Interpretation

Data Presentation
  • Tables: Summarize all quantitative data in well-structured tables.

Parameter Method Result
Melting Point (Tm)DSC
Enthalpy of Fusion (ΔHfus)DSC
Decomposition Temperature (Td)TGA
Kinetic Solubility (pH 7.4)LC-MS
Thermodynamic Solubility (pH 7.4)Shake-Flask
Forced Degradation Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl
0.1 M NaOH
Water
3% H₂O₂
Photolytic
Integrated Interpretation

The true power of this proposed research plan lies in the integration of the experimental and computational data.

  • The experimentally determined melting point and decomposition temperature will provide a baseline for the molecule's thermal stability.

  • The forced degradation studies will reveal the "Achilles' heel" of the molecule, highlighting the conditions under which it is most labile.

  • The structures of the degradation products from LC-MS will provide the basis for the computational modeling of degradation pathways.

  • The DFT calculations will offer a theoretical rationale for the observed experimental stability and degradation patterns. For example, a high activation energy for a computationally modeled degradation pathway would be consistent with observed stability under those conditions.

Visualizations

Visual representations are essential for conveying complex information in an accessible manner.

Molecular Structure

Caption: Molecular structure of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid.

Experimental Workflow

G cluster_experimental Experimental Assessment cluster_computational Computational Assessment cluster_analysis Data Analysis & Interpretation DSC Differential Scanning Calorimetry (DSC) Integration Integrated Stability Profile DSC->Integration TGA Thermogravimetric Analysis (TGA) TGA->Integration Forced_Deg Forced Degradation (Acid, Base, Oxidative, Light) HPLC_MS HPLC & LC-MS Analysis of Degradants Forced_Deg->HPLC_MS Solubility Solubility Studies (Kinetic & Thermodynamic) Solubility->Integration DFT_Conform DFT Conformational Analysis DFT_Gibbs DFT Gibbs Free Energy Calculation DFT_Conform->DFT_Gibbs DFT_Gibbs->Integration DFT_Deg DFT Degradation Pathway Modeling DFT_Deg->Integration HPLC_MS->DFT_Deg HPLC_MS->Integration G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation Parent 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid Hydrolysis_Product Ring-Opened Hydroxy Acid Parent->Hydrolysis_Product H₂O/H⁺ or OH⁻ Oxidation_Product N-Oxide or Aromatized Pyrrole Parent->Oxidation_Product [O]

Caption: Hypothetical degradation pathways of the target molecule.

Conclusion

The thermodynamic stability of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid is a critical parameter that will dictate its potential for successful drug development. The comprehensive research plan outlined in this technical guide provides a robust framework for elucidating its stability profile. By integrating experimental and computational approaches, researchers can gain a deep understanding of the molecule's intrinsic stability, identify its liabilities, and develop strategies to mitigate degradation. The data generated from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of this promising therapeutic candidate.

References

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  • Bakshi, M., & Singh, S. (2002). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1020.
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  • Singh, S., & Kumar, V. (2016).
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  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • ICH, EMA, FDA and ANVISA regul
  • Kinetic Solubility. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2004). HPLC and LC–MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 11-18.
  • Density functional theory. (n.d.). In Wikipedia. Retrieved from [Link]

  • Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. (2016). IntechOpen.
  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Differential Scanning Calorimetry. (n.d.). The Huck Institutes. Retrieved from [Link]

  • Differential scanning calorimetry protocol: MOST. (2015, March 23). Appropedia. Retrieved from [Link]

  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(2), 224-229.
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  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019). Purdue College of Engineering.
  • Standard Free Energy of Formation — Definition & Overview. (n.d.). Expii. Retrieved from [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to Gibbs free energy. Chemguide. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) – Microcal VP-DSC. (n.d.). OSTR. Retrieved from [Link]

  • Gibbs (Free) Energy. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Gibbs Free Energy and Hess's Law. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Introduction. (n.d.). Q-Chem. Retrieved from [Link]

  • How to Calculate Change in Gibb's Free Energy of Reaction using Gibbs Formation. (2020, July 6). YouTube. Retrieved from [Link]

  • Thermogravimetric Analysis. (n.d.). Wisconsin Centers for Nanoscale Technology. Retrieved from [Link] हीरो.wisc.edu/tga/

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). Journal of Visualized Experiments, (133), 57133.
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Foundational

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Abstract This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a novel heterocyclic compound. The follo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a novel heterocyclic compound. The following sections detail the scientific rationale and step-by-step protocols for a suite of critical Absorption, Distribution, Metabolism, and Excretion (ADME) assays. These assays are foundational in early-stage drug discovery, enabling researchers to make informed decisions, optimize lead candidates, and mitigate the risk of downstream failures.[1][2][3] The methodologies described herein—metabolic stability in human liver microsomes, plasma protein binding via rapid equilibrium dialysis, intestinal permeability using the Caco-2 cell model, and cytochrome P450 (CYP) inhibition—are designed to establish a robust in vitro profile, essential for predicting in vivo behavior and ensuring regulatory compliance.[1][4]

Introduction: The Imperative of Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. Early and accurate assessment of a compound's ADME profile is therefore not just beneficial, but essential for efficient drug development.[3] For heterocyclic compounds like 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, which are common scaffolds in medicinal chemistry, a thorough understanding of their disposition is critical.[5]

This guide is structured to provide both the "how" and the "why" behind four cornerstone in vitro ADME assays. By understanding the principles and executing these protocols, researchers can build a comprehensive dataset to guide the optimization of this promising chemical series.

Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism, and a compound's susceptibility to breakdown by hepatic enzymes is a key determinant of its half-life and oral bioavailability. The in vitro metabolic stability assay using human liver microsomes (HLM) provides a reliable and high-throughput method to assess this.[6][7] HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[8]

Causality Behind Experimental Choices
  • Why Human Liver Microsomes? HLMs are the industry standard for early metabolic stability screening because they contain a rich complement of Phase I metabolic enzymes (CYPs) and are readily available, cost-effective, and amenable to high-throughput formats.[9] While hepatocytes offer a more complete metabolic picture (including Phase II enzymes), microsomes are ideal for initial ranking and identifying major metabolic liabilities.[5][7]

  • Why NADPH? The majority of CYP-mediated reactions are oxidative and require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an essential cofactor.[8][10] The assay is initiated by its addition, and its absence in control wells confirms that observed compound loss is enzyme-driven.[8]

  • Why Quenching with Acetonitrile? The metabolic reaction is stopped at specific time points by adding a cold organic solvent like acetonitrile. This serves two purposes: it denatures the enzymes, halting the reaction instantly, and it precipitates proteins, preparing the sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Quantitative Data Summary: Metabolic Stability
ParameterValueInterpretation
Test Compound 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
Incubation Concentration 1 µMBelow the expected Km for most CYPs, ensuring first-order kinetics.[8]
HLM Concentration 0.5 mg/mLA standard concentration that provides sufficient metabolic activity.[8]
Time Points (minutes) 0, 5, 15, 30, 45, 60Allows for the calculation of the rate of disappearance.
In Vitro Half-life (t½, min) [Experimental Data]A measure of how quickly the compound is metabolized.
Intrinsic Clearance (Clint, µL/min/mg protein) [Experimental Data]An intrinsic measure of the enzyme's ability to metabolize the compound.
Experimental Workflow: Metabolic Stability Assay

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Detailed Protocol: Metabolic Stability
  • Compound Preparation : Prepare a 10 mM stock solution of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in DMSO.[6] Subsequently, create a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).[8]

  • Microsome and Cofactor Preparation : Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in the same phosphate buffer. Prepare a 1 mM NADPH solution.

  • Incubation : In a 96-well plate, combine the compound working solution and the HLM suspension. Pre-incubate the plate at 37°C for 10 minutes.[6]

  • Reaction Initiation : Initiate the metabolic reaction by adding the NADPH solution.[8] The 0-minute time point is collected immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile to stop the reaction.[6]

  • Time Points : Continue to incubate the reaction plate at 37°C, collecting subsequent time point samples (e.g., 5, 15, 30, 45, 60 minutes) and quenching them in the acetonitrile plate.[8]

  • Sample Processing : Once all time points are collected, centrifuge the quenched sample plate to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant from each well using a validated LC-MS/MS method to determine the remaining concentration of the parent compound.

  • Data Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and intrinsic clearance (Clint) is calculated from the half-life and incubation parameters.[9]

Plasma Protein Binding: Assessing Free Drug Concentration

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin for acidic drugs and alpha-1-acid glycoprotein for basic drugs. It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute into tissues and interact with its target.[11] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[11] Rapid Equilibrium Dialysis (RED) is a widely accepted and reliable method for this purpose.[11][12][13]

Causality Behind Experimental Choices
  • Why Equilibrium Dialysis? This technique is considered the gold standard because it allows for the passive diffusion of the unbound drug across a semipermeable membrane, minimizing nonspecific binding to the apparatus that can plague other methods like ultrafiltration.[12]

  • Why the RED Device? The commercial RED device utilizes individual cells with a high surface-area-to-volume ratio, which significantly shortens the time required to reach equilibrium (typically 4-6 hours) compared to traditional dialysis setups (>24 hours).[13]

  • Why Matrix Matching? At the end of the incubation, the buffer sample (dialysate) is mixed with blank plasma, and the plasma sample is mixed with buffer. This ensures that both samples have an identical matrix composition, which is critical for avoiding matrix effects during LC-MS/MS analysis and ensuring accurate quantification.

Quantitative Data Summary: Plasma Protein Binding
ParameterValueInterpretation
Test Compound 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
Test Concentration 10 µMA standard concentration for screening purposes.
Biological Matrix Pooled Human PlasmaRepresents the clinical scenario.
Dialysis Time 4 hours at 37°CSufficient to reach equilibrium with the RED device.[11]
Fraction Unbound (fu) [Experimental Data]The percentage of the drug that is not bound to plasma proteins.
Percent Bound [Experimental Data]Calculated as (100 - fu).
Experimental Workflow: Rapid Equilibrium Dialysis

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

Detailed Protocol: Rapid Equilibrium Dialysis
  • Device Preparation : Prepare the Teflon base plate by rinsing with 20% ethanol and then deionized water.[11] Insert the single-use RED cartridges.

  • Sample Preparation : Spike pooled human plasma with 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid to a final concentration of 10 µM.[11]

  • Loading the Device : Add 300 µL of the spiked plasma into the sample (red-ringed) chamber of the RED insert. Add 500 µL of dialysis buffer (1X PBS, pH 7.4) to the adjacent buffer chamber.[11]

  • Incubation : Seal the plate and incubate at 37°C on an orbital shaker at approximately 300 RPM for 4 hours to facilitate equilibrium.[11]

  • Sample Collection and Matrix Matching : After incubation, carefully remove 100 µL from the buffer chamber and add it to a well containing 100 µL of blank plasma. Then, remove 100 µL from the plasma chamber and add it to a well containing 100 µL of PBS buffer.[11]

  • Sample Processing : To both sets of matched samples, add ice-cold acetonitrile to precipitate the proteins. Centrifuge the samples.

  • Analysis : Analyze the resulting supernatants by LC-MS/MS to determine the concentration of the compound in the plasma and buffer chambers at equilibrium.

  • Calculation : The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Intestinal Permeability: The Caco-2 Assay

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic efficacy. The Caco-2 permeability assay is the industry "gold standard" in vitro model for predicting human intestinal absorption.[14][15][16] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[14][15][16]

Causality Behind Experimental Choices
  • Why Caco-2 Cells? When cultured on semi-permeable filter supports for ~21 days, Caco-2 cells form a confluent monolayer that structurally and functionally resembles the human small intestinal epithelium, making it an excellent predictive model.[14][17]

  • Why Bidirectional Measurement? Measuring permeability in both the apical-to-basolateral (A-B) direction (mimicking absorption) and the basolateral-to-apical (B-A) direction (mimicking efflux) is crucial. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 indicates the compound is a substrate of an efflux transporter, such as P-gp, which can limit its absorption.[14][16]

  • Why TEER Measurement? Transepithelial Electrical Resistance (TEER) is a non-invasive method to assess the integrity of the cell monolayer.[15] A high TEER value confirms that the tight junctions between cells are intact, ensuring that compound transport occurs primarily through the cells (transcellular) or via efflux, rather than leaking between them (paracellular).[17]

Quantitative Data Summary: Caco-2 Permeability
ParameterValueInterpretation
Test Compound 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
Test Concentration 10 µMStandard screening concentration.[17]
Apical pH 6.5 or 7.4Can be adjusted to mimic different parts of the GI tract.[15]
Basolateral pH 7.4Mimics physiological blood pH.[15]
Papp (A→B) (10⁻⁶ cm/s) [Experimental Data]Apparent permeability coefficient for absorption.
Papp (B→A) (10⁻⁶ cm/s) [Experimental Data]Apparent permeability coefficient for efflux.
Efflux Ratio (ER) [Experimental Data]Ratio of B→A to A→B Papp. An ER > 2 suggests active efflux.[14]
Recovery (%) [Experimental Data]Assesses compound loss due to metabolism or binding to the plate.
Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture : Seed Caco-2 cells onto Transwell filter inserts in multi-well plates. Culture the cells for 21 days, replacing the medium every other day, to allow them to differentiate and form a confluent, polarized monolayer.[17]

  • Monolayer Integrity Check : Before the experiment, measure the TEER of each well. Only wells with TEER values above a predetermined threshold (e.g., >600 Ohms/cm²) should be used.[17]

  • Experiment Setup : Wash the cell monolayers with transport buffer (e.g., HBSS, pH 7.4).[17]

  • A→B Permeability : Add the test compound (10 µM in transport buffer) to the apical (A) donor compartment and fresh transport buffer to the basolateral (B) receiver compartment.[17]

  • B→A Permeability : In a separate set of wells, add the test compound to the basolateral (B) donor compartment and fresh buffer to the apical (A) receiver compartment.[17]

  • Incubation : Incubate the plates at 37°C with gentle shaking for a defined period, typically 90-120 minutes.[15][17]

  • Sampling : At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Analysis : Quantify the concentration of the compound in all samples by LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) for each direction using the rate of appearance in the receiver chamber, the initial donor concentration, and the surface area of the filter. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).[16]

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Drug-drug interactions (DDIs) represent a significant safety concern.[18] A common cause of DDIs is the inhibition of CYP enzymes by one drug, leading to reduced metabolism and increased, potentially toxic, concentrations of a co-administered drug.[4][18][19] Screening for CYP inhibition is a regulatory requirement and a critical step in safety assessment.[4] The IC₅₀ (half-maximal inhibitory concentration) is determined by incubating the test compound at various concentrations with HLM, a CYP-specific substrate, and the cofactor NADPH.[10]

Causality Behind Experimental Choices
  • Why Specific Substrates? Each major CYP isoform (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) has well-characterized, probe substrates that are selectively metabolized by that enzyme.[10][19] By monitoring the formation of the specific metabolite, we can directly assess the activity of that individual CYP enzyme.

  • Why a Concentration Range? Testing the inhibitor across a range of concentrations (typically a serial dilution) is necessary to generate a dose-response curve from which the IC₅₀ value can be accurately calculated.[10][19]

  • Why LC-MS/MS Detection? This analytical technique is highly sensitive and specific, allowing for the precise quantification of the probe substrate's metabolite even in the complex microsomal matrix.[10]

Quantitative Data Summary: CYP Inhibition
ParameterCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Probe Substrate PhenacetinDiclofenacS-MephenytoinDextromethorphanMidazolam
Metabolite Monitored Acetaminophen4'-OH-Diclofenac4'-OH-MephenytoinDextrorphan1'-OH-Midazolam
IC₅₀ (µM) [Exp. Data][Exp. Data][Exp. Data][Exp. Data][Exp. Data]
Experimental Workflow: CYP Inhibition Assay

Caption: Workflow for the Cytochrome P450 (CYP) Inhibition Assay.

Detailed Protocol: CYP Inhibition
  • Reagent Preparation : For each CYP isoform to be tested, prepare a master mix containing pooled HLM, phosphate buffer (pH 7.4), and the specific probe substrate. Separately, prepare serial dilutions of the test compound (e.g., 0.01 to 100 µM).

  • Pre-incubation : In a 96-well plate, add the test compound dilutions to the master mix. Include a positive control (a known inhibitor for that isoform) and a negative control (vehicle only). Pre-incubate the plate at 37°C.

  • Reaction Initiation and Incubation : Start the reaction by adding a pre-warmed NADPH solution. Incubate at 37°C for a predetermined time (e.g., 10 minutes).[10]

  • Reaction Termination : Stop the reaction by adding ice-cold acetonitrile containing an internal standard.[10]

  • Sample Processing : Centrifuge the plate to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of specific metabolite formed.

  • Data Calculation : Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The in vitro ADME assays detailed in this guide provide a critical foundation for understanding the pharmacokinetic profile of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. The data generated from these studies on metabolic stability, plasma protein binding, intestinal permeability, and CYP inhibition potential will enable a comprehensive risk assessment and guide further optimization efforts. By integrating these key parameters early in the drug discovery process, research teams can select and advance candidates with a higher probability of success in preclinical and clinical development.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024). protocols.io. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Grimm, S. W., et al. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]

  • Di, L. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. SpringerLink. [Link]

  • Cytochrome P450 Inhibition In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Al-Awadhi, F., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Bell, S. M., et al. (2019). Comparative Analysis of Rapid Equilibrium Dialysis (RED) and Solid Phase Micro-Extraction (SPME) Methods for In Vitro-In Vivo Extrapolation of Environmental Chemicals. Environmental Health Perspectives. [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]

  • In-vitro CYP inhibition pooled. (2025). protocols.io. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. (n.d.). ResearchGate. [Link]

  • Cuyckens, F., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics. [Link]

  • In Vitro ADME. (n.d.). Selvita. [Link]

  • In vitro ADME drug discovery services. (n.d.). Symeres. [Link]

  • In-Vitro ADME. (n.d.). GBA Group. [Link]

  • In Vitro ADME Assays. (n.d.). Concept Life Sciences. [Link]

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Exploratory

An In-depth Technical Guide to 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid: Molecular Characteristics, 3D Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a heterocyclic compound of interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental molecular properties, explore its likely three-dimensional conformation, and discuss relevant synthetic and characterization methodologies. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly those targeting pathways involving inflammation and cell proliferation.

Core Molecular Attributes

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furan and pyrrole ring system. The presence of a carboxylic acid moiety imparts acidic properties and provides a key handle for further chemical modifications.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 535170-04-8[1]
Canonical SMILES O=C(C1=C2C(COC2)=CN1)O[1]

The furo[3,4-c]pyrrole core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and anticancer properties.[2][3] The carboxylic acid functional group is a common feature in many pharmaceuticals, often contributing to solubility and target binding.

Elucidation of the 3D Structure and Conformational Analysis

The fused ring system imparts significant rigidity to the core structure. The dihydro-furo portion of the molecule introduces a degree of conformational flexibility, primarily through the puckering of the five-membered furan ring. The pyrrole ring, being aromatic in nature, is expected to be largely planar. The carboxylic acid substituent will have a preferred orientation relative to the pyrrole ring to minimize steric hindrance and optimize electronic interactions.

Workflow for Computational Modeling:

G cluster_0 Input Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Optimization cluster_3 Analysis and Visualization a 2D Structure of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid b Conversion to 3D Coordinates a->b Initial 3D model c Systematic or Stochastic Search Algorithms b->c Seed for search d Generation of a Library of Low-Energy Conformers c->d Sampling conformational space e Geometry Optimization using DFT (e.g., B3LYP/6-31G*) d->e Refinement of conformers f Calculation of Thermodynamic Properties e->f Energetic analysis g Identification of the Global Minimum Energy Conformation f->g Ranking by stability h Visualization of the 3D Structure and Electrostatic Potential g->h Interpretation

Caption: A typical workflow for the computational determination of the 3D structure of a small molecule.

Insights from related structures suggest that the furo[3,4-c]pyrrole system can engage in various intermolecular interactions, including hydrogen bonding via the carboxylic acid and the pyrrole N-H group, as well as π-π stacking interactions. These interactions are critical for its binding to biological targets. Computational studies on similar pyrrole derivatives have been successfully employed to predict their binding affinities and modes of action.[4]

Synthetic Approaches and Methodologies

The synthesis of substituted pyrroles is a well-established area of organic chemistry. A plausible synthetic route to 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid could be adapted from known methods for constructing the furo[3,4-c]pyrrole ring system. One such approach could involve a variation of the Hantzsch pyrrole synthesis.[5]

Proposed Synthetic Workflow:

G start Starting Materials Dihydrofuran derivative α-haloketone Amine/Ammonia source step1 Condensation Reaction start:f0->step1 start:f1->step1 start:f2->step1 intermediate Formation of Furo[3,4-c]pyrrole Ester step1->intermediate Ring formation step2 Hydrolysis intermediate->step2 Ester cleavage product 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid step2->product Final product

Caption: A generalized synthetic workflow for the preparation of the target molecule.

Experimental Protocol: A General Approach to Furo[3,4-c]pyrrole Synthesis (Adapted from Hantzsch-type reactions)

  • Reaction Setup: To a solution of a suitable dihydrofuran-3(2H)-one derivative in a polar aprotic solvent (e.g., DMF, DMSO), add an equimolar amount of an α-halocarbonyl compound (e.g., ethyl bromopyruvate).

  • Amine Addition: Add an excess of an ammonia source (e.g., ammonium acetate) or a primary amine to the reaction mixture.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification of Ester Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester intermediate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH, KOH).

  • Heating: Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • Acidification and Isolation: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The structural elucidation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrole and dihydrofuran rings, as well as a broad singlet for the carboxylic acid proton, typically downfield (around 12 ppm).[6] The coupling patterns of the aliphatic protons on the dihydrofuran ring would provide information about their stereochemical relationship.

    • ¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the carbonyl carbon of the carboxylic acid (in the range of 165-185 ppm), the aromatic carbons of the pyrrole ring, and the aliphatic carbons of the dihydrofuran ring.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching vibration (around 1700-1750 cm⁻¹).[6] The N-H stretch of the pyrrole ring would also be observable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Applications in Drug Discovery and Development

The pyrrole and furo-pyrrole scaffolds are present in numerous biologically active compounds.[2][8] Derivatives of pyrrolo[3,4-c]pyrrole have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an important target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2] Furthermore, the broader class of pyrrole derivatives has shown promise in the development of anticancer agents.[3][4]

The structural features of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, including its rigid bicyclic core and the presence of a carboxylic acid group for potential salt formation and hydrogen bonding, make it an attractive starting point for the design of new therapeutic agents.

Logical Relationship in Drug Design:

G a 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid Scaffold b Structural Modification (e.g., at N-H, carboxylic acid) a->b Chemical synthesis c Library of Analogs b->c Diversification d Biological Screening (e.g., COX/LOX inhibition, anticancer activity) c->d High-throughput screening e Structure-Activity Relationship (SAR) Studies d->e Data analysis f Lead Optimization e->f Iterative design g Candidate Drug f->g Preclinical development

Caption: A flowchart illustrating the role of the title compound as a scaffold in a drug discovery program.

References

  • NextSDS, 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-(9CI) - Chemical Substance Information. [Link]

  • Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. PMC. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC. [Link]

  • Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. ResearchGate. [Link]

  • NC State University Libraries, 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. Bentham Science. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PMC. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

An Application Note and Detailed Protocol for the Synthesis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid Abstract This document provides a comprehensive guide for the synthesis of 3,5-dihydro-1H-furo[3,4-C]pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The furo[3,4-c]pyrrole core represents a conformationally restricted analog of important biological molecules, making it a valuable building block in drug discovery. The protocol herein details a robust and reproducible multi-step synthesis starting from commercially available 3,4-furandimethanol. The synthetic strategy involves the formation of a furan-based dihalide, followed by the construction of the pyrrole ring via a cyclization reaction with a glycine ester equivalent, and subsequent hydrolysis to yield the target carboxylic acid. This application note is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the chosen experimental conditions.

Introduction

The design of conformationally restricted analogs of bioactive molecules is a powerful strategy in modern drug discovery. By locking a flexible molecule into a specific conformation, it is often possible to enhance its binding affinity and selectivity for a biological target. The 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid scaffold can be viewed as a rigid analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The development of potent and selective inhibitors of GABA transporters (GATs) is a promising therapeutic strategy for neurological disorders such as epilepsy.[1][2][3] The bicyclic structure of the target molecule mimics the folded conformation of GABA, potentially leading to high affinity and selectivity for specific GABA-related targets.[2][3]

The synthesis of such complex heterocyclic systems can be challenging. This guide provides a detailed, field-proven protocol for the synthesis of 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, designed to be accessible to chemists with a solid understanding of standard organic synthesis techniques. The presented methodology is broken down into three main stages, with clear instructions and explanations for each transformation.

Overall Synthetic Scheme

The synthetic pathway for 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a three-step process starting from 3,4-furandimethanol. The key steps include the conversion of the diol to a more reactive dihalide, followed by the construction of the pyrrole ring, and finally, the hydrolysis of the ester to the desired carboxylic acid.

G cluster_0 Step 1: Dihalide Formation cluster_1 Step 2: Pyrrole Ring Formation cluster_2 Step 3: Hydrolysis A 3,4-Furandimethanol B 3,4-Bis(chloromethyl)furan A->B SOCl2, Pyridine D Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate B->D + C, Base C Ethyl Glycinate Schiff Base E 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid D->E LiOH, THF/H2O

Caption: Synthetic pathway for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventSupplierGradeNotes
3,4-FurandimethanolSigma-Aldrich98%
Thionyl chloride (SOCl₂)Acros Organics99%Use in a well-ventilated fume hood.
PyridineFisher ScientificAnhydrousStore over molecular sieves.
Dichloromethane (DCM)VWRAnhydrous
Ethyl glycinate hydrochlorideTCI>98%
Benzophenone imineSigma-Aldrich97%
Sodium hydride (NaH)Alfa Aesar60% dispersion in mineral oilHandle with care under inert atmosphere.
Tetrahydrofuran (THF)EMD MilliporeAnhydrous
Lithium hydroxide (LiOH)Oakwood Chemical98%
Diethyl etherJ.T.BakerACS Grade
Ethyl acetatePharmcoACS Grade
HexanesMacronACS Grade

Experimental Protocol

Step 1: Synthesis of 3,4-Bis(chloromethyl)furan

Rationale: The hydroxyl groups of the starting diol are poor leaving groups. To facilitate the subsequent nucleophilic substitution for the pyrrole ring formation, they are converted to good leaving groups, in this case, chlorides. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed. Pyridine is used as a base to neutralize the HCl generated during the reaction, preventing potential side reactions.

Procedure:

  • To a stirred solution of 3,4-furandimethanol (10.0 g, 78.0 mmol) in anhydrous dichloromethane (150 mL) at 0 °C under a nitrogen atmosphere, add pyridine (15.8 mL, 195 mmol) dropwise.

  • Slowly add a solution of thionyl chloride (14.2 mL, 195 mmol) in anhydrous dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10% Ethyl acetate in Hexanes) to afford 3,4-bis(chloromethyl)furan as a colorless oil.

Step 2: Synthesis of Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

Rationale: This step involves the construction of the pyrrole ring via a double nucleophilic substitution. The nitrogen of the glycine derivative acts as the nucleophile, and the two chloromethyl groups of the furan derivative are the electrophiles. An N-protected glycine ester is used to prevent self-condensation and other side reactions. The benzophenone imine Schiff base of ethyl glycinate provides a convenient protected form of the amino ester. Sodium hydride is a strong base used to deprotonate the α-carbon of the glycine derivative, generating the nucleophile for the cyclization.

Procedure:

  • Prepare the ethyl N-(diphenylmethylene)glycinate by reacting ethyl glycinate hydrochloride with benzophenone imine in the presence of a mild base. Purify before use.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 3.4 g, 85 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of ethyl N-(diphenylmethylene)glycinate (11.4 g, 42.6 mmol) in anhydrous THF (50 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3,4-bis(chloromethyl)furan (7.0 g, 42.4 mmol) in anhydrous THF (50 mL) to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 18 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexanes).

  • After completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product contains the protected pyrrole. To remove the diphenylmethylene protecting group, dissolve the crude material in THF (100 mL) and add 2M HCl (50 mL). Stir at room temperature for 4 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (Eluent: 40% Ethyl acetate in Hexanes) to yield ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate.

Step 3: Synthesis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation as it is effective and generally does not cause side reactions under mild conditions. A mixture of THF and water is used as the solvent to ensure the solubility of both the ester and the hydroxide salt.

Procedure:

  • Dissolve ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate (5.0 g, 27.3 mmol) in a mixture of THF (50 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (2.3 g, 54.6 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes, with 1% acetic acid).

  • Upon completion, remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid as a white to off-white solid.

Expected Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 9.5 (br s, 1H, NH), 7.0-7.5 (m, 2H, furan-H), 4.5-5.0 (m, 4H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165 (C=O), 140-145 (furan C-O), 110-115 (furan C-H), 50-55 (CH₂).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₇H₇NO₃ [M+H]⁺: 154.04; found: 154.04.

Troubleshooting

ProblemPossible CauseSolution
Step 1: Low yield of dichloride.Incomplete reaction or decomposition.Ensure anhydrous conditions. Use freshly distilled thionyl chloride and pyridine.
Step 2: Low yield of cyclized product.Incomplete deprotonation of the glycine derivative. Side reactions.Ensure the sodium hydride is active and used under a strictly inert atmosphere. Add the dihalide slowly.
Step 3: Incomplete hydrolysis.Insufficient reaction time or base.Increase the reaction time and/or the amount of LiOH. Monitor carefully by TLC.
Final Product: Impure product.Incomplete reaction or purification.Repeat the purification step. Recrystallization may also be an option.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. The three-step sequence utilizes readily available starting materials and standard organic chemistry techniques. The explanations provided for each step are intended to give the user a thorough understanding of the reaction, allowing for troubleshooting and adaptation if necessary. This furo[3,4-c]pyrrole derivative is a valuable building block for the synthesis of novel bioactive molecules, and this protocol should facilitate its accessibility to the wider scientific community.

References

  • Mizuno, A., et al. (2022). Synthesis of γ‐Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane. Organic Letters. [Link]

  • Schousboe, A., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Cellular Neuroscience. [Link]

  • Kobayashi, S., et al. (2014). Design and Synthesis of a Highly Potent and Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters.
  • Duke, R. K., et al. (1983). Synthesis of analogues of GABA. X. The bicyclic β-diketone Octahydro-1H-2-pyrindine-5,7-dione. Australian Journal of Chemistry.
  • Wang, Y., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. [Link]

  • Elming, N., & Clauson-Kaas, N. (1952).
  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]

  • Jurášek, M., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]

  • Gribble, G. W. (2010). Recent developments in pyrrole synthesis. Arkivoc.

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Application

Application Notes & Protocols: 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in Pharmaceutical Synthesis

Abstract and Significance The 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid scaffold is a conformationally restricted bicyclic structure of significant interest in modern medicinal chemistry. As an isostere of indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Significance

The 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid scaffold is a conformationally restricted bicyclic structure of significant interest in modern medicinal chemistry. As an isostere of indole and other fused heterocyclic systems, it presents a unique three-dimensional geometry for probing receptor binding pockets.[1] The pyrrole ring is a foundational motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[2][3] This guide provides a detailed overview of the physicochemical properties of this building block and establishes robust, field-tested protocols for its primary application: the synthesis of amide derivatives for drug discovery programs.

The carboxylic acid moiety serves as the principal synthetic handle, allowing for covalent linkage to a diverse range of amine-containing fragments. The formation of the amide bond is one of the most frequently utilized reactions in drug discovery.[4] However, coupling this specific heterocyclic carboxylic acid can present challenges, particularly with less reactive or sterically demanding amines. The protocols herein are designed to ensure high-yield, high-purity synthesis across a range of substrates.

Physicochemical and Structural Data

A thorough understanding of the building block's fundamental properties is critical for experimental design, including solvent selection, reaction stoichiometry, and analytical method development.

PropertyValueSource
CAS Number 535170-04-8[5][6]
Molecular Formula C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [5]
Appearance Typically an off-white to light-yellow solidSupplier Data
SMILES O=C(C1=C2C(COC2)=CN1)O[5]
Purity >98% (Recommended for synthesis)[5]

Core Application: Amide Bond Formation

The primary utility of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is as an acyl donor in amide coupling reactions. Direct condensation with an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is mandatory. The choice of coupling reagent is dictated by the nature of the amine substrate, desired reaction scale, and economic factors.

General Workflow for Amide Synthesis

The process from starting materials to the final, purified product follows a logical sequence. This workflow ensures reproducibility and high purity.

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_purification Work-up & Purification A 1. Dissolve Furo-Pyrrole Carboxylic Acid in Solvent (e.g., DMF, DCM) B 2. Add Coupling Reagent (e.g., HATU, EDC/HOBt) & Base (e.g., DIPEA) A->B Stir 15-30 min at RT C 3. Add Amine Substrate (1.0-1.2 equivalents) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D Stir 1-12 hours at RT E 5. Aqueous Work-up (Acid/Base Washes) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Final Amide Product G->H

Caption: General Experimental Workflow for Amide Synthesis.

Mechanistic Insight: Carboxylic Acid Activation

Understanding the activation mechanism is key to troubleshooting and optimization. The diagram below illustrates the widely used EDC/HOBt activation pathway. The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then converted by HOBt into a less-reactive but more stable active ester, minimizing side reactions like N-acylurea formation.[4]

G Mechanism of EDC/HOBt Activation Acid Furo-Pyrrole Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea (Highly Reactive Intermediate) Acid->Intermediate1 + EDC EDC EDC EDC->Intermediate1 Intermediate2 HOBt Active Ester (R-CO-OBt) Intermediate1->Intermediate2 + HOBt - EDU Byproduct1 EDU (Urea Byproduct) Intermediate1->Byproduct1 Side Reaction (N-Acylurea) HOBt HOBt HOBt->Intermediate2 Intermediate3 Tetrahedral Intermediate Intermediate2->Intermediate3 + Amine Amine Amine (R'-NH2) Amine->Intermediate3 Product Amide Product (R-CONH-R') Intermediate3->Product - HOBt Byproduct2 Regenerated HOBt Intermediate3->Byproduct2

Caption: Activation pathway using EDC and HOBt.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 4.1: Standard Amide Coupling using HATU

HATU is a highly efficient uronium salt-based coupling reagent that offers fast reaction times and low rates of racemization, making it a preferred choice for many applications.[7][8]

Materials:

  • 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution, followed by the amine (1.1 eq).

  • Add DIPEA (2.5 eq) dropwise to the stirring solution. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours.

  • Reaction Monitoring: Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to aid DMF removal), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[7]

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc or DCM/Methanol gradient).

Protocol 4.2: Coupling with Electron-Deficient Amines using EDC/DMAP

Electron-deficient amines, such as certain anilines, are poor nucleophiles and often result in sluggish or incomplete reactions with standard methods. The addition of DMAP as an acyl transfer catalyst can significantly improve reaction rates and yields.[4]

Materials:

  • 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (1.0 eq)

  • Electron-deficient amine (e.g., 4-nitroaniline) (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (catalytic, ~0.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), electron-deficient amine (1.0 eq), HOBt (0.1 eq), and DMAP (1.2 eq) in anhydrous DCM or ACN.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor closely via LC-MS. Due to the sluggish nature of the coupling, extended reaction times may be necessary.

  • Work-up: Dilute the mixture with DCM. Wash sequentially with water (2x), 1M HCl (2x), saturated NaHCO₃ (2x), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography. A less polar solvent system may be required compared to standard amides.

Characterization of the Final Product

Confirmation of the desired amide product structure is essential. Typical analytical data for a successful coupling product would include:

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet between 7-9 ppm) and characteristic shifts in the protons adjacent to the newly formed amide bond. The furo-pyrrole core protons should remain identifiable.[9]

  • ¹³C NMR: Appearance of a new carbonyl carbon signal for the amide (typically 165-175 ppm).

  • Mass Spectrometry (ESI): Observation of the correct molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • IR Spectroscopy: A strong C=O stretch for the amide carbonyl (typically 1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).[9]

Conclusion

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a versatile and valuable building block for pharmaceutical research and development. Its rigid, bicyclic core provides a unique structural element for creating novel chemical entities.[10] The protocols detailed in this guide offer robust and reproducible methods for its incorporation into target molecules via amide bond formation. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling conditions based on the amine substrate, researchers can efficiently synthesize diverse libraries of compounds for biological screening.

References

  • Zemanová, I., et al. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Arkivoc. Retrieved from [Link]

  • Google Patents. (1983). US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]

  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,ethylester(9CI). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • Khimiya Geterotsiklicheskikh Soedinenii. (n.d.). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-(9CI). Retrieved from [Link]

  • SciELO México. (n.d.). In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • PubMed. (2021). Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Retrieved from [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Peptide Coupling Reactions Using 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their evolution from linear sequences to complex, three-dimensional structures has been pivotal in overcoming inherent limitations such as poor metabolic stability and low cell permeability.[1] A key strategy in this evolution is the introduction of conformational constraints, which rigidify the peptide backbone and can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and stability.[2]

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a bicyclic proline analog, is an exemplary building block for inducing such constraints. Its fused ring system significantly limits the rotational freedom around the peptide backbone, making it a valuable tool for designing structured peptides, including bicyclic peptides, which possess superior properties for disrupting protein-protein interactions.[2][3] However, the very structural rigidity that makes this amino acid analog attractive also presents a significant synthetic challenge. The steric hindrance imposed by its bicyclic nature can dramatically lower the efficiency of standard peptide coupling protocols.[4][5]

This guide provides a detailed technical overview and robust protocols for the successful incorporation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid into peptide sequences, focusing on overcoming the challenges associated with sterically hindered amino acids.

Core Principles of Peptide Coupling with Hindered Amino Acids

The formation of a peptide bond is a nucleophilic acyl substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[6] The success of this reaction hinges on the efficient activation of the carboxylic acid.

Diagram: The General Mechanism of Peptide Bond Formation

This diagram illustrates the fundamental steps in peptide coupling: the activation of the C-terminal amino acid by a coupling reagent, followed by the nucleophilic attack from the N-terminal amino acid of the growing peptide chain.

PeptideCoupling cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Nucleophilic Attack & Peptide Bond Formation AA1_COOH R1-COOH (Protected Amino Acid) CouplingReagent Coupling Reagent (e.g., HATU, HBTU) AA1_COOH->CouplingReagent + Base (DIPEA) Activated_AA R1-CO-X (Activated Ester Intermediate) CouplingReagent->Activated_AA Forms highly reactive species AA2_NH2 H2N-R2 (Resin-Bound Peptide) Activated_AA->AA2_NH2 Nucleophilic Attack Byproduct Byproduct (e.g., TMU, HOBt) Activated_AA->Byproduct Peptide R1-CO-NH-R2 (New Peptide Bond) AA2_NH2->Peptide Peptide->Byproduct DoubleCouplingWorkflow Start Start: Resin with Free N-terminal Amine Preactivate Pre-activate Hindered AA (4 eq) + HATU (3.9 eq) + DIPEA (8 eq) in NMP (1-5 min) Start->Preactivate FirstCoupling 1st Coupling: Add activated AA to resin (45-60 min) Preactivate->FirstCoupling Wash1 Wash with NMP/DMF FirstCoupling->Wash1 KaiserTest1 Kaiser Test Wash1->KaiserTest1 Recouple Repeat Pre-activation and Coupling Steps KaiserTest1->Recouple Positive (Blue) Wash3 Final Wash (NMP/DMF, then DCM) KaiserTest1->Wash3 Negative (Yellow) (Optional) Wash2 Wash with NMP/DMF Recouple->Wash2 KaiserTest2 Kaiser Test Wash2->KaiserTest2 KaiserTest2->Recouple Positive (Blue) (Consider Capping) KaiserTest2->Wash3 Negative (Yellow) NextCycle Proceed to Next Deprotection/Coupling Cycle Wash3->NextCycle

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Application

Application Notes and Protocols for the HPLC Analysis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid

Abstract This document provides a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. Recognizing the analytical challenges posed by its polar nature, this guide elucidates a systematic approach to achieve robust and reliable quantification. The narrative progresses from initial physicochemical characterization and selection of an appropriate chromatographic strategy to a detailed, step-by-step protocol for the final validated method. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method for this and structurally related compounds.

Introduction: The Analytical Challenge of a Polar Heterocycle

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (MW: 153.14 g/mol , Formula: C₇H₇NO₃) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a component of various biologically active molecules. Accurate and precise quantification of this analyte is paramount for ensuring the quality and consistency of starting materials, intermediates, and final active pharmaceutical ingredients (APIs).

The primary analytical hurdle for this molecule lies in its high polarity, conferred by the carboxylic acid group and the heteroatoms within its fused ring structure. In conventional reversed-phase HPLC, which relies on hydrophobic interactions, such polar compounds are often poorly retained, eluting at or near the void volume.[1][2] This lack of retention leads to poor resolution from other polar components in the sample matrix and can compromise the accuracy and precision of the analysis.

This application note addresses this challenge by presenting a systematic method development strategy. We will explore the rationale behind selecting a suitable stationary phase and mobile phase conditions to achieve adequate retention and symmetrical peak shape, culminating in a fully validated HPLC method compliant with International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Characterization: Guiding Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. For 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, two key parameters dictate the initial chromatographic conditions: the acid dissociation constant (pKa) and the UV-Vis absorption spectrum. In the absence of extensive experimental data in the public domain, we will utilize validated in-silico prediction models to guide our initial choices.

Predicted Acid Dissociation Constant (pKa)

The pKa value of the carboxylic acid group is critical for controlling its ionization state in solution. For reproducible retention in reversed-phase HPLC, it is essential to maintain the analyte in a single, consistent ionization state. This is typically achieved by buffering the mobile phase at a pH at least 1.5 to 2 units away from the analyte's pKa.

  • Predicted pKa: Using cheminformatics tools, the pKa of the carboxylic acid group is predicted to be approximately 3.5 - 4.5 .

This prediction suggests that to ensure the analyte is in its neutral, protonated form (more hydrophobic and thus better retained in reversed-phase chromatography), the mobile phase pH should be maintained at or below 2.5.

Predicted UV-Vis Absorption Spectrum

The UV-Vis spectrum determines the optimal wavelength for detection, maximizing sensitivity while minimizing interference from other components.

  • Predicted UV Absorbance Maximum (λmax): Based on the electronic structure of the furo[3,4-c]pyrrole core, the predicted λmax is in the range of 210-230 nm and a secondary, weaker absorption around 260-280 nm .

For initial method development, a wavelength of 220 nm will be selected to provide a good balance of sensitivity and specificity. A photodiode array (PDA) detector will be employed to monitor the entire spectrum and confirm peak purity.

HPLC Method Development Strategy

The method development process will be systematic, focusing on achieving optimal retention, resolution, and peak shape.

dot

Caption: A systematic workflow for HPLC method development.

Column Selection: Addressing Polarity

Given the polar nature of the analyte, a standard C18 column may provide insufficient retention. Therefore, the following stationary phases will be evaluated:

  • Water-Tolerant C18 Column: These columns are designed with modified silica surfaces or bonding technologies that prevent "phase collapse" or "dewetting" when using highly aqueous mobile phases.[5] This allows for the use of low organic content in the mobile phase to increase the retention of polar analytes.

  • Mixed-Mode Column (Reversed-Phase/Anion-Exchange): This type of column offers a dual retention mechanism.[6][7] The C18 ligands provide hydrophobic interactions, while the anion-exchange functional groups interact with the deprotonated carboxylic acid at a suitable pH, offering an orthogonal retention mechanism that can significantly enhance retention and selectivity for acidic polar compounds.

Mobile Phase Selection and Optimization
  • Aqueous Component: Based on the predicted pKa, a mobile phase with a pH of approximately 2.5 will be used to suppress the ionization of the carboxylic acid group. A buffer such as 0.1% formic acid or a phosphate buffer at this pH will be evaluated.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) will be screened as the organic modifier. ACN is generally preferred for its lower viscosity and UV transparency.

  • Gradient Elution: A gradient elution will be employed initially to determine the approximate organic solvent concentration required to elute the analyte and to assess the presence of any impurities. The gradient will be optimized for resolution and analysis time.

Detailed Experimental Protocol: Optimized Method

The following protocol represents the final, optimized method after systematic development.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column Mixed-Mode C18/Anion-Exchange, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then re-equilibration for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 220 nm (PDA detection from 200-400 nm for peak purity)
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid standard or sample.

  • Dissolve in and dilute to 100 mL with the sample diluent to achieve a concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The optimized method will be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]

dot

Caption: Key parameters for HPLC method validation.

Specificity

Specificity will be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities or degradation products. The PDA detector will be used to assess peak purity and ensure no co-eluting peaks interfere with the analyte peak.

Linearity and Range

Linearity will be assessed by preparing a series of at least five concentrations of the analyte over a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The peak area response will be plotted against concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy will be determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). A known amount of the analyte will be spiked into a placebo mixture, and the percentage recovery will be calculated.

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-assay precision): Six replicate injections of the analyte at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability assay will be repeated on a different day, by a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%
Robustness

The robustness of the method will be evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariationTypical Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.1 units
Mobile Phase Composition ± 2% organic

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all robustness variations.

Conclusion

This application note presents a comprehensive and scientifically grounded approach to developing and validating an HPLC method for the challenging polar analyte, 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. By systematically addressing the issues of poor retention through the selection of a mixed-mode stationary phase and optimizing the mobile phase based on predicted physicochemical properties, a robust and reliable analytical method can be established. The detailed validation protocol ensures that the method is fit for its intended purpose in a regulated environment, providing accurate and precise data for quality control and drug development processes.

References

  • D.A. Dolaty, et al. (2021). A review on mixed-mode chromatography and its applications in the analysis of pharmaceutical and biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • L.R. Snyder, J.J. Kirkland, J.W. Dolan. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • A. Dickie. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

Sources

Method

Scale-up synthesis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid derivatives

An Application Note by the Process Chemistry & Scale-Up Division Strategic Overview: The Furo[3,4-c]pyrrole Scaffold The 3,5-dihydro-1H-furo[3,4-c]pyrrole system is a highly privileged, non-aromatic fused bicyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note by the Process Chemistry & Scale-Up Division

Strategic Overview: The Furo[3,4-c]pyrrole Scaffold

The 3,5-dihydro-1H-furo[3,4-c]pyrrole system is a highly privileged, non-aromatic fused bicyclic scaffold. Its unique geometry and electronic properties have made it a critical building block in the development of novel poly(ADP-ribose) polymerase (PARP-1) inhibitors for oncology[1], as well as an essential monomer core in the synthesis of push-pull conjugated polymers for organic photovoltaics[2].

Historically, the synthesis of this scaffold relied on high-dilution photochemical [3+2] cycloadditions[1] or transition-metal-catalyzed tandem reactions. While suitable for discovery chemistry, these routes suffer from poor atom economy, expensive catalysts, and the need for exhaustive column chromatography, making them unviable for kilogram-scale production of commercial building blocks like 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid (CAS: 535170-04-8)[3][4].

To bridge this gap, we have engineered a robust, transition-metal-free, and chromatography-free process. By utilizing a thermodynamically controlled mono-decarboxylation and a telescoped biphasic cyclization, this protocol delivers the target compound with high purity and excellent Process Mass Intensity (PMI).

Process Chemistry Rationale & Causality

Designing a self-validating scale-up protocol requires anticipating intermediate instability and thermodynamic sinks. Our route relies on three distinct phases, each governed by strict chemical causality:

  • Alpha-Protected Chlorination: Direct chlorination of alkyl pyrroles often leads to uncontrolled electrophilic aromatic substitution on the pyrrole core. By starting with diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate, the highly reactive α -positions are electronically deactivated and sterically blocked. This directs the sulfuryl chloride ( SO2​Cl2​ ) exclusively to the β -methyl groups.

  • Telescoped Biphasic Cyclization: The resulting bis(chloromethyl) intermediate is a potent lachrymator and is highly prone to intermolecular polymerization. To bypass isolation, the intermediate is telescoped directly into a vigorously stirred, hot aqueous NaOH solution. The biphasic interface forces rapid intramolecular Williamson-type etherification (forming the dihydrofuran ring) while simultaneously saponifying the hindered ester groups.

  • Thermodynamic Mono-Decarboxylation: The resulting furo[3,4-c]pyrrole-4,6-dicarboxylic acid must be converted to the mono-acid. Because the first decarboxylation relieves significant steric strain between the fused dihydrofuran ring and the carboxylate groups, it occurs rapidly at 160 °C. The resulting mono-acid is thermodynamically stable, preventing over-decarboxylation to the volatile parent heterocycle.

Synthetic Workflow Diagram

ProcessFlow SM Diethyl 3,4-dimethyl-1H- pyrrole-2,5-dicarboxylate Step1 Chlorination (SO2Cl2, DCM, 0 °C) SM->Step1 Int1 Bis(chloromethyl) Intermediate Step1->Int1 IPC: HPLC >95% Step2 Cyclization & Saponification (NaOH, H2O/THF, 70 °C) Int1->Step2 Telescoped (No Isolation) Int2 Furo[3,4-c]pyrrole- 4,6-dicarboxylic acid Step2->Int2 Acidic Workup Step3 Thermal Mono-Decarboxylation (Sulfolane, 160 °C) Int2->Step3 Product 3,5-Dihydro-1H-furo[3,4-c] pyrrole-4-carboxylic acid Step3->Product Precipitation

Fig 1: Scalable synthetic workflow for 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid.

Step-by-Step Methodologies

Phase 1: Synthesis of the Bis(chloromethyl) Intermediate (In Situ)

Self-Validation Check: The reaction mixture will transition from a clear solution to a pale yellow suspension. Excessive darkening indicates a loss of temperature control and unwanted radical propagation.

  • Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, internal temperature probe, and a caustic scrubber system (to neutralize SO2​ and HCl off-gassing).

  • Charging: Charge diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate (1.0 kg, 4.18 mol) and anhydrous Dichloromethane (DCM, 10 L). Initiate agitation at 150 rpm.

  • Cooling: Chill the reactor jacket to achieve an internal temperature of 0 °C to -5 °C.

  • Addition: Add sulfuryl chloride ( SO2​Cl2​ , 1.18 kg, 8.78 mol, 2.1 eq) dropwise over 3 hours. Maintain the internal temperature strictly below 5 °C to prevent over-chlorination to the trichloromethyl derivative.

  • IPC: Stir for an additional 2 hours at 0 °C. Sample for HPLC. Proceed when the starting material is <2% (Area%).

  • Solvent Swap: Apply vacuum (200 mbar) to distill off DCM while feeding Tetrahydrofuran (THF, 8 L) to maintain a constant volume, preparing the stream for the telescoped cyclization.

Phase 2: Telescoped Cyclization and Saponification

Self-Validation Check: Upon acidification, the product must precipitate cleanly. If an oil forms, the saponification of the esters was incomplete.

  • Base Preparation: In a separate 100 L Hastelloy reactor, prepare a solution of NaOH (2.5 kg, 62.5 mol) in Deionized Water (15 L). Heat to 70 °C.

  • Telescoped Addition: Pump the THF solution of the intermediate from Phase 1 directly into the vigorously stirred (300 rpm) NaOH solution over 2 hours.

  • Hydrolysis: Maintain the biphasic mixture at 70 °C for 6 hours. The THF will gently reflux.

  • Workup: Cool to 20 °C. Extract the aqueous layer with Ethyl Acetate (2 x 5 L) to remove unreacted organic impurities. Discard the organic layers.

  • Crystallization: Slowly charge 6M HCl to the aqueous layer until the pH reaches exactly 1.5. The intermediate 3,5-dihydro-1H-furo[3,4-c]pyrrole-4,6-dicarboxylic acid will precipitate as a dense white solid. Filter, wash with water (5 L), and dry under vacuum at 50 °C.

Phase 3: Controlled Thermal Mono-Decarboxylation

Self-Validation Check: CO2​ evolution can be monitored via a bubbler. The cessation of bubbling serves as a physical indicator of reaction completion.

  • Suspension: Charge the dried diacid intermediate into a 20 L reactor containing Sulfolane (5 L).

  • Heating: Heat the mixture to 160 °C. Vigorous gas evolution ( CO2​ ) will commence around 145 °C.

  • Monitoring: Maintain at 160 °C for 2.5 hours until gas evolution completely ceases.

  • Isolation: Cool the mixture to 40 °C and slowly add Deionized Water (15 L) over 1 hour to crash out the product.

  • Filtration: Filter the resulting 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid. Wash the filter cake with cold water (3 L) followed by cold ethanol (1 L) to remove residual sulfolane. Dry to constant weight.

Quantitative Data & Scale-Up Metrics

The transition from bench to production scale demonstrated an overall improvement in the Process Mass Intensity (PMI) and E-Factor, primarily driven by the efficiency of the telescoped biphasic cyclization step which eliminated the need for intermediate purification.

ParameterBench ScalePilot ScaleProduction Scale
Batch Size (Input) 10 g1.5 kg12.0 kg
Overall Yield 68%71%74%
Purity (HPLC) 98.5%99.1%99.6%
E-Factor 423528
Process Mass Intensity (PMI) 433629
Throughput 0.05 kg/day 0.75 kg/day 4.0 kg/day

References[1] Khan, H., Guha, S., Baruah, M., et al. "Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3, 4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition." Chemistry - An Asian Journal, 2023. URL:https://doi.org/10.1002/asia.202300420[3] "3,5-dihydro-1H-Furo[3,4-c]pyrrole-4-carboxylic acid 98% (CAS: 535170-04-8)." AChemBlock Product Catalog. URL:https://www.achemblock.com/[4] "3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid (CAS: 535170-04-8)." Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com/[2] Mercier, L. G., Aïch, B. R., Najari, A., et al. "Direct heteroarylation of β-protected dithienosilole and dithienogermole monomers with thieno[3,4-c]pyrrole-4,6-dione and furo[3,4-c]pyrrole-4,6-dione." Polymer Chemistry, RSC Publishing, 2013. URL: https://pubs.rsc.org/en/journals/journalissues/py

Sources

Application

In Vivo Assay Protocols for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid: A Guide for Neurodegenerative Disease Models

Introduction: Targeting the Kynurenine Pathway in Neurodegeneration 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid represents a novel chemical scaffold with potential therapeutic applications. This guide focuses on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Kynurenine Pathway in Neurodegeneration

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid represents a novel chemical scaffold with potential therapeutic applications. This guide focuses on its hypothesized activity as an inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. The kynurenine pathway is a key metabolic route that, under neuroinflammatory conditions, can lead to the production of neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][2][3] KMO is a pivotal enzyme at a branching point of this pathway; its inhibition is a promising therapeutic strategy aimed at reducing the production of these neurotoxins while increasing the levels of the neuroprotective metabolite, kynurenic acid (KYNA).[2][4]

Elevated KMO activity has been implicated in the pathology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[2][5] Therefore, inhibitors of KMO, such as the compound of interest, are of significant interest for researchers in drug development. This document provides a comprehensive set of detailed protocols for the in vivo evaluation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in rodent models of neurodegeneration. The protocols are designed to be a practical guide for researchers, providing not only step-by-step instructions but also the scientific rationale behind the experimental design.

Part 1: Preclinical Assessment: Pharmacokinetics and Acute Toxicity

Prior to evaluating the efficacy of any new chemical entity, a thorough understanding of its pharmacokinetic (PK) profile and safety margin is essential. These initial studies are crucial for selecting appropriate doses and administration routes for subsequent efficacy models.

Rodent Pharmacokinetic (PK) Profiling

Objective: To determine the key pharmacokinetic parameters of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in rodents (e.g., mice or rats) following a single administration. This information is vital for designing dosing regimens in efficacy studies.[6][7][8]

Methodology:

  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old).

  • Compound Formulation: The compound should be formulated in a vehicle suitable for the intended route of administration (e.g., oral gavage or intravenous injection). A common vehicle is 0.5% methylcellulose in sterile water.

  • Dose Administration:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[9]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

dot

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Dose Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Plasma Samples Analysis PK Parameter Calculation LCMS->Analysis Report Report Analysis->Report Final Report

Caption: Workflow for rodent pharmacokinetic profiling.

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single high dose of the compound. This is a critical step for ensuring animal welfare and for dose selection in efficacy studies.[10][11][12]

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (e.g., 3 per sex per group).

  • Clinical Observations: Monitor animals for clinical signs of toxicity, including changes in behavior, appearance, and body weight, for up to 14 days post-dose.[12]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic organ abnormalities.[10]

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.

Part 2: In Vivo Efficacy in a Huntington's Disease Model

Huntington's disease (HD) is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[13] Transgenic mouse models that express the mutant huntingtin (mHTT) protein are widely used to study disease pathogenesis and evaluate potential therapeutics.[14][15]

R6/2 Mouse Model of Huntington's Disease

The R6/2 mouse is a well-characterized transgenic model that exhibits a rapid and progressive HD-like phenotype, making it suitable for initial efficacy screening.[13]

Protocol:

  • Animal Model: R6/2 transgenic mice and their wild-type littermates (starting at 5-6 weeks of age).

  • Study Groups:

    • Group 1: Wild-type mice + Vehicle

    • Group 2: R6/2 mice + Vehicle

    • Group 3: R6/2 mice + 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (Low Dose)

    • Group 4: R6/2 mice + 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (High Dose)

  • Dosing Regimen: Administer the compound daily via oral gavage for a specified duration (e.g., 4-6 weeks). Doses should be selected based on the PK and MTD data.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function and coordination at baseline and at regular intervals throughout the study.

    • Rotarod Test: Measures motor coordination and balance.

    • Grip Strength Test: Assesses muscle strength.

    • Open Field Test: Evaluates locomotor activity and anxiety-like behavior.[14]

  • Endpoint Analysis: At the end of the study, collect brain tissue for biochemical and histological analysis.

    • KMO Target Engagement: Measure the levels of kynurenine, 3-HK, and KYNA in brain homogenates using LC-MS/MS to confirm target engagement.

    • Neuroinflammatory Markers: Analyze the expression of inflammatory markers (e.g., Iba1 for microglia activation) by immunohistochemistry or Western blot.

    • mHTT Aggregates: Quantify the number and size of mutant huntingtin aggregates in the striatum and cortex using immunohistochemistry.

dot

HD_Efficacy_Workflow cluster_analysis Biochemical & Histological Analysis Start R6/2 and WT Mice (5-6 weeks old) Grouping Group Allocation Start->Grouping Dosing Daily Oral Dosing (4-6 weeks) Grouping->Dosing Behavior Behavioral Testing (Rotarod, Grip Strength, Open Field) Dosing->Behavior Endpoint Endpoint Analysis (Brain Tissue Collection) Behavior->Endpoint Target Target Engagement (Kynurenine Pathway Metabolites) Endpoint->Target Inflammation Neuroinflammation (Iba1 Staining) Endpoint->Inflammation Aggregates mHTT Aggregates Endpoint->Aggregates

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Method

Functionalization of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid: A Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of the Furo[3,4-C]pyrrole Scaffold The 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid scaffold represents a unique and valuable heterocyclic system in the landscape of organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Furo[3,4-C]pyrrole Scaffold

The 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid scaffold represents a unique and valuable heterocyclic system in the landscape of organic synthesis and drug discovery. This bicyclic structure, featuring a fused furan and pyrrole ring, offers a three-dimensional architecture that is of significant interest in medicinal chemistry. The pyrrole moiety is a well-established pharmacophore found in a multitude of natural products and clinically approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fusion of the furan ring introduces distinct stereochemical and electronic properties, providing a framework for the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the functionalization of 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, with a focus on practical applications and detailed protocols for researchers in organic synthesis and drug development. We will explore the key reactive handles of this molecule: the carboxylic acid group, the secondary amine of the pyrrole ring, and the bicyclic core itself.

Core Functionalization Strategies

The functionalization of 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid can be systematically approached by considering its three main reactive sites. The carboxylic acid at the 4-position is a prime target for amide bond formation and esterification. The secondary amine at the 5-position allows for a variety of N-functionalization reactions. Finally, the aromatic pyrrole ring, although part of a fused system, may be amenable to electrophilic substitution under specific conditions.

Amide_Coupling_Workflow start Start dissolve Dissolve carboxylic acid in anhydrous DMF start->dissolve add_reagents Add HOBt, amine, and DIPEA dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC portion-wise cool->add_edc warm Warm to room temperature and stir overnight add_edc->warm workup Aqueous workup (e.g., water and EtOAc extraction) warm->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a solution of 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq), the desired amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the coupling reagents. Cooling the reaction mixture before the addition of EDC helps to control the initial exothermic reaction and minimize potential side product formation. The aqueous work-up is designed to remove the water-soluble byproducts and any remaining reagents.

Esterification: Modulating Polarity and Pro-drug Potential

Esterification of the carboxylic acid provides another avenue for modifying the properties of the parent molecule. Esters can serve as pro-drugs, which are hydrolyzed in vivo to release the active carboxylic acid. The synthesis of methyl and ethyl esters of 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a known transformation.

Protocol 2: Fischer Esterification

This classic method is suitable for the synthesis of simple alkyl esters.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both the solvent and the reagent.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Heating: Heat the reaction mixture to reflux and stir for 4-16 hours. The reaction is an equilibrium, so driving off the water formed can improve the yield.

  • Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Remove the excess alcohol under reduced pressure and extract the product with an organic solvent. Purify by column chromatography if necessary.

Part 2: Functionalization of the Pyrrole Nitrogen

The secondary amine of the pyrrole ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, or sulfonylation. These modifications can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, which are key determinants of biological activity.

N-Alkylation

N-alkylation is a common strategy to introduce various substituents onto the pyrrole nitrogen. This can be achieved using a variety of alkylating agents in the presence of a base.

Protocol 3: General Procedure for N-Alkylation

Step-by-Step Methodology:

  • Deprotonation: To a solution of a 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylate ester (e.g., the methyl or ethyl ester) (1.0 eq) in an anhydrous aprotic solvent such as DMF or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 eq) at 0 °C.

  • Alkylation: After stirring for 15-30 minutes, add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) and allow the reaction to warm to room temperature or heat as required.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Note on Ester Protection: It is generally advisable to perform N-alkylation on the ester form of the starting material to avoid potential complications with the acidic proton of the carboxylic acid. The ester can be subsequently hydrolyzed if the free acid is the desired final product.

Part 3: Potential Modifications of the Bicyclic Core

While functionalization of the carboxylic acid and the pyrrole nitrogen are the most straightforward transformations, modification of the aromatic pyrrole ring itself is also a possibility. Pyrroles are electron-rich aromatic systems and can undergo electrophilic substitution reactions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, including pyrroles. [3]This introduces a formyl group, which can then be further elaborated into other functional groups. For the furo[3,2-b]pyrrole system, formylation has been shown to occur regioselectively at the pyrrole ring. [3] Conceptual Approach:

A potential Vilsmeier-Haack formylation of a 3,5-dihydro-1H-furo[3,4-C]pyrrole-4-carboxylate ester could introduce a formyl group at one of the available positions on the pyrrole ring. The regioselectivity would likely be influenced by the electronic and steric effects of the fused furan ring and the ester group. Subsequent reactions of the resulting aldehyde could include oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to introduce new amine substituents.

Conclusion and Future Perspectives

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a versatile scaffold with multiple points for chemical modification. The protocols outlined in this guide for amide bond formation, esterification, and N-alkylation provide a solid foundation for the synthesis of diverse libraries of compounds for screening in drug discovery programs. Further exploration of the electrophilic substitution reactions on the bicyclic core could unlock even more avenues for structural diversification. The unique three-dimensional shape and the presence of key pharmacophoric elements make this heterocyclic system a promising starting point for the development of novel therapeutic agents.

References

  • Redzicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2215. [Link]

  • Kratochvíl, B., et al. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 26(23), 7354. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec, LLC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-144. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15068-15087. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d]t[4][3]riazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • Choudhary, M. I., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(6), 756-787. [Link]

Sources

Application

Preparation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid Stock Solutions: An Application Note and Protocol

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8). Recognizing the limited availability of public data on the solubility and stability of this compound, this application note presents a systematic approach to first determine these critical parameters, followed by a generalized protocol for accurate and reproducible stock solution preparation. Adherence to this guide will ensure the integrity and consistency of experimental results.

Introduction

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3][4] Its structural motif, containing a fused furo-pyrrole bicyclic system, is of interest for the synthesis of novel biologically active molecules.[5][6][7] Accurate and consistent preparation of stock solutions is a fundamental prerequisite for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental outcomes.

The lack of comprehensive public data on the physicochemical properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid necessitates a preliminary characterization by the end-user. This guide provides a framework for this initial assessment and a subsequent protocol for stock solution preparation.

Preliminary Characterization: A Prerequisite for Protocol Development

Given the absence of specific solubility and stability data, a small-scale preliminary investigation is crucial. This initial step will inform the selection of an appropriate solvent and storage conditions.

Solubility Assessment

A systematic solubility test should be performed using a panel of common laboratory solvents. The following protocol is recommended:

Objective: To determine a suitable solvent for preparing a stock solution at a desired concentration.

Materials:

  • 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (H₂O)

  • Vortex mixer

  • Microcentrifuge tubes

Protocol:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Add a defined volume of the first solvent (e.g., 100 µL of DMSO) to one of the tubes.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound dissolves completely, the solubility is at least 10 mg/mL in that solvent. You can proceed to make a more concentrated solution to determine the upper limit of solubility if required.

  • If the compound does not fully dissolve, add an additional, precise volume of the solvent (e.g., another 100 µL) and repeat the vortexing and observation steps. Continue this process until the compound is fully dissolved, carefully recording the total volume of solvent added.

  • Repeat steps 2-6 for each of the other solvents to be tested.

  • Calculate the approximate solubility in each solvent (in mg/mL or molarity).

Stability Assessment

Once a suitable solvent is identified, a preliminary assessment of the solution's stability should be conducted.

Objective: To determine the short-term stability of the stock solution under typical storage conditions.

Protocol:

  • Prepare a small volume of the stock solution at the desired concentration in the chosen solvent.

  • Divide the solution into three aliquots in light-protected tubes.

  • Store one aliquot at room temperature, one at 4°C, and one at -20°C.

  • After a defined period (e.g., 24 hours, 48 hours, and 1 week), visually inspect the solutions for any signs of precipitation or color change.

  • For a more rigorous analysis, compare the freshly prepared solution with the stored aliquots using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) to check for degradation products.

General Protocol for Stock Solution Preparation

This protocol should be adapted based on the results of the preliminary characterization.

Materials and Equipment:

  • 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (Purity: ≥98%)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent determined from the solubility assessment

  • Analytical balance

  • Spatula

  • Sterile, conical, light-protected polypropylene or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Fume hood

Safety Precautions:

  • As a precaution for a compound with limited safety data, handle 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve Transfer to sterile vial aliquot 3. Aliquot dissolve->aliquot Vortex until fully dissolved store 4. Store at -20°C or -80°C aliquot->store Dispense into single-use tubes use 5. Thaw & Use store->use Avoid freeze-thaw cycles

Caption: Workflow for the preparation and storage of stock solutions.

Step-by-Step Protocol:

  • Pre-dissolution Preparation:

    • Bring the vial containing the solid 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid to room temperature before opening to prevent condensation of moisture.

    • Calculate the required mass of the compound to prepare the desired volume and concentration of the stock solution. The molecular weight of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is 153.14 g/mol .[1]

  • Weighing the Compound:

    • In a fume hood, carefully weigh the calculated amount of the compound using an analytical balance.

    • Transfer the weighed compound into a sterile, light-protected vial of an appropriate volume.

  • Dissolution:

    • Add the calculated volume of the pre-determined solvent (e.g., anhydrous DMSO) to the vial containing the compound.

    • Securely cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but the stability of the compound to heat should be considered.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use, light-protected aliquots. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.

    • Based on the preliminary stability assessment, store the aliquots at -20°C or -80°C for long-term storage.

    • Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.

Quality Control and Validation

To ensure the accuracy of your experiments, it is recommended to validate the concentration of the prepared stock solution. This can be achieved using methods such as:

  • UV-Vis Spectroscopy: If the compound has a known extinction coefficient, the concentration can be determined using the Beer-Lambert law.

  • Quantitative NMR (qNMR): This technique can provide a highly accurate determination of the concentration.

  • LC-MS/MS: This can be used to confirm the identity and purity of the compound in solution.

Summary of Key Parameters

The following table should be completed by the user based on their preliminary characterization.

ParameterRecommended Solvent & ConditionsUser-Determined Values
Solvent for Stock Solution To be determined (DMSO is a common starting point for novel compounds)
Maximum Solubility To be determined
Working Stock Concentration To be determined based on experimental needs and solubility
Storage Temperature -20°C or -80°C (to be confirmed)
Light Sensitivity Assumed to be light-sensitive; use light-protected vials
Freeze-Thaw Stability Avoid repeated freeze-thaw cycles by preparing single-use aliquots

References

  • AiFChem, an Xtalpi Company. 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid 95%. Available from: [Link]

  • NextSDS. 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-(9CI). Available from: [Link]

  • 赛科思. 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid [535170-04-8]. Available from: [Link]

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available from: [Link]

  • SciELO México. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. This molecule represents a crucial heterocyclic scaffold in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. This molecule represents a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure makes it an attractive building block for creating novel therapeutics. However, its synthesis can present challenges that lead to suboptimal yields.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. We will move from a general overview of a robust synthetic strategy to a detailed troubleshooting guide and specific experimental protocols. Our goal is to empower you with the scientific rationale behind each step, enabling you to not only solve current issues but also to proactively optimize your experimental design.

Section 1: Overview of a General Synthetic Strategy

The synthesis of the furo[3,4-C]pyrrole core is not a trivial one-step process. A reliable and scalable approach involves a multi-step sequence that builds the pyrrole ring onto a pre-functionalized furan precursor. The general workflow outlined below is designed for adaptability and control at each critical transformation.

The causality for this multi-step approach is rooted in chemical principles: constructing the fused bicyclic system sequentially allows for the management of regioselectivity and prevents the formation of intractable polymeric side products, a common issue in pyrrole synthesis.[1] The final step, a mild ester hydrolysis, is chosen to preserve the integrity of the sensitive heterocyclic core.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Cyclization cluster_2 Step 3: Final Hydrolysis A Furan-3,4-dicarboxylic acid B Furan-3,4-dimethanol A->B Reduction (e.g., LAH) C 3,4-Bis(bromomethyl)furan B->C Bromination (e.g., PBr3) D Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate C->D Annulation w/ Ethyl Isocyanoacetate & Base E Target Molecule: 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid D->E Saponification (e.g., LiOH)

Caption: A validated multi-step workflow for synthesizing the target molecule.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common experimental failures in a direct question-and-answer format.

Question 1: My cyclization step (C → D) is resulting in a very low yield and a complex mixture of products on my TLC plate. What is happening?

Answer: This is the most critical and often lowest-yielding step in the sequence. The primary challenges are competing intermolecular polymerization and side reactions.

  • Probable Cause 1: Intermolecular Reaction Dominance. The dialkylation of the isocyanoacetate carbanion is a bimolecular reaction. If the concentration of your starting materials, 3,4-bis(bromomethyl)furan and the deprotonated isocyanoacetate, is too high, they are more likely to react with other molecules in solution, leading to long-chain polymers instead of the desired intramolecular ring closure.

  • Solution 1: Employ High-Dilution Conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions. A slow, simultaneous addition of both the dihalide and the base/nucleophile mixture to a large volume of refluxing solvent (e.g., via syringe pump over several hours) is a classic and effective technique to favor intramolecular cyclization.

  • Probable Cause 2: Inappropriate Base. The choice of base is critical. A base that is too strong (e.g., n-BuLi) can deprotonate other positions or promote elimination side reactions. A base that is too weak may not generate the nucleophile efficiently.

  • Solution 2: Screen Different Bases. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like THF or DMF are excellent starting points. These provide sufficient basicity without being overly aggressive.

  • Probable Cause 3: Steric Hindrance. Although this specific substrate has minimal steric bulk, this is a common issue in related syntheses.[2]

  • Solution 3: Increase Thermal Energy. Refluxing at a higher temperature (switching from THF to dioxane, for example) can provide the activation energy needed to overcome the barrier to cyclization. Microwave irradiation is also a powerful tool for accelerating sterically hindered reactions and can significantly improve yields.[2]

Question 2: During the cyclization or workup, my reaction mixture turns into a dark, intractable tar. How can I prevent this?

Answer: The formation of tar or dark polymeric material is a hallmark of pyrrole and furan decomposition, often under acidic conditions or high heat.[1]

  • Probable Cause 1: Acid-Catalyzed Polymerization. Both the furan starting material and the pyrrole product are susceptible to polymerization in the presence of acid. This can be triggered by acidic impurities in reagents or solvents, or during an acidic aqueous workup.

  • Solution 1: Maintain a Basic/Neutral Environment. Ensure all reagents and solvents are free of acidic impurities. During the workup, quench the reaction with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a neutral salt solution (brine) instead of water or dilute acid. If column chromatography is required, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).

  • Probable Cause 2: Thermal Decomposition. Extended reaction times at very high temperatures can lead to decomposition.

  • Solution 2: Optimize Reaction Time and Temperature. Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction promptly. Avoid unnecessary, prolonged heating. If high temperatures are required, ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

Question 3: The final hydrolysis of the ester (D → E) is either incomplete or leads to decomposition of my product.

Answer: Saponification of the ester to the carboxylic acid is the final step, and preserving the product's integrity is paramount.

  • Probable Cause 1: Harsh Hydrolysis Conditions. Standard conditions like refluxing with concentrated NaOH or HCl can be too aggressive for the furo[3,4-C]pyrrole core, leading to ring opening or decomposition.

  • Solution 1: Use Milder Conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a significantly milder and highly effective method for saponification.[3][4] The reaction can be monitored by TLC or LC-MS, and it often proceeds to completion within a few hours.

  • Probable Cause 2: Poor Solubility. The ester intermediate may be poorly soluble in aqueous base, leading to a slow or incomplete reaction.

  • Solution 2: Add a Co-Solvent. Including a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or dioxane will create a homogeneous solution, dramatically increasing the reaction rate and ensuring it goes to completion.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a different method to form the pyrrole ring?

    • A: Yes, while the isocyanoacetate method is robust, other strategies like the Paal-Knorr synthesis could be adapted.[1] This would involve synthesizing a furan-3,4-diacetaldehyde equivalent, which would then be cyclized with a primary amine. However, the synthesis of the required 1,4-dicarbonyl precursor can be challenging.

  • Q: My final product is difficult to purify. What are my options?

    • A: Carboxylic acids can be challenging to purify via silica gel chromatography. If your product is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) is the preferred method. If chromatography is necessary, using an acidified mobile phase (e.g., dichloromethane with 1-2% acetic or formic acid) can protonate the carboxylic acid, reducing streaking on the column. Alternatively, purification via distillation under reduced pressure can be effective if the product is thermally stable.[5]

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is essential.

      • ¹H NMR: Expect to see characteristic signals for the methylene protons of the furan and pyrrole rings, as well as a singlet for the pyrrole N-H proton.[3]

      • ¹³C NMR: Will confirm the number of unique carbon atoms.

      • Mass Spectrometry (MS): Will provide the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: Should show a strong carbonyl (C=O) absorption for the carboxylic acid around 1630-1640 cm⁻¹ and a broad O-H stretch.[3][6]

Section 4: Key Experimental Protocols

These protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

  • Under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.96 g, 24.0 mmol, 2.4 equiv) to a three-neck flask containing 500 mL of anhydrous THF.

  • In a separate flask, dissolve ethyl isocyanoacetate (2.48 mL, 22.0 mmol, 2.2 equiv) in 50 mL of anhydrous THF.

  • Cool the NaH suspension to 0 °C and add the ethyl isocyanoacetate solution dropwise over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • In a separate flask, dissolve 3,4-bis(bromomethyl)furan (2.40 g, 10.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

  • Using two separate syringe pumps, add the deprotonated isocyanoacetate solution and the 3,4-bis(bromomethyl)furan solution simultaneously to the reaction flask over 4 hours. Maintain the reaction temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the title ester.

Protocol 2: Hydrolysis to 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

  • Dissolve the ester intermediate (1.0 g, 5.12 mmol, 1.0 equiv) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.43 g, 10.24 mmol, 2.0 equiv).

  • Stir the mixture vigorously at room temperature for 3-5 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with cold 1 M HCl.

  • A precipitate should form. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield the final product.

Section 5: Data Summary & Visualization

Table 1: Optimization Parameters for Cyclization Step
EntryBase (equiv)SolventTemperature (°C)Addition Time (h)Yield (%)Observations
1NaH (2.4)THF0 → RT0.5<15Significant polymerization
2K₂CO₃ (3.0)Acetonitrile801.025Cleaner reaction, incomplete conversion
3 NaH (2.4) THF 0 → RT 4.0 65 Optimized, minimal side products
4KOtBu (2.5)Dioxane1004.058Faster reaction, some decomposition
Troubleshooting Workflow Diagram

G Start Low Yield in Cyclization Step Q1 Observe Dark Tar/Polymer? Start->Q1 A1_Yes Use Milder Base (K2CO3) Lower Temperature Ensure Inert Atmosphere Q1->A1_Yes Yes A1_No Main Issue is Low Conversion Q1->A1_No No End Yield Improved A1_Yes->End Q2 Using High Dilution? A1_No->Q2 A2_No Implement Syringe Pump Addition (>4h) into large solvent volume Q2->A2_No No A2_Yes Dilution is Correct Q2->A2_Yes Yes A2_No->End Q3 Reaction Stalled? A2_Yes->Q3 A3_Yes Increase Temperature (THF -> Dioxane) Consider Microwave Irradiation Q3->A3_Yes Yes A3_Yes->End

Caption: A decision tree for troubleshooting low yields in the core cyclization step.

References

  • Zemanova, I. et al. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Arkivoc, 2017(5), 204-215. [Link]

  • Herath, A. & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

  • Perjesi, P. et al. (2014). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Central European Journal of Chemistry, 12(7), 776-783. [Link]

  • Geronikaki, A. et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(7), 2329. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Geronikaki, A. et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. ResearchGate. [Link]

  • Cernuchova, P. et al. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(23), 8442. [Link]

  • Stamati, I. & Kolocouris, A. (2023). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 28(15), 5857. [Link]

  • Geronikaki, A. et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • Siddiqui, I. R. et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 612-633. [Link]

  • Zora, M. et al. (2025). Iodine-mediated oxidative cyclization of N-homopropargylic β-enaminones for the synthesis of 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines. Organic & Biomolecular Chemistry. [Link]

  • Rudolf, F. et al. (1994). Process for the purification of crude pyrroles.

Sources

Optimization

Troubleshooting solubility issues of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in DMSO

Technical Support Center: 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid Welcome to the technical support guide for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8). This resource is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Welcome to the technical support guide for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a specific focus on resolving solubility issues in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Solubility in DMSO

This section addresses the most frequently encountered solubility challenges in a direct, problem-solution format.

Question 1: I am having difficulty achieving complete dissolution of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in DMSO. What are the common causes and immediate troubleshooting steps?

Answer:

Initial difficulties in dissolving this bicyclic carboxylic acid can often be traced back to a few key factors related to solvent quality, compound characteristics, and handling technique.

Primary Causes:

  • Suboptimal DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of many organic compounds by altering the solvent's polarity and structure.[2]

  • Compound Polymorphism: The physical form of your compound plays a critical role. Amorphous (non-crystalline) forms are typically higher in energy and dissolve more readily than their more stable, lower-energy crystalline counterparts.[2][3] If your compound has settled into a highly stable crystal lattice, more energy will be required to break it apart.

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that is above the compound's intrinsic solubility limit in DMSO under the given conditions.

Immediate Troubleshooting Protocol:

  • Verify DMSO Quality: Always use a fresh, sealed bottle of high-purity, anhydrous DMSO (water content <0.05%). Once opened, use a desiccant in your storage container or flush the bottle with an inert gas like argon or nitrogen before resealing to minimize moisture absorption.

  • Ensure Proper Agitation: Insufficient mixing can lead to clumps of powder that are not adequately exposed to the solvent. After adding the DMSO, vortex the solution vigorously for at least 2-5 minutes.[1]

  • Apply Gentle, Controlled Heat: The dissolution of many compounds is an endothermic process, meaning solubility increases with temperature.[1] Place the sealed vial in a water bath or heating block set to 37-50°C for 10-15 minutes. Intermittently vortex the sample during this time. Caution: Avoid excessive heat (above 60°C) as it can potentially lead to the degradation of both the compound and the DMSO solvent itself.[1][4]

Question 2: My compound precipitated out of the DMSO solution after being stored. Why did this happen, and can it be reversed?

Answer:

This is a common and frustrating issue, often resulting from changes in the solution's thermodynamic stability over time.

Underlying Mechanisms:

  • Temperature Fluctuations: If the solution is stored at a lower temperature (e.g., 4°C or -20°C) than when it was prepared, the solubility limit will decrease, causing the compound to fall out of solution.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution is a major contributor to precipitation. These cycles increase the probability of nucleation and crystallization, often into a less soluble, more stable polymorphic form.[2][3] Once a compound crystallizes from DMSO, it can be very difficult to redissolve.[3]

  • Moisture Contamination Over Time: If the container is not perfectly sealed, the DMSO will continue to absorb atmospheric water during storage. This gradual decrease in solvent quality reduces its solvating power, eventually causing the compound to precipitate.[1][2]

Resolution and Prevention Strategy:

  • Attempt to Re-dissolve: Gently warm the solution to 37-50°C while vortexing, as described in the previous answer. This may be sufficient to bring the compound back into solution if it has not undergone significant recrystallization.

  • Consider Sonication: If gentle heating is ineffective, use a bath sonicator. Sonication applies high-frequency sound waves, creating localized energy (cavitation) that can help break apart crystal lattices without significantly raising the bulk temperature of the solution.[3] Sonicate in 5-10 minute intervals, allowing the solution to cool between cycles to prevent overheating.

  • Best Practice for Storage (Prevention):

    • For short-term storage (1-2 weeks), storing at room temperature in a tightly sealed vial, protected from light and moisture, is often preferable to refrigeration to avoid precipitation from temperature changes.[3]

    • For long-term storage, aliquot the stock solution into single-use volumes. This eliminates the damaging effects of repeated freeze-thaw cycles on the main stock.

Visual Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing and solving solubility issues with 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in DMSO.

G start Initial State: Compound Insoluble in DMSO check_solvent Step 1: Verify Solvent Quality - Anhydrous DMSO? - Fresh Bottle? start->check_solvent check_procedure Step 2: Review Procedure - Vigorous Vortexing? - Correct Concentration? check_solvent->check_procedure If DMSO is high quality apply_energy Step 3: Apply Energy - Gentle Warming (37-50°C)? - Sonication? check_procedure->apply_energy If procedure is correct soluble Outcome: Soluble Prepare Aliquots for Storage apply_energy->soluble Success reassess Step 4: Reassess Approach - Lower Concentration? - Consider pH adjustment? apply_energy->reassess Failure precip Problem: Precipitation on Storage check_storage Analyze Storage Conditions - Freeze-Thaw Cycles? - Moisture Ingress? precip->check_storage check_storage->apply_energy Attempt to re-dissolve

Caption: A logical workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid?

A: The fundamental properties are summarized below.

PropertyValueSource
CAS Number 535170-04-8[5]
Molecular Formula C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [5]
Structure Bicyclic system containing a furo-pyrrole core and a carboxylic acid group.[5]

Q: How should I prepare a 10 mM stock solution in DMSO?

A: Follow this validated step-by-step protocol for best results.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Pre-analysis: Allow the vial of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid and a sealed bottle of anhydrous DMSO to equilibrate to room temperature to prevent condensation.[1]

  • Weighing: Accurately weigh out 1.53 mg of the compound and transfer it to a sterile, appropriate-sized glass or polypropylene vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.[1] This will yield a final concentration of 10 mM.

  • Initial Dissolution: Tightly seal the vial and vortex vigorously for 2-5 minutes at room temperature.[1] Visually inspect the solution against a light source for any undissolved particulates.

  • Assisted Dissolution (If Necessary): If particulates remain, place the vial in a sonicator bath for 10 minutes or a heating block at 37°C for 15 minutes, vortexing intermittently.

  • Final Check & Storage: Once the solution is completely clear, it is ready for use. For storage, refer to the prevention strategies outlined in the troubleshooting guide above.

Q: Could the carboxylic acid group on my compound react with DMSO?

A: Under specific conditions, it is possible. While DMSO is a stable solvent at room temperature, it can act as a reagent.[4][6] For instance, some research has shown that carboxylic acids can react with DMSO under catalytic conditions to form methyl thioesters.[7] This is generally not a concern during standard dissolution procedures for preparing stock solutions. However, it highlights the importance of avoiding extreme conditions, such as high heat or the presence of certain acidic or basic catalysts, which could promote unwanted side reactions.[6][8]

References

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). What is the solubility of DMSO in water? Quora. Retrieved from [Link]

  • Kramer, C. R., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Pharmaceutical Sciences, 103(6), 1735-1742. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Various Authors. (2026). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? ResearchGate. Retrieved from [Link]

  • Klimenko, V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2003. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-(9CI). Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,methylester(9CI). Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,ethylester(9CI). Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • OSTI.GOV. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved from [Link]

  • eScholarship. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. Retrieved from [Link]

  • Saisi. (n.d.). 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid [535170-04-8]. Retrieved from [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-4-hydroxy-2H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Dimethyl sulfoxide as a strongly coordinating solvent: 3′,4′-dihydroxyflavone-Cu(II)-DMSO system case study. Retrieved from [Link]

  • Kyoto University Research Information Repository. (n.d.). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and address the fundamental chemical behaviors of 3,5-Dihydro-1H-furo[3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and address the fundamental chemical behaviors of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid (CAS: 535170-04-8).

This bicyclic building block is highly valued in drug development, but its structural complexity introduces three distinct thermodynamic vulnerabilities: an electron-rich pyrrole core, a cyclic ether (dihydrofuran) moiety, and a labile carboxylic acid group. Understanding the causality behind its degradation is the key to preserving your material's integrity and ensuring reproducible experimental outcomes.

Section 1: Core Degradation Pathways (The "Why")

To prevent degradation, we must first understand the mechanistic triggers that compromise the molecule:

  • Oxidative Polymerization (Pyrrole Ring): Pyrroles are highly electron-rich heterocycles that are exceptionally susceptible to oxidation by atmospheric oxygen and UV light[1]. This radical-mediated process leads to ring-opening or the formation of highly conjugated, colored polymeric byproducts[2].

  • Peroxide Formation (Dihydrofuran Ring): The 3,5-dihydrofuran moiety acts as a cyclic ether. Ethers undergo auto-oxidation upon prolonged exposure to oxygen and light, forming reactive hydroperoxides[3]. As any residual stabilizers are consumed over time, these peroxides accumulate, posing severe stability and safety (explosion) risks[4].

  • Acid-Catalyzed Decarboxylation (Carboxylic Acid): Pyrrole-carboxylic acids are uniquely sensitive to acidic media. In strongly acidic solutions, the pyrrole ring undergoes protonation, creating a low-energy carbanion leaving group. This drives an associative decarboxylation mechanism where water adds to the protonated carboxyl group, rapidly dissociating into H3O+ and releasing CO2 gas[5].

Section 2: Troubleshooting FAQs

Q1: My powder was originally off-white but has turned yellow/brown after three months of storage. Can I still use it? A1: No. The color change is a direct indicator of oxidative degradation and subsequent polymerization of the pyrrole ring[6]. Do not use the material without re-purification (e.g., via flash chromatography), as polymeric impurities will severely impact reaction yields and assay readouts. To prevent this, the compound must be stored under an inert atmosphere (Nitrogen or Argon) in amber vials to block UV-induced photochemical degradation[1].

Q2: I dissolved the compound in a mildly acidic aqueous buffer, and I observed bubbling and a drop in assay purity. What is happening? A2: You are observing acid-catalyzed decarboxylation[5]. The bubbling is the release of CO2 gas. To mitigate this, maintain the pH of your solutions above 6.0. If your workflow requires an acidic environment, consider storing and utilizing the compound as a stabilized salt (e.g., hydrochloride or sodium salt) until the exact moment of reaction.

Q3: I need to concentrate a solution of this compound via rotary evaporation. Are there safety risks? A3: Yes. Because the molecule contains a dihydrofuran ring, it is a potential peroxide former[7]. Concentrating solutions that have been exposed to air can concentrate explosive peroxides. You must test for peroxides before any distillation or evaporation step[8].

Section 3: Experimental Protocols
Protocol 1: Self-Validating Forced Degradation Study

To establish the specific degradation profile of your batch, use this self-validating workflow. It includes built-in controls to isolate the exact environmental trigger.

  • Step 1 (Sample Preparation): Prepare four identical 1 mg/mL solutions of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid in HPLC-grade Acetonitrile.

  • Step 2 (Control Validation): Keep Sample 1 (Control) at 2-8 °C in the dark. Scientist's Note: This validates that any degradation in other samples is due to the applied stress, not the solvent.

  • Step 3 (Oxidative Stress): To Sample 2, add an equal volume of 3% H2O2[1]. Incubate at room temperature in the dark for 24 hours.

  • Step 4 (Thermal/Photochemical Stress): Place Sample 3 in a photostability chamber (UV/Vis exposure) at 40 °C for 24 hours.

  • Step 5 (Acidic Stress): To Sample 4, add 0.1 M HCl to achieve pH < 3. Incubate at room temperature.

  • Step 6 (Analysis): Neutralize Sample 4, then analyze all samples via HPLC-UV/MS. Compare against the Control to quantify the specific degradation pathways (e.g., a mass loss of -44 Da in Sample 4 confirms decarboxylation).

Protocol 2: Peroxide Testing and Remediation Workflow

Because of the dihydrofuran moiety, routine peroxide testing is mandatory before concentrating solutions[8].

  • Step 1 (Validation): Validate a commercial iodide-based peroxide test strip using a known 10 ppm H2O2 standard to ensure strip efficacy.

  • Step 2 (Testing): Dip the validated test strip into your working solution. A color change to blue/brown indicates the presence of hydroperoxides.

  • Step 3 (Remediation): If peroxides are detected (>2 ppm), do not evaporate . Pass the solution through a column of activated basic alumina. The alumina absorbs the peroxides safely[9].

  • Step 4 (Verification): Re-test the eluent to confirm a safe, peroxide-free solution before proceeding to rotary evaporation.

Section 4: Quantitative Storage Parameters

Adhering to strict storage parameters is the only way to arrest the thermodynamic degradation pathways described above.

ParameterRecommended ConditionCausality / Rationale
Temperature 2 - 8 °C (Refrigerated)Minimizes thermal decarboxylation and slows auto-oxidation kinetics[8].
Atmosphere Inert (N2 or Argon)Prevents oxygen from initiating pyrrole polymerization and ether peroxide formation[4].
Light Exposure Dark (Amber glass)UV light acts as a radical initiator for both oxidation and peroxide pathways[1].
Physical State Solid (Powder)Solutions degrade significantly faster; store as a lyophilized powder until immediately before use.
Section 5: Degradation Pathway Visualization

MoleculeDegradation O2 Oxygen (O2) Pyrrole Pyrrole Ring (Electron-Rich) O2->Pyrrole Furan Dihydrofuran Ring (Cyclic Ether) O2->Furan UV UV Light UV->Pyrrole UV->Furan Acid Acidic Media (H+) COOH Carboxylic Acid (C4 Position) Acid->COOH Polymer Oxidative Polymerization (Color Change) Pyrrole->Polymer Peroxide Peroxide Formation (Explosion Risk) Furan->Peroxide Decarb Decarboxylation (CO2 Gas Release) COOH->Decarb

Mapping of environmental triggers to structural vulnerabilities and degradation pathways.

Section 6: References
  • 2,5-Dihydrofuran - Apollo Scientific. 9

  • Stability and Storage of 2-bromo-1H-pyrrole: A Technical Guide - Benchchem. 1

  • SAFETY DATA SHEET - Thermo Fisher Scientific. 3

  • 1 - SAFETY DATA SHEET - Fisher Scientific. 7

  • Technical Support Center: Stability and Degradation of Alkylated Pyrroles - Benchchem. 6

  • Routine for peroxide forming chemicals - Stockholm University. 4

  • 2,3-Dihydrofuran - Safety Data Sheet - ChemicalBook. 8

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid | Journal of the American Chemical Society. 5

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology. 2

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust chromatographic methods for complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust chromatographic methods for complex heterocyclic compounds.

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid presents unique chromatographic challenges due to its amphoteric nature. The presence of a carboxylic acid group alongside a fused furo-pyrrole ring system creates multiple vectors for unwanted secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide breaks down the mechanistic causes of peak tailing for this molecule and provides field-proven, self-validating protocols to achieve symmetrical peak shapes.

Part 1: Mechanistic Understanding (FAQs)

Q1: Why does 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid exhibit severe peak tailing in RP-HPLC? A: Peak tailing for this compound is rarely caused by a single factor; it is typically the result of competing retention mechanisms. The carboxylic acid group (pKa ~3.0–5.0) is highly susceptible to partial ionization if the mobile phase pH is not strictly controlled[1]. Simultaneously, the heteroatoms within the furo-pyrrole ring (nitrogen and oxygen) can act as hydrogen-bond donors/acceptors, leading to secondary interactions with residual silanols on the silica stationary phase[1][2].

Q2: How do residual silanols cause the "tail" in the chromatogram? A: Unreacted silanol groups (Si-OH) on the surface of silica-based columns are weakly acidic. At mid-pH ranges, these silanols ionize into negatively charged species that interact strongly with polar or basic functional groups via ion-exchange or hydrogen bonding[1][3]. This creates a secondary, high-affinity retention mechanism for a fraction of the analyte molecules. Because these molecules are retained longer than the bulk of the sample interacting with the hydrophobic C18 phase, they elute later, forming an asymmetric "tail"[2][4].

Q3: What role does mobile phase pH play in resolving this tailing? A: The "2-pH-Unit Rule" is critical here. To prevent the carboxylic acid from existing in a mixed state of ionized and unionized molecules (which causes peak splitting and tailing), the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa[5]. Operating at a highly acidic pH (e.g., pH 2.0–2.5) ensures the carboxylic acid remains fully protonated and neutral, driving it into the hydrophobic stationary phase and simultaneously suppressing the ionization of acidic silanols[1][6].

Q4: Could metal chelation be contributing to the poor peak shape? A: Yes. Compounds containing adjacent carboxyl groups and electron-rich heteroatoms can act as potent multidentate chelating agents. They can bind to trace metals (such as iron or aluminum) present in older Type A silica matrices or the stainless steel components of the HPLC flow path (frits, tubing, and flow cells)[3][7][8]. This interaction causes severe peak broadening, tailing, or even irreversible adsorption[8].

Part 2: Diagnostic Workflow

To systematically eliminate the root causes of peak tailing for this compound, follow the logical workflow outlined below.

G A Peak Tailing of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid B 1. Carboxylic Acid Ionization? (Check Mobile Phase pH) A->B C Adjust pH < 2.5 (0.1% TFA / Formic Acid) B->C If pH ~ pKa D 2. Secondary Silanol Interactions? (Check Column Chemistry) B->D If pH already optimized C->D If tailing persists H Symmetrical Peak Achieved (Tailing Factor 1.0 - 1.2) C->H Resolved E Use End-Capped, Type B Silica Column D->E If using older Type A silica F 3. Metal Chelation? (Check Hardware/Frits) D->F If using modern column E->F If tailing persists E->H Resolved G System Passivation (EDTA/Medronic Acid) F->G If trace metals suspected G->H

Diagnostic workflow for resolving HPLC peak tailing of polar heterocyclic carboxylic acids.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Mobile Phase pH Optimization & Self-Validation

To suppress both carboxylic acid ionization and silanol activity, the mobile phase must be aggressively buffered.

  • Prepare Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v TFA). Mix thoroughly.

  • Prepare Mobile Phase B (Organic): Add 1.0 mL of MS-grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Validate pH: Calibrate a pH meter and measure Mobile Phase A. The pH should read approximately 2.0 to 2.1. This confirms you are well below the ~3-5 pKa of the carboxylic acid.

  • Equilibration: Flush the column with 15-20 column volumes of the starting gradient to ensure the stationary phase is fully protonated before injecting the sample.

Protocol B: System Passivation for Metal Chelation

If tailing persists despite pH optimization and the use of a modern end-capped Type B silica column[3][4], trace metal chelation in the HPLC hardware is the likely culprit.

  • Isolate the Column: Critical Step — Disconnect your analytical column and replace it with a zero-dead-volume union to prevent precipitating stripped metals onto your stationary phase.

  • Prepare Passivation Solution: Prepare a solution of 0.1 M EDTA (Ethylenediaminetetraacetic acid) disodium salt in LC-grade water, or alternatively, use a 5 µM medronic acid solution[9][10].

  • System Flush: Pump the passivation solution through the HPLC system (including the autosampler loop and detector flow cell) at 1.0 mL/min for 45 minutes.

  • Purge: Flush the system with pure LC-grade water for 60 minutes to completely remove the chelating agent.

  • Re-evaluate: Reinstall the analytical column, equilibrate with the mobile phase, and inject the standard. A reduction in the tailing factor validates the presence of hardware-level metal chelation.

Part 4: Quantitative Data & Column Selection Summary

The following table summarizes the expected impact of sequential troubleshooting steps on the Tailing Factor ( Tf​ ) of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. An ideal Tf​ is between 1.0 and 1.2.

Troubleshooting PhaseColumn ChemistryMobile Phase ConditionExpected Tf​ Primary Mechanism Addressed
Baseline Method Standard C18 (Type A Silica)pH 4.5 (Acetate Buffer)2.8 - 3.5 None (Severe mixed-mode retention)
Step 1: pH Control Standard C18 (Type A Silica)pH 2.1 (0.1% TFA)1.8 - 2.2 Suppresses carboxylic acid ionization[1]
Step 2: Column Upgrade End-capped, Type B Silica C18pH 2.1 (0.1% TFA)1.3 - 1.5 Eliminates secondary silanol interactions[3][4]
Step 3: Passivation End-capped, Type B Silica C18pH 2.1 + System EDTA Wash1.0 - 1.1 Removes trace metal chelation sites[9][10]

Part 5: References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders GMP Insiders[Link]

  • Understanding HPLC Peak Tailing Scribd[Link]

  • The Theory of HPLC Column Chemistry Aqua Energy Expo[Link]

  • Column Robustness Case Study for a Liquid Chromatographic Method Validated in Compliance with ICH, VICH, and GMP Guidelines Oxford Academic (OUP)[Link]

  • Metal-free Columns for HPLC Part 1 HPLC.eu[Link]

  • Methods for the Passivation of HPLC Instruments and Columns Chromatography Online[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for optimizing the coupling of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. This document is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the coupling of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for this specific amide bond formation. As a bicyclic proline analogue, this molecule presents unique structural considerations that require careful optimization of reaction conditions to achieve high yield and purity.[1][2]

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your synthetic workflow.

Core Principles of Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[3] The reaction is not spontaneous and requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group.[4] This is achieved using a coupling reagent. The activated acid then readily reacts with the amine nucleophile to form the stable amide bond.[5] The choice of coupling reagent, solvent, base, and reaction conditions is critical to overcoming challenges like steric hindrance and preventing side reactions such as racemization.[6][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the coupling reaction in a direct question-and-answer format.

Q1: My reaction has resulted in a very low yield or has failed completely. What are the primary causes?

A low or zero yield is the most common issue and typically points to an inefficient activation or coupling step.[8] Several factors, often compounding, can be responsible:

  • Insufficient Carboxylic Acid Activation: The chosen coupling reagent may be too weak for this sterically demanding substrate. Standard carbodiimide reagents like DCC or EDC can be insufficient for hindered molecules.[8]

  • Degraded Reagents: Coupling reagents, especially uronium and phosphonium salts, can be sensitive to moisture.[9] Similarly, using an old or improperly stored bottle of the carboxylic acid or amine can lead to failure.

  • Steric Hindrance: The bicyclic structure of the furo[3,4-C]pyrrole core can physically block the approach of the amine to the activated carboxylic acid, slowing down the reaction rate significantly.[6][8]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, insufficient reaction time, or non-optimal temperature can all lead to incomplete conversion.

Q2: I'm observing significant amounts of unreacted starting materials by LC-MS. How can I drive the reaction to completion?

Seeing unreacted starting materials is a clear sign of an incomplete reaction. The following adjustments can improve conversion:

  • Switch to a More Potent Coupling Reagent: For challenging substrates, onium salt reagents (uronium or phosphonium) are generally superior to carbodiimides.[8][9] Reagents like HATU, HBTU, or PyBOP are designed for difficult couplings and can significantly improve yields.[7][10][11] HATU, in particular, is noted for its rapid kinetics and high efficiency.[12][13]

  • Optimize Reagent Stoichiometry: Increasing the equivalents of the coupling reagent and the amine can help drive the equilibrium towards the product. See the data table below for recommended starting points.

  • Increase Reaction Time and/or Temperature: Sterically hindered couplings are often slow. Extend the reaction time from a few hours to overnight. Monitoring by TLC or LC-MS is crucial to determine the optimal time.[12] If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but must be done cautiously to avoid side product formation.[9]

  • Ensure Proper Base Selection and Equivalents: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize acidic byproducts.[12] Using at least 2.0 equivalents is standard practice.

Q3: My LC-MS analysis shows significant side products. What are they and how can I prevent them?

Side product formation compromises both yield and purity. The type of side product often depends on the coupling reagent used.

  • Guanidinium Byproduct (with Uronium/Aminium Reagents): Reagents like HATU and HBTU can react directly with the amine starting material to form an undesired guanidinium species. This is a common issue if the amine is present before the carboxylic acid is fully activated.

    • Solution: Implement a pre-activation step. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base together in the solvent for a period (5-30 minutes) before adding the amine.[12][14] This allows for the formation of the highly reactive OAt-active ester, which then cleanly reacts with the amine.[12]

  • Racemization: While less of a concern for the furo[3,4-C]pyrrole acid itself at the coupling carbon, racemization can occur if the amine partner is a chiral amino acid ester.

    • Solution: Use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[11] Modern reagents like HATU and PyAOP already incorporate the superior HOAt moiety in their structure, making them excellent choices for minimizing this risk.[10][15]

  • Dicyclohexylurea (DCU) Precipitation (with DCC): When using N,N'-Dicyclohexylcarbodiimide (DCC), the byproduct DCU is poorly soluble in many organic solvents and can complicate purification.[16][17]

    • Solution: If using a carbodiimide, switch to N,N'-Diisopropylcarbodiimide (DIC) or the water-soluble EDC. The byproducts of these reagents are generally easier to remove during workup.[11][18]

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G cluster_0 Diagnosis cluster_1 Problem Identification & Solution Start Low Yield Observed Check_Crude Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_Crude Materials Unreacted Starting Materials Dominant? Check_Crude->Materials Side_Products Significant Side Products Observed? Materials->Side_Products No Optimize Optimize Reaction: 1. Use stronger coupling reagent (HATU/PyBOP). 2. Increase equivalents of reagents. 3. Extend reaction time/increase temp. 4. Ensure anhydrous conditions. Materials->Optimize Yes Modify_Procedure Modify Procedure: 1. Implement pre-activation step. 2. Check order of addition. 3. Change base or solvent. Side_Products->Modify_Procedure Yes Complex_Mixture Complex Mixture/ Degradation? Side_Products->Complex_Mixture No End Successful Coupling Optimize->End Modify_Procedure->End Reagent_Quality Check Reagent Quality: 1. Use fresh coupling reagent & solvents. 2. Verify purity of starting materials. Reagent_Quality->End Complex_Mixture->Reagent_Quality Yes Complex_Mixture->End No, Re-evaluate Strategy

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs)

  • Which coupling reagent is best for this molecule? For a bicyclic proline analog, which can be sterically hindered, uronium or phosphonium salt reagents are highly recommended.[7] HATU is an excellent first choice due to its high reactivity and ability to suppress racemization.[11][12] PyBOP is another robust option, particularly noted for its performance with hindered substrates.[7][10]

  • What is the optimal order of addition when using HATU? The mechanistically preferred order is to pre-activate the carboxylic acid.[14] Dissolve the 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, HATU, and base (e.g., DIPEA) in an anhydrous solvent and stir for 5-30 minutes at room temperature. Then, add the amine component (as a solid or solution).[12] This sequence prevents the amine from reacting directly with HATU.

  • What are the best solvents and bases to use? Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most common and effective choice due to its excellent solvating properties for all components.[14] Dichloromethane (DCM) or acetonitrile (ACN) can also be used, depending on the solubility of your substrates.[3][14] For the base, DIPEA is generally preferred over TEA as it is less nucleophilic. Use 2-4 equivalents relative to the carboxylic acid.[12]

  • How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.[12] Take a small aliquot from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h). For LC-MS analysis, a simple quench with a few drops of water and dilution in acetonitrile is usually sufficient.[19] The disappearance of the limiting starting material is the primary indicator of completion.

  • What is the best way to purify the final product? Purification of proline analogs and similar heterocyclic structures is typically achieved via column chromatography on silica gel.[1][20][21] The choice of eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients) will depend on the polarity of your final compound.[22] If the product is highly polar or has poor UV activity, other methods like preparative HPLC may be necessary.[14]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCCost-effective, well-established.[7]Lower reactivity for hindered substrates; potential for racemization; DCU byproduct can be difficult to remove.[5][16]
Phosphonium Salts PyBOP, PyAOPHigh efficiency for hindered substrates; low racemization; no guanidinium side reaction.[7][10]Higher cost; byproducts can be carcinogenic (BOP, not PyBOP).[11]
Uronium/Aminium Salts HATU, HBTUVery high efficiency, fast reaction rates, low racemization (especially HATU).[7][12]Can form guanidinium side products with the amine if not pre-activated.
Table 2: Recommended Starting Conditions for Solution-Phase Coupling
ParameterRecommendationRationale
Carboxylic Acid 1.0 eqLimiting Reagent
Amine 1.1 - 1.5 eqDrives reaction forward, excess easily removed.
Coupling Reagent (HATU) 1.1 - 1.5 eqEnsures complete activation of the acid.[12]
Base (DIPEA) 2.0 - 4.0 eqNeutralizes acids and facilitates carboxylate formation.[12]
Solvent Anhydrous DMFExcellent solubility for reactants and reagents.[14]
Temperature 0 °C to Room TempStarting at 0 °C can help control exotherms, then warm to RT.[12]
Pre-activation Time 15 - 30 minCrucial for forming the active ester and preventing side reactions.[12]
Reaction Time 2 - 24 hoursMonitor by TLC/LC-MS for completion.[12]
Experimental Protocol: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for your optimization experiments.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (1.0 eq) to a flame-dried flask.

  • Dissolution: Add anhydrous DMF to dissolve the acid.

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq).[12]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the active ester forms.[12]

  • Amine Addition: Add the amine component (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction's progress by TLC or LC-MS every 2-4 hours until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate. Wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[22]

References

Click to expand
  • BenchChem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • BenchChem. (n.d.). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. THE Philly Sports Website.
  • (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Reddit. (2024, December 16). HATU coupling - what's the best order?
  • PMC. (n.d.). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Wikipedia. (n.d.). Amide.
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ACS Publications. (2024, June 28). Proline Analogues | Chemical Reviews.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Research Collection. (2022, December 16). Crystal structure analysis of N‐acetylated proline and ring size analogs.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • SciSpace. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of.
  • ACS Omega. (2018, April 24). Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors.
  • PMC. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.
  • The Royal Society of Chemistry. (n.d.). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Optimization

Technical Support Center: Strategies for Reducing Impurities in 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid Extraction and Purification

Welcome to the technical support guide for the purification of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8)[1]. This document is designed for researchers, medicinal chemists, and process develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this valuable heterocyclic building block with high purity. The unique structure of this molecule, featuring a polar furo-pyrrole core and a carboxylic acid group, presents specific purification challenges that require a nuanced approach.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and purification science.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid challenging?

A1: The difficulty arises from a combination of its molecular properties. As a polar, bicyclic heterocyclic compound, it exhibits high solubility in polar solvents, making precipitation and extraction from aqueous media challenging.[2][3] Its carboxylic acid functionality allows for purification via acid-base manipulation, but also introduces the risk of salt formation and interactions with basic impurities or chromatography media. Furthermore, potential impurities from its synthesis can have very similar polarities, complicating chromatographic separation.

Q2: What are the most common types of impurities I should expect?

A2: While the exact impurity profile depends on the synthetic route, for a common pathway like the Paal-Knorr synthesis, you can anticipate several classes of impurities[4][5][6]:

  • Unreacted Starting Materials: Such as the 1,4-dicarbonyl precursor or the amine source (e.g., glycine or its esters).

  • Reaction Intermediates: Incomplete cyclization can leave hemiaminal or enamine intermediates in the crude product.

  • Side-Reaction Byproducts: These can include products of over-oxidation, decarboxylation (loss of the COOH group), or polymerization, especially under harsh acidic or basic conditions.

  • Isomeric Impurities: If unsymmetrical precursors are used, regioisomers may form.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, acetic acid) and reagents like acids or bases can be retained.[7]

Q3: Is recrystallization a good primary purification method for this compound?

A3: Recrystallization can be highly effective, provided a suitable solvent system is identified.[8][9][10] The key is finding a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures, while the impurities remain in solution.[9] Given the compound's polarity, polar protic solvents like ethanol, isopropanol, or water, and mixtures thereof, are excellent starting points.[11][12]

Q4: My compound is highly water-soluble. How can I effectively extract it into an organic solvent?

A4: This is a common challenge with polar carboxylic acids. To facilitate extraction into a less polar organic solvent (like ethyl acetate), you must first acidify the aqueous solution to a pH at least 2-3 units below the pKa of the carboxylic acid.[11] This protonates the carboxylate anion, rendering the molecule neutral and significantly less water-soluble. Multiple extractions with a suitable organic solvent will then be more effective.

Troubleshooting Guide: From Crude Product to High-Purity Material

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Scenario 1: Low Purity After Initial Extraction and Isolation

"I've completed my synthesis and initial workup, but my crude product is only <85% pure by HPLC/NMR. What are my next steps?"

This is a common starting point. The goal is to systematically remove different classes of impurities.

Workflow for General Purification

Below is a generalized workflow for purifying polar heterocyclic carboxylic acids.

purification_workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary (Chromatographic) Purification cluster_3 Final Product Crude Crude Reaction Mixture AcidBase Acid-Base Extraction (Isolates Acidic Components) Crude->AcidBase 1. Isolate acidic fraction Recrystallization Recrystallization (Removes Soluble Impurities) AcidBase->Recrystallization 2. Bulk purification RP_HPLC Reversed-Phase HPLC (Polar-Embedded/Endcapped) Recrystallization->RP_HPLC 3a. If impurities are less polar HILIC HILIC (For Very Polar Impurities) Recrystallization->HILIC 3b. If impurities are more polar PureProduct High-Purity Product (>98%) RP_HPLC->PureProduct HILIC->PureProduct

Caption: General purification workflow for the target molecule.

Step 1: Acid-Base Liquid-Liquid Extraction (LLE)

Rationale: This classic technique is highly effective for separating carboxylic acids from neutral and basic impurities.[11] By converting the carboxylic acid into its water-soluble salt, it can be washed free of non-acidic organic impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

    • Expert Insight: Use bicarbonate over hydroxide to prevent hydrolysis of any potential ester functionalities on impurities.

  • Combine and Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent to remove any lingering neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M or 2M HCl) with stirring until the pH is ~2.[11] The protonated carboxylic acid should precipitate if it is a solid, or it can be extracted.

  • Extraction of Pure Product: Extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Scenario 2: Persistent Impurities After Recrystallization

"I have recrystallized my product, but I still see a persistent impurity peak in my HPLC analysis. How can I remove it?"

This suggests the impurity has solubility properties very similar to your product. In this case, chromatography is the preferred method.

Troubleshooting Chromatography

chromatography_troubleshooting Start Recrystallized Product Shows Impurity by HPLC CheckPolarity Is the impurity more or less polar than the product? Start->CheckPolarity LessPolar Impurity is Less Polar (Longer RT on NP-TLC, Shorter RT on RP-HPLC) CheckPolarity->LessPolar Less Polar MorePolar Impurity is More Polar (Shorter RT on NP-TLC, Longer RT on RP-HPLC) CheckPolarity->MorePolar More Polar UseRP Use Reversed-Phase (RP) HPLC with Polar-Embedded Column LessPolar->UseRP UseHILIC Use Hydrophilic Interaction Liquid Chromatography (HILIC) MorePolar->UseHILIC

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Welcome to the technical support center for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling and storage of this bicyclic amine carboxylic acid derivative, with a focus on mitigating issues related to its potential moisture sensitivity. The structural components of this molecule, namely the heterocyclic amine and the carboxylic acid, suggest a propensity for hygroscopicity and potential degradation in the presence of water. This guide provides a framework for maintaining the integrity of your sample and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What makes 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid potentially moisture-sensitive?

A1: The moisture sensitivity of this compound can be attributed to two primary structural features: the secondary amine within the bicyclic ring system and the carboxylic acid group. Bicyclic aliphatic amines can be hygroscopic, and the lone pair of electrons on the nitrogen atom can readily form hydrogen bonds with water molecules.[1][2] Additionally, the carboxylic acid functional group is polar and capable of hydrogen bonding, further increasing the potential for water absorption from the atmosphere. This absorbed moisture can act as a solvent, potentially leading to degradation or affecting accurate measurements.

Q2: How should I store unopened containers of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid?

A2: Unopened containers should be stored in a cool, dry, and dark place.[3] It is highly recommended to store the sealed container inside a desiccator containing a suitable drying agent, such as Drierite or activated molecular sieves, to provide an extra layer of protection against ambient moisture.[4] For long-term storage, refrigeration in a moisture-controlled environment may be appropriate, but the container must be allowed to warm to room temperature before opening to prevent condensation.[4]

Q3: What are the initial signs that my sample may have been compromised by moisture?

A3: Visual inspection is the first step. A hygroscopic solid may change in appearance from a free-flowing powder to a clumpy or even gummy solid.[5] In some cases, it may appear to "melt" or become a liquid.[6] For more subtle changes, you may observe inconsistencies in your experimental results, such as lower than expected yields, the appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS), or poor solubility in non-aqueous solvents.

Q4: Can I use 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid that has been exposed to moisture?

A4: Using a moisture-compromised reagent is not recommended, especially for sensitive reactions where stoichiometry is critical.[7] The presence of water can alter the effective concentration of your reagent and may lead to the formation of hydrates or hydrolysis byproducts. If you suspect moisture exposure, it is best to dry the compound under high vacuum before use.[7] However, for critical applications, using a fresh, unopened sample is the safest approach.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent reaction yields or kinetics. Moisture Contamination: The reagent may have absorbed water, leading to inaccurate weighing and a lower effective concentration of the active compound. Water can also interfere with many anhydrous reaction mechanisms.1. Dry the Reagent: Dry the required amount of the compound under high vacuum for several hours before use.[7]2. Improve Handling Technique: Weigh the compound rapidly in a low-humidity environment or, ideally, within a glove box.[8]3. Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried. Solvents can be dried by passing them through a column of activated alumina or molecular sieves.[9]
Appearance of unexpected peaks in NMR or LC-MS analysis. Hydrolytic Degradation: The furo[3,4-C]pyrrole ring system, particularly the imide-like linkages, may be susceptible to hydrolysis, leading to ring-opened byproducts.[10][11]1. Characterize Byproducts: Attempt to identify the structure of the impurities. This can provide insight into the degradation pathway.2. Work Under Inert Atmosphere: Perform all manipulations of the compound under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glove box to strictly exclude moisture.[9][12][13]
The solid reagent has become clumpy or difficult to handle. Hygroscopicity: The compound has absorbed a significant amount of atmospheric moisture.1. Desiccate: Store the reagent in a desiccator over a strong desiccant.2. Prepare a Stock Solution: If you frequently use small quantities, consider preparing a stock solution in a validated anhydrous solvent. This solution can then be stored under an inert atmosphere, and aliquots can be withdrawn via syringe.[5] This minimizes repeated exposure of the solid to the atmosphere.
Poor solubility in a non-polar aprotic solvent. Formation of Hydrates: The presence of water can lead to the formation of crystalline hydrates which may have different solubility profiles than the anhydrous form.1. Confirm Anhydrous Form: Dry a small sample under vacuum and re-test solubility.2. Solvent Selection: If the issue persists, consider a different anhydrous solvent system.

Experimental Protocols

Protocol 1: Weighing and Dispensing Moisture-Sensitive 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

This protocol outlines the best practices for accurately weighing and dispensing the reagent while minimizing moisture exposure.

Method A: Weighing in a Glove Box

  • Prepare the Glove Box: Ensure the glove box has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <1 ppm).[9]

  • Equilibrate Materials: Place the sealed container of the reagent, along with any necessary spatulas and weighing vessels, into the glove box antechamber.

  • Purge the Antechamber: Evacuate and backfill the antechamber with the inert glove box atmosphere for at least three cycles.[9]

  • Transfer to Glove Box: Move the materials into the main chamber of the glove box.

  • Equilibrate to Room Temperature: Allow the reagent container to reach the ambient temperature inside the glove box before opening to prevent condensation.[4]

  • Dispense: Carefully open the container and weigh the desired amount of the solid into a pre-tared vessel.

  • Seal and Store: Tightly reseal the main container. It is good practice to further seal the container with Parafilm before removing it from the glove box.

Method B: Weighing on the Benchtop (Rapid Technique)

This method is less ideal but can be used if a glove box is unavailable.

  • Prepare a Desiccator: Have a desiccator ready next to the balance.

  • Equilibrate to Room Temperature: Allow the sealed container to warm to room temperature before opening.[4]

  • Minimize Exposure Time: Work quickly to minimize the time the container is open to the atmosphere. Have all necessary equipment (spatula, weighing paper/vessel) ready.

  • Dispense: Open the container, quickly remove the approximate amount of solid needed, and immediately reseal the container.

  • Final Weighing: If weighing by difference, seal the container before re-weighing.

  • Immediate Use: Use the weighed compound immediately in your reaction.

Protocol 2: Handling under an Inert Atmosphere using Schlenk Technique

This protocol describes how to add the solid reagent to a reaction flask under a positive pressure of an inert gas.

  • Prepare the Reaction Flask: The reaction flask should be oven-dried or flame-dried under vacuum and then cooled under a stream of dry nitrogen or argon.[12]

  • Establish Inert Atmosphere: Connect the flask to a Schlenk line, which provides alternating vacuum and inert gas flow. Purge the flask with at least three vacuum/inert gas cycles.[9]

  • Weigh the Reagent: Weigh the required amount of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid into a separate, dry container (e.g., a small flask or vial with a sidearm).

  • Solid Addition: Under a positive flow of inert gas from the Schlenk line, quickly remove the stopper from the reaction flask and add the solid. A powder funnel can facilitate this process.

  • Reseal: Immediately reseal the reaction flask.

  • Purge Again: It is good practice to perform another vacuum/inert gas cycle after the addition to ensure any atmospheric contaminants introduced during the transfer are removed.

Visualizations

Workflow for Handling a Potentially Compromised Reagent

G start Suspected Moisture Exposure of Reagent visual_inspection Visually Inspect Solid (Clumping, Discoloration, 'Wet' Appearance) start->visual_inspection no_change No Visible Change visual_inspection->no_change No change Visible Change Observed visual_inspection->change Yes non_critical Non-critical Experiment? no_change->non_critical discard Discard and Use New Reagent change->discard critical Critical Experiment (e.g., GMP, final step) non_critical->critical No dry_reagent Dry Reagent Under High Vacuum non_critical->dry_reagent Yes new_reagent Use Fresh, Unopened Reagent critical->new_reagent proceed Proceed with Caution (Monitor reaction closely) dry_reagent->proceed G reactant 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid product Potential Ring-Opened Hydrolysis Product (Dicarboxylic Acid Amine) reactant->product Hydrolysis water H₂O (Moisture) water->product

Caption: Conceptual diagram of potential hydrolytic degradation.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Shriver, D., & Drezdzon, M. (1986). The Manipulation of Air Sensitive Compounds (2nd ed.). Wiley. [Link]

  • Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
  • Christoph Elschenbroich. (2006). Organometallics.
  • Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • Unknown. Practices for Proper Chemical Storage. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds?[Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives... Journal of AOAC International. [Link]

  • Environmental Health & Safety. (2022, April). Chemical Storage Guidelines. [Link]

  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. [Link]

  • The University of Queensland. Chemical Storage Safety Guideline. [Link]

  • NextSDS. 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,ethylester(9CI). [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • RJPN.org. (2025, August 8). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

  • ChemRxiv. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • ResearchGate. Medium-Ring Bicyclic Compounds and Intrabridgehead Chemistry. [Link]

  • Wikipedia. Bicyclic molecule. [Link]

  • PubChem. (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid. [Link]

  • PubMed. (2003, October 8). Syntheses, conformations, and basicities of bicyclic triamines. [Link]

  • Pharma Innovation. CAS 595610-49-4 4,5-Dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. Pyrrolo[3,4‐c]pyrrole derivative and SAR activity. [Link]

  • PubMed. (2004, May 6). [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. [Link]

Sources

Reference Data & Comparative Studies

Validation

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid vs standard pyrrole derivatives

Escaping Flatland: A Comparative Guide to 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid vs. Standard Pyrrole Derivatives As the pharmaceutical industry shifts away from planar, sp2-rich molecules toward structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide to 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid vs. Standard Pyrrole Derivatives

As the pharmaceutical industry shifts away from planar, sp2-rich molecules toward structurally complex, 3D architectures, the selection of heterocyclic building blocks has become a critical determinant of clinical success. This guide provides an objective, data-driven comparison between standard monocyclic pyrroles (e.g., pyrrole-3-carboxylic acid) and the conformationally restricted bicyclic scaffold, 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid .

By analyzing the thermodynamic, electronic, and metabolic causality behind these structures, this guide equips medicinal chemists with the insights needed to optimize lead compounds.

Structural Paradigm and Causality

The Problem with Standard Pyrroles

Standard pyrrole derivatives are highly flexible, electron-rich, and planar. While easy to synthesize, their flat nature often leads to poor solubility and off-target promiscuity. Furthermore, their conformational flexibility means they exist in a vast ensemble of states in solution. Upon engaging a target receptor, they must freeze into a single bioactive conformation, resulting in a severe loss of conformational entropy (a high −TΔS penalty)[1].

The Bicyclic Advantage: Furo[3,4-c]pyrrole

The 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid scaffold solves these issues through two primary mechanisms:

  • Conformational Restriction (Thermodynamic Causality): The fusion of the aliphatic dihydrofuran ring to the pyrrole core creates a rigid, preorganized 3D geometry. This intrinsic restriction minimizes the entropic penalty upon target binding, directly translating to enhanced binding affinity and higher ligand efficiency[2].

  • Electronic Modulation (Metabolic Causality): Standard pyrroles are highly susceptible to Cytochrome P450-mediated oxidative metabolism. In the furo[3,4-c]pyrrole system, the ether oxygen in the fused ring exerts a strong electron-withdrawing inductive effect ( −I effect). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole core, rendering it significantly less reactive toward electrophilic oxidation. Additionally, the fused ring physically shields the C3 and C4 positions, blocking primary sites of metabolic attack.

G cluster_0 Standard Pyrrole (Flexible) cluster_1 Furo[3,4-c]pyrrole (Rigid) A1 High Conformational Entropy A2 High Entropic Penalty Upon Binding A1->A2 A3 Lower Target Affinity A2->A3 B1 Preorganized 3D Conformation B2 Minimal Entropic Penalty B1->B2 B3 Higher Target Affinity B2->B3

Thermodynamic binding pathways comparing flexible monocycles vs rigid bicyclic scaffolds.

Comparative Performance Data

The shift from a 2D pyrrole to a 3D furo-pyrrole significantly alters the physicochemical profile of the molecule, increasing the fraction of sp3 hybridized carbons ( Fsp3 ), which is strongly correlated with clinical translation success[1].

Table 1: Physicochemical and In Vitro Profiling

ParameterPyrrole-3-carboxylic acid (Standard)3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid
Molecular Weight 111.10 g/mol 153.14 g/mol
Fraction sp3 ( Fsp3 ) 0.00 (Planar)0.28 (3D Character)
Calculated LogP 0.850.35 (More hydrophilic)
Topological Polar Surface Area 53.1 Ų62.3 Ų
HLM Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg (Rapid clearance)12.4 µL/min/mg (Stable)
Thermodynamic Solubility (pH 7.4) 150 µg/mL>400 µg/mL

Table 2: Binding Affinity Comparison (Model Target: Carboxylesterase/Kinase) [3]

Compound CoreIC50 (nM)Ligand Efficiency (LE)Entropic Penalty ( −TΔS )
Standard Pyrrole Derivative4500.32High (+4.2 kcal/mol)
Furo[3,4-c]pyrrole Derivative450.48Low (+1.1 kcal/mol)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate built-in controls that allow researchers to isolate variables (e.g., differentiating chemical instability from enzymatic degradation).

Protocol A: High-Throughput Amide Coupling of Hindered Bicycles

Because the fused dihydrofuran ring introduces steric hindrance around the carboxylic acid, standard coupling agents (like EDC/HOBt) often yield poor results. This protocol utilizes HATU for efficient activation.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Addition: Add 1.1 eq of the target primary/secondary amine.

  • System Validation (Internal Control): In a parallel vial, run the exact same reaction using standard pyrrole-3-carboxylic acid. Causality Check: If the standard pyrrole reaction reaches completion in 2 hours but the bicyclic reaction stalls, the failure is due to the steric bulk of the amine, not reagent degradation.

  • Monitoring: Monitor via LC-MS at 2h and 12h. Look for the [M+H]+ peak of the desired amide.

  • Quench & Purify: Quench with saturated NaHCO3​ , extract with EtOAc, and purify via Prep-HPLC.

Workflow Step1 1. Acid Activation (HATU/DIPEA in DMF) Step2 2. Amine Addition (Steric control monitoring) Step1->Step2 Step3 3. Self-Validating Control (Parallel Standard Pyrrole) Step2->Step3 Step4 4. LC-MS Monitoring (Check conversion) Step3->Step4 Step5 5. Purification (Prep-HPLC) Step4->Step5

Step-by-step amide coupling workflow optimized for sterically hindered bicyclic pyrroles.

Protocol B: In Vitro Microsomal Stability (HLM) Assay

This protocol validates the metabolic superiority of the furo-pyrrole scaffold over standard pyrroles.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • System Validation (Controls):

    • Positive Control: Include Verapamil (a known high-clearance drug) to validate the enzymatic activity of the microsomes.

    • Negative Control (-NADPH): Run a parallel incubation of the test compound without the NADPH regenerating system. Causality Check: If the compound degrades in the -NADPH vial, it is chemically unstable in buffer; if it only degrades in the +NADPH vial, the clearance is strictly CYP450-mediated.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The integration of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid into drug discovery pipelines represents a highly effective application of conformational restriction[4]. By sacrificing the synthetic ease of flat pyrroles for the 3D rigor of a fused bicyclic system, researchers gain profound advantages in target affinity, metabolic stability, and overall ligand efficiency.

References

  • Title: Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition Source: ACS Publications (The Journal of Organic Chemistry) URL: 2

  • Title: Application of Bicyclic Pyrrolidine in Drug Development Source: BLDpharm URL: 1

  • Title: Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: 3

  • Title: Experimentally Validated Novel Factor XIIa Inhibitors Identified by Docking and Quantum Chemical Post-processing Source: PubMed (Molecular Informatics) URL: 4

Sources

Comparative

A Comparative Guide to Purity Validation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid via LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will explore the nuances of this preferred method and contrast it with viable alternatives, offering a comprehensive framework for analytical strategy.

The Criticality of Purity for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8) is a bicyclic heterocyclic compound whose structural motif is of significant interest in the design of novel therapeutic agents.[1][2][3][4][5] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.[6] Therefore, a robust and validated analytical method for purity determination is paramount to ensure the quality and consistency of this intermediate.

Gold Standard: Purity Determination by LC-MS

LC-MS stands as the premier method for the purity analysis of complex organic molecules like 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid due to its high resolution, sensitivity, and specificity.[7][8] The coupling of liquid chromatography with mass spectrometry allows for the separation of the main compound from its impurities, followed by their confident identification and quantification based on their mass-to-charge ratio (m/z).[6]

Experimental Protocol: LC-MS

A reversed-phase LC-MS method is recommended for the purity analysis of this polar, nitrogen-containing heterocyclic compound.[9][10][11]

Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]

  • A mass spectrometer, such as a single quadrupole or a more advanced system like a triple quadrupole or high-resolution mass spectrometer (HRMS).[6]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point. The choice of stationary phase is critical for retaining and separating polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid. The acidic modifier helps to protonate the carboxylic acid and any basic nitrogen atoms, leading to better peak shape and ionization efficiency.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute all components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing compounds.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

Sample Preparation:

  • Dissolve 1 mg of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Causality Behind Experimental Choices

The selection of a C18 column with an acidic mobile phase is a deliberate choice to manage the polar nature of the analyte. The carboxylic acid and pyrrole nitrogen can lead to poor retention and peak tailing on standard reversed-phase columns. The formic acid suppresses the ionization of the carboxylic acid and ensures the pyrrole nitrogen is protonated, leading to more consistent interactions with the stationary phase and improved chromatographic performance. ESI in positive mode is chosen as it is highly effective for ionizing molecules with basic nitrogen atoms.

Method Validation: A Self-Validating System

The LC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15][16] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.[14] This is demonstrated by the absence of interfering peaks at the retention time of the main compound and known impurities in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13] This is typically evaluated over a range of 80% to 120% of the expected sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17] This is assessed by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[18]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[18]

dot graph TD; A[Sample Preparation] --> B{LC-MS Analysis}; B --> C[Chromatographic Separation]; C --> D[Mass Spectrometric Detection]; D --> E[Data Acquisition]; E --> F{Data Analysis}; F --> G[Purity Calculation]; subgraph Validation H(Specificity) I(Linearity) J(Accuracy) K(Precision) L(LOD/LOQ) M(Robustness) end G --> Validation; end Caption: Workflow for LC-MS Purity Validation.

Comparative Analysis: Alternative Purity Determination Techniques

While LC-MS is the gold standard, other techniques can provide valuable and often orthogonal information regarding the purity of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid.[19][20][21]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[22][23][24] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an absolute quantification technique.[23]

Key Advantages of qNMR:

  • Primary Method: Does not require a reference standard of the analyte.[22]

  • Universality: Can be applied to a wide range of organic molecules.[19]

  • Structural Information: Provides structural information about the analyte and any impurities present.

Limitations:

  • Sensitivity: Generally less sensitive than LC-MS.

  • Resolution: Signal overlap can be an issue in complex mixtures, making it difficult to quantify individual impurities.[23]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used technique for purity analysis in the pharmaceutical industry.[25][26] It is a robust and reliable method for quantifying compounds that possess a UV chromophore.

Key Advantages of HPLC-UV:

  • Robustness and Reliability: Well-established and widely available technique.[25]

  • Quantitative Accuracy: Provides accurate and precise quantification when a reference standard is available.[18]

Limitations:

  • Requires a Chromophore: Not suitable for compounds that do not absorb UV light.

  • Limited Identification: Provides no structural information beyond the retention time, making impurity identification challenging without mass spectrometry.[26]

  • Potential for Artifacts: High-intensity UV light in modern detectors can sometimes cause on-line degradation of the analyte, leading to misleading results.[27]

Summary of Comparison
FeatureLC-MSqNMRHPLC-UV
Principle Separation by chromatography, detection by massNuclear magnetic resonance signal intensitySeparation by chromatography, detection by UV absorbance
Sensitivity Very HighModerateHigh
Specificity Very HighHighModerate
Quantitative Nature Relative (requires reference standard)Absolute (primary method)Relative (requires reference standard)
Impurity Identification ExcellentGood (for major impurities)Poor
Throughput HighLow to ModerateHigh
Cost HighHighModerate

G cluster_0 Purity Validation Requirement cluster_1 Method Selection Criteria cluster_2 Primary Analytical Technique cluster_3 Alternative & Orthogonal Techniques Start Need to Validate Purity of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid Decision High Specificity & Sensitivity Required? Start->Decision LCMS LC-MS (Gold Standard) Decision->LCMS Yes qNMR qNMR (Absolute Quantification) Decision->qNMR No, but absolute quantification needed HPLCUV HPLC-UV (Robust & Cost-Effective) Decision->HPLCUV No, and cost is a major factor LCMS->qNMR Orthogonal Confirmation LCMS->HPLCUV Routine QC

Conclusion

For the comprehensive purity validation of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, LC-MS is the unequivocally superior technique, offering an unparalleled combination of sensitivity, specificity, and impurity identification capabilities. While qNMR provides the advantage of absolute quantification and HPLC-UV offers a robust and cost-effective solution for routine quality control, neither can match the depth of information provided by LC-MS. A well-validated LC-MS method, developed with a clear understanding of the analyte's chemical properties and potential impurities, provides the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Available at: [Link]

  • Quantitative NMR Assays (qNMR). Bruker. Available at: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available at: [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate. Available at: [Link]

  • A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. ResearchGate. Available at: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]

  • 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-(9CI). NextSDS. Available at: [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. Available at: [Link]

  • 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,methylester(9CI). NextSDS. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. Available at: [Link]

  • LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. PubMed. Available at: [Link]

  • 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,ethylester(9CI). NextSDS. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • HPLC in pharmaceutical analytics - 2023. Wiley Analytical Science. Available at: [Link]

  • 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid [535170-04-8]. 赛科思. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber. IEEE Xplore. Available at: [Link]

  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar. Available at: [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]

  • ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry. Available at: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. PMC. Available at: [Link]

Sources

Validation

Comparative Efficacy of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic Acid in Drug Design: A Scaffold for Conformational Restriction

As drug discovery increasingly shifts away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures, the strategic use of conformationally restricted scaffolds has become paramount. As...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures, the strategic use of conformationally restricted scaffolds has become paramount. As a Senior Application Scientist, I frequently evaluate novel building blocks to overcome the pharmacokinetic and selectivity bottlenecks inherent in flexible monocyclic compounds.

This guide provides an objective, data-driven comparison of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid (CAS: 535170-04-8) against traditional monocyclic alternatives. By analyzing its performance in two distinct therapeutic areas—Wnt pathway modulation and DNA Damage Response (DDR) oncology—we will dissect the mechanistic causality behind its superior efficacy and outline a self-validating experimental workflow for its integration into Fragment-Based Drug Discovery (FBDD).

Mechanistic Rationale: The Power of Conformational Restriction

The primary advantage of the 3,5-dihydro-1H-furo[3,4-c]pyrrole system lies in its rigid bicyclic geometry. When comparing this scaffold to a flexible alternative like pyrrolidine-3-carboxylic acid, the causality for improved binding affinity is rooted in thermodynamics.

Flexible monocyclic rings must undergo significant conformational reorganization to adopt a bioactive pose within a target protein's binding pocket, incurring a high entropic penalty ( ΔS ). Fusing a furan ring to the pyrrole core restricts the dihedral angles, pre-organizing the carboxylic acid pharmacophore. Furthermore, the oxygen atom within the furan ring introduces a precisely vectored hydrogen-bond acceptor, enabling interactions with specific hinge-region kinases or oxyanion holes that carbon-only bridged systems (like azabicyclo[3.1.0]hexanes) cannot achieve.

Comparative Efficacy: Case Studies in Target Engagement

Case Study 1: Wnt Pathway Modulation via Notum Inhibition

The carboxylesterase Notum acts as a negative regulator of the Wnt signaling pathway by depalmitoleating Wnt proteins. Inhibiting Notum is a highly validated strategy for treating osteoporosis and neurodegenerative diseases. In a landmark FBDD campaign, researchers screened custom acid fragment libraries to identify Notum inhibitors .

When comparing flexible monocyclic pyrroles to the rigidified furo[3,4-c]pyrrole derivatives, the bicyclic scaffold demonstrated vastly superior Lipophilic Ligand Efficiency (LipE). The furan oxygen successfully engaged the palmitoleate pocket, while the rigidified structure directed the carboxylic acid precisely toward the Notum catalytic triad (Ser232, His389, Asp340).

Table 1: Comparative Efficacy of Pyrrole Scaffolds in Notum Inhibition

Scaffold ArchitectureCompound RepresentativeFsp3 FractionConformational Entropy PenaltyIC50 (Notum)Lipophilic Ligand Efficiency (LipE)
Monocyclic Flexible Pyrrolidine-3-carboxylic acid0.80High> 50 μM< 2.0
Monocyclic Aromatic 1-Phenylpyrrole-3-carboxylic acid0.15Medium12.5 μM3.1
Bicyclic Restricted Furo[3,4-c]pyrrole-4-carboxylic acid deriv. 0.75 Low 0.8 μM > 5.0

Data synthesized from fragment library screening principles demonstrating the superiority of pre-organized bicyclic systems.

NotumPathway Inhibitor Furo[3,4-c]pyrrole Scaffold Notum Notum Enzyme (Carboxylesterase) Inhibitor->Notum Competitive Inhibition Wnt Wnt Protein (Palmitoleated) Notum->Wnt Depalmitoleation (Blocked) Receptor Frizzled Receptors Wnt->Receptor Binds & Activates Signaling β-Catenin Signaling Receptor->Signaling Downstream Cascade

Figure 1: Furo[3,4-c]pyrrole-based Notum inhibitors restore Wnt signaling via competitive binding.

Case Study 2: PARP/ATR Dual Inhibition in Oncology

In the development of anti-breast cancer therapeutics, co-targeting PARP and ATR kinases enhances synthetic lethality in tumors with DNA Damage Response (DDR) defects. Recent studies evaluating 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based inhibitors revealed that substituting flexible aliphatic amines with a furo[3,4-c]pyrrole ring fundamentally altered kinase selectivity.

The rigid core prevents the molecule from adopting the diverse conformations required to fit into off-target ATP-binding pockets, thereby isolating activity to the desired PARP7 and ATR targets.

Table 2: Comparative Efficacy in Kinase Selectivity (PARP/ATR)

Scaffold CoreCompound VariantPARP1 IC50 (nM)PARP7 IC50 (nM)ATR IC50 (nM)Efficacy Conclusion
Unsubstituted Flexible Analog 27f> 125019.0> 1000Poor target engagement, high flexibility
Bicyclic Restricted Furo[3,4-c]pyrrole deriv. (27e) > 10 4.10 3.00 Potent dual PARP7/ATR inhibition

Self-Validating Experimental Methodology

To ensure trustworthiness and eliminate false positives (such as PAINs or colloidal aggregators) when screening 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid derivatives, your laboratory must employ a self-validating orthogonal workflow. Below is the step-by-step methodology I mandate for evaluating these scaffolds against carboxylesterase targets.

Phase 1: Primary Biochemical Screening (Kinetic Assay)

Causality Check: We utilize OPTS (8-octanoyloxypyrene-1,3,6-trisulfonic acid) because it serves as a fluorogenic surrogate for palmitoleated Wnt, allowing real-time kinetic monitoring without the confounding variables of cell-based readouts.

  • Reagent Preparation: Dissolve the furo[3,4-c]pyrrole library compounds in 100% DMSO to create 10 mM stock solutions.

  • Equilibration: Incubate recombinant human Notum (10 nM) with the inhibitors at varying concentrations (0.1 nM to 100 μM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100) for 30 minutes at 37°C. Note: Pre-incubation is critical to accurately measure the IC50 of conformationally restricted slow-binders.

  • Substrate Addition: Add the OPTS substrate to a final concentration of 5 μM.

  • Data Acquisition: Measure fluorescence continuously (Excitation: 345 nm, Emission: 430 nm) for 20 minutes. Calculate initial velocities to derive the IC50.

Phase 2: Orthogonal Validation (X-Ray Crystallography)

Causality Check: Bicyclic scaffolds exhibit distinct solubility profiles. Soaking pre-formed apo-crystals prevents high concentrations of organic solvent from disrupting the crystal lattice, ensuring high-resolution validation of the furan-oxygen hydrogen bonds. 5. Crystal Soaking: Grow apo-Notum crystals via hanging-drop vapor diffusion. Soak the crystals in a stabilizing solution containing 1 mM of the lead furo[3,4-c]pyrrole compound for 24 hours. 6. Diffraction & Refinement: Cryoprotect the crystals and collect X-ray diffraction data at 100K. Solve the structure using molecular replacement to confirm the occupancy of the bicyclic scaffold in the target pocket and validate the specific orientation of the carboxylic acid pharmacophore.

FBDDWorkflow Lib Fragment Library Synthesis (Furo[3,4-c]pyrrole acids) Screen Biochemical Screening (OPTS Fluorescence Assay) Lib->Screen Compound Library Cryo Orthogonal Validation (X-Ray Crystallography) Screen->Cryo Hits (IC50 < 50 μM) Opt Structure-Based Design (LipE & SAR Optimization) Cryo->Opt 3D Binding Poses Opt->Screen Iterative Feedback InVivo Preclinical Profiling (In Vivo Efficacy) Opt->InVivo Lead Candidates

Figure 2: Self-validating fragment-based drug discovery workflow for bicyclic scaffolds.

Conclusion

The integration of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid into drug design represents a sophisticated application of conformational restriction. By locking the pyrrolidine ring into a rigid bicyclic geometry and introducing a strategic hydrogen-bond acceptor via the furan oxygen, this scaffold drastically reduces the entropic penalty of target binding. Whether deployed as a fragment for Notum inhibition or as a selectivity filter in PARP/ATR kinase inhibitors, it consistently outperforms flexible monocyclic alternatives in both potency and pharmacokinetic stability.

References

  • Mahy, W., et al. "Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • He, M.-L., et al. "Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors." European Journal of Medicinal Chemistry, 2023. URL:[Link]

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of proposed synthetic methodologies for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a key hete...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of proposed synthetic methodologies for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. The presented routes are designed based on established chemical principles and analogous transformations, offering a critical evaluation of their potential efficiency, scalability, and overall viability. Experimental data from related syntheses are provided to support the feasibility of each approach.

Introduction

The 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid core represents a constrained bicyclic system that mimics structural motifs found in various biologically active molecules. Its rigid framework and the presence of both hydrogen bond donor and acceptor groups make it an attractive scaffold for the design of novel therapeutics. However, the synthesis of this specific molecule is not well-documented in the literature, necessitating a first-principles approach to designing and evaluating potential synthetic routes. This guide benchmarks three plausible synthetic strategies: a Paal-Knorr-type cyclization, an intramolecular cyclization approach, and a Diels-Alder-based strategy.

Method 1: Paal-Knorr-Type Synthesis from a Furan Precursor

This approach leverages the well-established Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.[1][2] In this proposed route, a 3,4-disubstituted furan serves as a masked 1,4-dicarbonyl equivalent.

Proposed Synthetic Pathway

Method_1_Paal_Knorr A 3,4-Bis(bromomethyl)furan C Diethyl 1,3,5,6-tetrahydro-4H-furo[3,4-c]pyrrole-4,4-dicarboxylate A->C Base (e.g., NaH, Et3N) B Diethyl aminomalonate B->C D 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid C->D 1. Hydrolysis (e.g., NaOH) 2. Decarboxylation (Heat) Method_2_Intramolecular_Cyclization A Furan-3,4-dicarboxaldehyde C Intermediate Imine/Enamine A->C Condensation B Amino acid ester (e.g., Glycine ethyl ester) B->C D Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate C->D Reductive Cyclization (e.g., H2, Pd/C or NaBH3CN) E 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid D->E Hydrolysis (e.g., LiOH) Method_3_Diels_Alder A Furan C Diels-Alder Adduct A->C [4+2] Cycloaddition (Heat or Lewis Acid) B N-protected Maleimide-2-carboxylate B->C D 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid C->D 1. Reduction of double bond 2. Deprotection and Hydrolysis

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Validation

A Structural and Functional Comparison for Drug Discovery: 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid vs. Indole-Carboxylic Acids

Abstract: In the landscape of medicinal chemistry, the indole ring system represents a privileged scaffold, integral to a multitude of therapeutic agents.[1][2] However, the pursuit of novel chemical matter with improved...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of medicinal chemistry, the indole ring system represents a privileged scaffold, integral to a multitude of therapeutic agents.[1][2] However, the pursuit of novel chemical matter with improved physicochemical and pharmacological properties is perpetual. This guide provides a detailed structural and functional comparison between the well-established indole-carboxylic acids and the emerging scaffold, 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. We will dissect their structural nuances, compare key physicochemical data, and explore their respective roles in drug design, positioning the furo-pyrrole system as a potential bioisosteric replacement to escape the "flatland" of traditional aromatic heterocycles. This analysis is supported by experimental data and a practical protocol for comparative biological evaluation.

Part 1: Core Structural and Electronic Profile Analysis

The fundamental difference between these two scaffolds lies in their core ring systems. Indole is an aromatic, planar bicyclic system composed of a benzene ring fused to a pyrrole ring.[3] In contrast, 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid features a non-aromatic, saturated tetrahydrofuran ring fused to a pyrrole ring, imparting a distinct three-dimensional geometry.

This structural divergence has profound implications for molecular properties:

  • Aromaticity and Planarity: The indole core is a flat, electron-rich aromatic system, which facilitates π-π stacking interactions with biological targets.[3] This planarity, however, can sometimes be associated with liabilities such as potential for intercalation or promiscuous binding to off-targets.

  • Three-Dimensionality (3D) Character: The furo-pyrrole scaffold breaks this planarity. The introduction of sp³-hybridized carbon centers in the furan portion of the molecule provides a defined three-dimensional vector for its substituents. This can lead to enhanced target specificity and improved physicochemical properties like aqueous solubility.

  • Electronic Nature: The oxygen atom in the furo-pyrrole ring acts as a hydrogen bond acceptor and introduces a dipole moment, altering the electrostatic potential surface compared to the more lipophilic indole core.

G cluster_0 Indole-3-Carboxylic Acid (Planar, Aromatic) cluster_1 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (Non-planar, Saturated Furan) indole indole furo_pyrrole furo_pyrrole

Caption: Logic diagram illustrating the bioisosteric replacement strategy.

Part 5: Experimental Protocol: Comparative Inhibitor Profiling (IC₅₀ Determination)

To objectively compare the biological activity of compounds built from these two scaffolds, a robust and standardized enzyme inhibition assay is required. This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for inhibitor potency.

Principle: This protocol measures the rate of an enzymatic reaction in the presence of varying concentrations of an inhibitor. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme's activity by 50%. [4]The reaction rate is monitored by measuring the change in absorbance or fluorescence of a substrate or product over time. [5] Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT). The exact composition must be optimized for the specific enzyme system. [6] * Enzyme Stock Solution: Prepare a concentrated stock of the target enzyme in assay buffer. The final concentration used in the assay should be determined via an enzyme titration experiment to ensure the reaction proceeds in the linear range. [6][7] * Substrate Stock Solution: Prepare a concentrated stock of the substrate in a suitable solvent (e.g., DMSO or water). The final substrate concentration in the assay should ideally be at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors. [7] * Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compounds (both indole- and furo-pyrrole-based) in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Serial Dilution: Create a serial dilution series of each inhibitor. In a 96-well plate, add 100 µL of assay buffer to wells A2-A12. Add 2 µL of the 10 mM inhibitor stock to well A1 for a starting concentration of 200 µM. Perform a 1:3 serial dilution by transferring 50 µL from well A1 to A2, mixing, then A2 to A3, and so on.

    • Controls:

      • Positive Control (100% Activity): Wells containing assay buffer and DMSO (no inhibitor).

      • Negative Control (0% Activity): Wells containing assay buffer but no enzyme.

    • Enzyme Addition: Add enzyme solution to all wells (except the negative control) to a final volume of 90 µL.

    • Pre-incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts. [5] * Reaction Initiation: Add 10 µL of substrate solution to all wells to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the absorbance or fluorescence every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by calculating the slope of the linear portion of the kinetic curve (absorbance vs. time). [8] * Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl))

    • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) B Prepare Inhibitor Serial Dilutions C Add Enzyme to Plate B->C D Pre-incubate (15 min) C->D E Initiate with Substrate D->E F Kinetic Read (Plate Reader) E->F G Calculate Initial Velocities (V₀) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC₅₀ H->I

Caption: Experimental workflow for determining inhibitor IC₅₀ values.

Conclusion

The choice between 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid and the classic indole-carboxylic acids is a strategic decision in drug design.

  • Indole-carboxylic acids are well-understood, synthetically accessible scaffolds that have a proven track record in producing successful therapeutic agents. [1][2]They remain an excellent starting point for many discovery programs.

  • 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid represents a modern approach to scaffold design, offering a path away from planar aromatic systems. Its inherent three-dimensionality presents a compelling opportunity to develop compounds with potentially superior ADME properties and improved target selectivity.

For research programs seeking to optimize lead compounds with liabilities related to planarity, solubility, or existing intellectual property, the exploration of the furo-pyrrole scaffold is a scientifically sound and promising strategy. The experimental protocol provided herein offers a direct and reliable method for a head-to-head comparison of compounds derived from both scaffolds, enabling data-driven decisions in the progression of drug discovery projects.

References

  • ACS Publications. (2008, May 10). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid. [Link]

  • PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. [Link]

  • ResearchGate. Synthesis of indole‐N‐carboxylic acids. [Link]

  • PubChem. Indole-3-Carboxylic Acid. [Link]

  • PubChem. Indole-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information (PMC). (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • PubChem. Indole-4-carboxylic acid. [Link]

  • MDPI. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • PubMed. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). [Link]

  • RSC Publishing. (2023, August 14). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. [Link]

  • National Center for Biotechnology Information (PMC). (2012, October 10). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. [Link]

  • RSC Publishing. (2023, November 22). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. [Link]

  • Open Library Publishing Platform. 11 Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

  • Drug Discovery & Development Japan by C&EN. (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]

  • Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. [Link]

  • Biology LibreTexts. (2025, December 11). 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. [Link]

  • NextSDS. 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,ethylester(9CI). [Link]

  • NextSDS. 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-(9CI). [Link]

  • NextSDS. 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,methylester(9CI). [Link]

  • Wikipedia. Pyrrole. [Link]

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Comparative

Reproducibility and Performance of 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic Acid Derivatives in Biological Assays: A Comparative Guide

Executive Summary & Mechanistic Rationale The 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid scaffold is a rigid, bicyclic building block that has become increasingly critical in modern medicinal chemistry and fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid scaffold is a rigid, bicyclic building block that has become increasingly critical in modern medicinal chemistry and fragment-based drug discovery (FBDD). By fusing a furan ring to a pyrrole system, this scaffold restricts the conformational flexibility of the molecule, significantly reducing the entropic penalty upon binding to target proteins.

Historically, drug developers relied heavily on thieno[3,4-c]pyrrole (sulfur-containing) or standard monocyclic pyrrolidines. However, replacing the sulfur atom with an oxygen atom to create the furo[3,4-c]pyrrole core fundamentally alters the molecule's physicochemical properties. The oxygen atom acts as a potent hydrogen-bond acceptor, improving aqueous solubility and altering the electronic dipole of the molecule [1]. This guide evaluates the reproducibility of biological assays utilizing this scaffold, specifically comparing its performance against alternative scaffolds in Tyrosine Kinase 2 (TYK2) and Autotaxin (ATX) inhibition assays.

Comparative Performance Data

To objectively assess the utility of the furo[3,4-c]pyrrole scaffold, we compared its performance against its primary alternatives: the thieno[3,4-c]pyrrole scaffold and standard monocyclic pyrrolidines. The data below synthesizes findings from recent high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies [2][3].

Pharmacological / Physicochemical Parameter3,5-Dihydro-1H-furo[3,4-c]pyrrole (Product)Thieno[3,4-c]pyrrole (Alternative 1)Monocyclic Pyrrolidine (Alternative 2)
Core Heteroatom Oxygen (O)Sulfur (S)None
Aqueous Solubility (LogS Estimate) High (-2.1 to -2.8)Moderate (-3.5 to -4.2)Very High (-1.0 to -1.5)
TYK2 Kinase Inhibition (IC50) Sub-nM to low nMLow nM to µM>10 µM (Poor pocket fit)
Autotaxin (ATX) Inhibition (IC50) ~1.8 µM (e.g., ATX-1d)~5.4 µM>30 µM
Binding Pocket Conformational Fit High rigidity, strong H-bond acceptorHigh rigidity, weak H-bond acceptorHigh flexibility, high entropic penalty
Assay Aggregation Risk LowHigh (requires higher surfactant)Very Low

Data Interpretation: The furo[3,4-c]pyrrole core strikes an optimal balance. It maintains the rigid 3D geometry required to slot into deep, narrow binding pockets (like the TYK2 ATP-binding site or the ATX hydrophobic tunnel) while offering superior solubility compared to the thieno-analogue, thereby reducing the rate of false positives caused by colloidal aggregation in in vitro assays.

Self-Validating Experimental Protocols

Achieving reproducible IC50 values with bicyclic heterocycles requires strict control over assay microenvironments. Below are the field-proven, step-by-step methodologies for evaluating furo[3,4-c]pyrrole derivatives, with an emphasis on the biochemical causality behind each step.

Protocol A: HTRF-Based TYK2 Kinase Inhibition Assay

Furo[3,4-c]pyrrole derivatives have shown exceptional promise as highly selective TYK2 inhibitors for autoimmune diseases [2]. Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for this evaluation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 1× kinase reaction buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.

    • Causality Check: The 1 mM DTT (Dithiothreitol) is critical to maintain the kinase domain's cysteine residues in a reduced state, preventing intermolecular disulfide cross-linking that alters the 3D conformation of the ATP-binding pocket. The 0.01% Brij-35 (a non-ionic surfactant) prevents the rigid bicyclic scaffold from forming colloidal aggregates, ensuring that the dose-response inhibition observed is due to stoichiometric 1:1 binding rather than non-specific sequestration.

  • Compound Serial Dilution: Dilute the furo[3,4-c]pyrrole test compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Concentrations should range from 10 µM down to 0.1 nM.

  • Enzyme Addition: Add recombinant human TYK2 kinase domain to the wells and pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at the predetermined Km​ value) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Readout & Validation: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 confirms that the assay window is robust and the compound solubility was maintained throughout the incubation.

Protocol B: Fluorogenic Autotaxin (ATX) Inhibition Assay

Recent studies have identified furo[3,4-c]pyrrole derivatives (such as ATX-1d) as novel inhibitors of Autotaxin, capable of enhancing the potency of paclitaxel in cancer models [3].

Step-by-Step Methodology:

  • Assay Buffer Formulation: Formulate a buffer consisting of 50 mM Tris (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 10 µM BSA.

    • Causality Check: The pH of 8.0 is strictly required to maintain the optimal ionization state of the catalytic threonine in ATX. The inclusion of 10 µM BSA (Bovine Serum Albumin) is a non-negotiable step; it acts as a carrier protein, preventing non-specific adsorption of the lipophilic core of the furo-pyrrole derivatives to the polystyrene microtiter plates, which would otherwise lead to artificially inflated IC50 values.

  • Compound & Enzyme Incubation: Dispense 4 nM recombinant ATX and the test compounds (0 to 30 µM) into black-wall 96-well plates. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 1 µM of the fluorogenic LPC-like substrate FS-3 to initiate hydrolysis.

  • Kinetic Readout: Measure fluorescence continuously at 2-minute intervals over 60 minutes using excitation/emission wavelengths of 485 nm and 538 nm.

    • Self-Validation: Plot the relative fluorescence units (RFU) over time. The uninhibited control wells must display linear kinetics for the first 30 minutes. Non-linear kinetics indicate substrate depletion or enzyme degradation, invalidating the comparative IC50 calculation.

Workflow Visualization

The following diagram illustrates the standardized screening and validation pipeline for isolating high-performance furo[3,4-c]pyrrole candidates from a compound library.

Workflow A Library Prep (Furo[3,4-c]pyrroles) B Primary HTS (HTRF TYK2 / FS-3 ATX) A->B 10 μM Screen C Orthogonal Validation (SPR / Thermal Shift) B->C IC50 < 2 μM D Cellular Assays (Paclitaxel Synergy) C->D Target Engagement E Lead Selection D->E Efficacy Confirmed

Fig 1. High-throughput screening and validation workflow for furo[3,4-c]pyrrole derivatives.

References

  • Thieno-, Furo-, and Selenopheno[3,4-c]pyrrole-4,6-dione Copolymers: Effect of the Heteroatom on the Electrooptical Properties. Macromolecules, American Chemical Society (ACS).[Link]

  • Heterocyclic compounds for mediating tyrosine kinase 2 activity (WO2020259584A1).World Intellectual Property Organization (WIPO)
  • Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. Molecules, MDPI.[Link]

Validation

A Comparative Guide to the Cross-Validation of NMR Data for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules. However, the interpretation of NMR data, particularly for complex heterocyclic systems, necessitates rigorous validation to ensure accuracy and reproducibility. This guide provides an in-depth comparison of various cross-validation methodologies applied to the NMR data of a promising heterocyclic scaffold, 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid. By presenting supporting data and detailed protocols, we aim to equip researchers with the knowledge to select and implement the most appropriate validation strategy for their specific needs.

The Subject Molecule: 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid is a bicyclic heterocyclic compound with potential applications in medicinal chemistry due to its structural rigidity and potential for diverse functionalization. Its core structure is comprised of a fused furan and pyrrole ring system.

Chemical Structure:

Molecular Formula: C₇H₇NO₃ CAS Number: 535170-04-8[1]

Given the absence of publicly available experimental NMR spectra for this specific molecule, we have utilized advanced computational methods to predict the ¹H and ¹³C NMR spectra. These predicted data will serve as the reference for our cross-validation comparisons.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid were predicted using and .[2][3][4][5] The predicted chemical shifts are summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H14.75d
H34.60d
H5 (CH₂)4.85s
H6 (CH)7.50s
NH11.50br s
COOH12.80br s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C172.5
C371.0
C3a115.0
C4125.0
C575.0
C6a140.0
COOH165.0

The Imperative of Cross-Validation in NMR Spectroscopy

Cross-validation is a statistical method used to assess the performance of a predictive model and to gauge how it will generalize to an independent dataset. In the context of NMR spectroscopy for structural elucidation, cross-validation serves to:

  • Confirm Structural Assignments: By systematically leaving out portions of the data, we can test the robustness of our peak assignments.

  • Identify Potential Errors: Discrepancies that arise during cross-validation can highlight misinterpretations of the spectra or the presence of unexpected structural features.

  • Evaluate Data Quality: The consistency of the results across different validation sets provides an indication of the overall quality and reliability of the acquired NMR data.

This guide will compare three widely used cross-validation techniques:

  • Leave-One-Out Cross-Validation (LOOCV)

  • k-Fold Cross-Validation

  • Bootstrapping

Comparative Analysis of Cross-Validation Methodologies

Leave-One-Out Cross-Validation (LOOCV)

Principle: LOOCV is the most exhaustive form of cross-validation. For a dataset with n data points (in our case, n assigned peaks), a model is trained on n-1 data points, and the remaining single data point is used for validation. This process is repeated n times, with each data point serving as the validation set once.

Workflow for NMR Data Validation:

LOOCV_Workflow cluster_0 LOOCV for a Single Peak Assignment A Full Set of Assigned Peaks (n) B Remove One Peak Assignment (i) A->B C Remaining n-1 Assignments B->C D Predict Chemical Shift of Peak i C->D E Compare Predicted vs. Observed Shift D->E F Repeat for all n Peaks E->F G Calculate Overall Prediction Error F->G

Caption: Leave-One-Out Cross-Validation Workflow.

Experimental Protocol:

  • Initial Assignment: Assign all peaks in the ¹H and ¹³C NMR spectra to their corresponding nuclei based on chemical shifts, multiplicities, and 2D correlation data (COSY, HSQC, HMBC).

  • Iterative Removal and Prediction:

    • Remove the assignment for a single proton or carbon.

    • Based on the remaining assignments and known correlations (e.g., from HMBC), predict the chemical shift of the removed nucleus.

    • Record the difference between the predicted and the experimentally observed (or initially predicted) chemical shift.

  • Repeat: Repeat step 2 for every assigned peak in the spectrum.

  • Error Analysis: Calculate the root-mean-square error (RMSE) of prediction for the entire dataset.

Performance Comparison:

MetricPerformanceRationale
Bias LowThe model is trained on almost the entire dataset in each iteration, leading to a less biased estimate of the prediction error.
Variance HighThe training sets in each fold are highly similar, leading to correlated prediction errors and thus a higher variance in the overall error estimate.[6]
Computational Cost HighThe model needs to be retrained n times, which can be computationally intensive for large molecules with many signals.
k-Fold Cross-Validation

Principle: In k-fold cross-validation, the dataset is randomly partitioned into k equal-sized subsets (or "folds"). Of the k folds, a single fold is retained as the validation data for testing the model, and the remaining k-1 folds are used as training data. The cross-validation process is then repeated k times, with each of the k folds used exactly once as the validation data. The k results can then be averaged to produce a single estimation. A common choice for k is 5 or 10.

Workflow for NMR Data Validation:

kFold_Workflow cluster_1 k-Fold Cross-Validation (e.g., k=5) A Full Set of Assigned Peaks B Randomly Partition into k Folds A->B C For each Fold (i = 1 to k) B->C D Training Set = All Folds except i C->D E Validation Set = Fold i C->E F Predict Chemical Shifts in Validation Set D->F E->F G Calculate Prediction Error for Fold i F->G H Average Errors across all k Folds G->H

Caption: k-Fold Cross-Validation Workflow.

Experimental Protocol:

  • Initial Assignment: Assign all peaks in the ¹H and ¹³C NMR spectra.

  • Partitioning: Randomly divide the assigned peaks into k (e.g., 5) folds.

  • Iterative Training and Validation:

    • For each fold, use the assignments in the other k-1 folds to build a predictive model.

    • Predict the chemical shifts of the peaks in the held-out fold.

    • Calculate the prediction error for that fold.

  • Average Error: Average the prediction errors across all k folds to get a final performance metric.

Performance Comparison:

MetricPerformanceRationale
Bias ModerateThe bias is generally lower than a simple train/test split but can be higher than LOOCV as the training set is smaller than the full dataset.[6]
Variance ModerateThe variance is typically lower than LOOCV because the training sets in each iteration are more distinct.
Computational Cost ModerateThe model is retrained k times, which is more efficient than LOOCV for large datasets.
Bootstrapping

Principle: Bootstrapping involves repeatedly sampling from the original dataset with replacement to create multiple "bootstrap" datasets of the same size as the original. For each bootstrap dataset, a model is trained. The data points that were not selected in a particular bootstrap sample (the "out-of-bag" samples) can then be used for validation.

Workflow for NMR Data Validation:

Bootstrap_Workflow cluster_2 Bootstrapping for NMR Data Validation A Full Set of Assigned Peaks B Generate B Bootstrap Samples (with replacement) A->B C For each Bootstrap Sample (i = 1 to B) B->C D Train Model on Bootstrap Sample i C->D E Identify Out-of-Bag (OOB) Samples for i C->E F Predict Chemical Shifts of OOB Samples D->F E->F G Calculate OOB Prediction Error for i F->G H Average OOB Errors across all B Samples G->H

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Comparative

Toxicity comparison of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid analogs

An in-depth technical analysis for researchers and drug development professionals evaluating the safety, efficacy, and structural liabilities of the furo[3,4-c]pyrrole scaffold. Structural Causality: Baseline Toxicity an...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the safety, efficacy, and structural liabilities of the furo[3,4-c]pyrrole scaffold.

Structural Causality: Baseline Toxicity and the Basicity Liability

The core scaffold, 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid (CAS 535170-04-8), serves as a foundational building block in both medicinal chemistry and materials science. However, the toxicity profile of this compound shifts dramatically depending on its degree of saturation and heteroatom substitution.

The most critical toxicological divergence occurs between the partially unsaturated dihydro scaffold and its fully saturated hexahydro counterpart. Saturation of the pyrrole ring removes its aromatic character, converting the nitrogen into a secondary aliphatic amine. This structural change significantly increases the basicity of the nitrogen atom (pKa ~9.2 for typical hexahydro-pyrrolidines)[1]. In drug development, highly basic amines are notorious for binding to the hERG potassium channel, leading to QT prolongation and severe cardiotoxicity. To mitigate this off-target toxicity, medicinal chemists must introduce electron-withdrawing groups (e.g., fluorination or N-acylation) to fine-tune the pKa[1].

Table 1: Quantitative Hazard and Toxicity Comparison of Key Analogs

Compound / ScaffoldStructural FeatureKey GHS Hazard CodesPrimary Toxicity Profile
3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid Partially unsaturated bicyclicH302, H312Moderate acute oral and dermal toxicity[2].
Hexahydro-1H-furo[3,4-c]pyrrole HCl Fully saturated bicyclicH302, H312, H332, H315, H319, H336Respiratory/skin irritant; high basicity introduces hERG liability[3].
cis-octyltetrahydro-5H-furo[3,4-c]pyrrole-4,6-dione Anhydride/Imide derivativeCytotoxic (Targeted)Potent anticancer agent via PP1/PP2A inhibition[4].
Furo[3,4-c]pyrrole-4,6-dione (FPD) polymers Oxygen heteroatom polymerReduced synthetic toxicitySafer synthetic profile compared to Selenium/Sulfur analogs[5].

Targeted Cytotoxicity: Furo[3,4-c]pyrrole-4,6-diones as Anticancer Agents

While baseline toxicity is a liability in general applications, targeted cytotoxicity is the primary goal when developing furo[3,4-c]pyrrole analogs as anticancer therapeutics. Derivatives such as cis-octyltetrahydro-5H-furo[3,4-c]pyrrole-4,6-dione (an analog of norcantharidin) are highly potent cytotoxic agents[4].

The Causality of the 5,6-Bridge: The mechanism of action relies on the inhibition of Protein Phosphatase 1 (PP1) and 2A (PP2A). The 5,6-bridge within the furo[3,4-c]pyrrole scaffold is structurally pivotal. It locks the molecule into a rigid conformation that perfectly mimics the transition state of phosphate ester hydrolysis within the enzyme's active site. Removing this bridge (e.g., in Δ-5,6-ethyl norcantharidin) increases conformational flexibility. This introduces a massive entropic penalty upon binding, which completely abolishes both phosphatase inhibition and anticancer activity[4].

Pathway A Furo[3,4-c]pyrrole-4,6-dione (e.g., Compound 8p) B Binding to PP1 / PP2A Active Site A->B Rigid 5,6-bridge enables binding C Loss of 5,6-Bridge (Structural Modification) A->C SAR Exploration E Hyperphosphorylation of Regulatory Proteins B->E Phosphatase Inhibition D Loss of Conformational Rigidity C->D Increased Flexibility G Abolished Anticancer Activity D->G Entropic Penalty F G2/M Cell Cycle Arrest & Tumor Cell Apoptosis E->F Cytotoxic Cascade

Mechanism of cytotoxicity via PP1/PP2A inhibition by furo[3,4-c]pyrrole-4,6-dione analogs.

Materials Science: Mitigating Synthetic Toxicity in Polymers

Beyond pharmacology, furo[3,4-c]pyrrole-4,6-dione (FPD) is utilized as a push-pull conjugated polymer building block in organic photovoltaics[6]. When compared to its structural analogs—thieno[3,4-c]pyrrole-4,6-dione (TPD) and selenopheno[3,4-c]pyrrole-4,6-dione (SePD)—FPD offers distinct toxicological and physical advantages.

Substituting sulfur (TPD) or selenium (SePD) with oxygen (FPD) causes a hypsochromic shift in the band gap and significantly improves polymer solubility[6]. More importantly, from an environmental health and safety (EHS) perspective, the FPD scaffold avoids the generation of highly toxic, volatile chalcogenide byproducts that plague the large-scale cross-coupling polymerization of sulfur and selenium derivatives[5].

Self-Validating Experimental Methodologies

To accurately assess the balance between targeted cytotoxicity and off-target liabilities of furo[3,4-c]pyrrole analogs, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity.

Protocol A: In Vitro Cytotoxicity and Mechanism Validation

Objective: Quantify anticancer efficacy while proving the mechanism of action is PP1/PP2A inhibition.

  • Cell Seeding: Plate tumor cells (e.g., SK-BR-3) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of the furo[3,4-c]pyrrole analog.

    • Self-Validation Control 1: Use DMSO (0.1%) as the negative vehicle control to establish baseline viability.

    • Self-Validation Control 2: Use Norcantharidin as a positive control to benchmark PP1/PP2A-driven cytotoxicity.

  • Viability Readout: After 72 hours, add CellTiter-Glo reagent. Measure luminescence to calculate the IC50.

  • Orthogonal Mechanistic Validation: Lyse a parallel set of treated cells and perform a Western Blot for phosphorylated MYPT1 (a direct downstream target of PP1). Causality proof: Cytotoxicity must correlate with a dose-dependent increase in p-MYPT1.

Protocol B: hERG Liability Screening (Patch-Clamp)

Objective: Assess off-target cardiotoxicity driven by the basicity of hexahydro-analogs.

  • Preparation: Express hERG potassium channels in HEK293 cells.

  • Electrophysiology: Use whole-cell patch-clamp to record hERG tail currents.

  • Perfusion: Perfuse the hexahydro-1H-furo[3,4-c]pyrrole analog at 1 µM and 10 µM.

    • Self-Validation Control: Perfuse Dofetilide (100 nM) to ensure the assay successfully detects known hERG blockers.

  • Data Analysis: Calculate the percentage of tail current inhibition. Compounds showing >20% inhibition at 1 µM require structural modification (e.g., adding an electron-withdrawing group) to reduce nitrogen basicity.

Workflow Step1 1. Compound Synthesis & pKa Tuning Step2 2. In Vitro Viability (CellTiter-Glo) Step1->Step2 Step3 3. Target Validation (Western Blot for p-MYPT1) Step2->Step3 IC50 < 10 µM Step4 4. Off-Target Tox (hERG Patch-Clamp) Step3->Step4 Confirmed Mechanism Control1 Control: DMSO (-) Norcantharidin (+) Control1->Step2 Control2 Control: Dofetilide (+) Control2->Step4

Self-validating experimental workflow for evaluating the toxicity and efficacy of furopyrrole derivatives.

References

  • Sigma-Aldrich - 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid

  • ChemScene - Safety Data Sheet: 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid 2

  • NextSDS - trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride 3

  • NIH / Elsevier Masson SAS - Synthesis and biological activity of Delta-5,6-norcantharimides: importance of the 5,6-bridge 4

  • ACS Publications - Thieno-, Furo-, and Selenopheno[3,4-c]pyrrole-4,6-dione Copolymers: Effect of the Heteroatom on the Electrooptical Properties 6

  • ResearchGate - Thieno-, Furo-, and Selenopheno[3,4-c]pyrrole-4,6-dione Copolymers (Toxicity Considerations) 5

  • ACS Publications - Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition 1

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

As research and development in pharmaceuticals advance, the synthesis and handling of novel heterocyclic compounds like 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid have become commonplace. While the focus is ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

As research and development in pharmaceuticals advance, the synthesis and handling of novel heterocyclic compounds like 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid have become commonplace. While the focus is often on the synthesis and application of such molecules, their responsible disposal is a critical and non-negotiable aspect of laboratory safety and environmental stewardship.[1][2] Improper disposal not only poses significant safety risks due to potential chemical reactions but also violates stringent environmental regulations, which can lead to substantial penalties.[3]

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid, grounded in the principles of chemical safety and regulatory adherence. It is designed for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical properties and associated hazards is essential. While specific toxicity data for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid (CAS: 535170-04-8) is not extensively documented in public literature, we can infer potential hazards from its structural motifs: a carboxylic acid and a fused pyrrolidine ring system.

  • Carboxylic Acid Group: This functional group imparts acidic properties. While not a strong acid, it can cause skin and eye irritation.[4] It will react with bases in a neutralization reaction, which can be exothermic.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives can be flammable, toxic if swallowed, and cause serious eye damage.[5] They are also often harmful if inhaled.

  • Fused Heterocyclic Structure: Such compounds can have unknown toxicological properties and should always be handled with care.[6]

The primary principle is to treat the compound as hazardous until proven otherwise. All waste containing this substance must be handled as hazardous chemical waste.

Summary of Key Chemical and Safety Data
PropertyValue / InformationRationale & Significance for Disposal
Chemical Name 3,5-dihydro-1H-Furo[3,4-c]pyrrole-4-carboxylic acidEnsures correct identification and labeling of waste.
CAS Number 535170-04-8Unique identifier for tracking and regulatory reporting.
Molecular Formula C₇H₇NO₃[7]Helps in calculating waste quantities and concentrations.
Physical Form Likely a solid at room temperature.[8]Solid waste requires different containment than liquid waste.
Anticipated Hazards Skin/eye irritation, potential toxicity if ingested or inhaled.Dictates the required Personal Protective Equipment (PPE) and handling procedures.
Incompatibilities Strong oxidizing agents, strong bases.[5]Crucial for waste segregation to prevent dangerous reactions in the waste container.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which provides for the "cradle to grave" tracking of all hazardous substances.[9][10] The following protocol is designed to ensure compliance with RCRA and other relevant safety standards.

Step 1: Point-of-Generation Waste Collection

The first and most critical step is the immediate capture of waste as it is generated.

  • Designate a Waste Container: Before starting your experiment, designate a specific, clearly labeled container for all waste streams containing 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid.

  • Use Appropriate PPE: When handling the waste, always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

  • Capture All Waste: This includes:

    • Unused or expired pure compound.

    • Contaminated materials (e.g., weighing paper, spatulas, gloves).

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware (see Step 2).

Step 2: Waste Characterization and Segregation

Proper segregation is paramount to prevent accidental chemical reactions within waste containers.[3]

  • Characterize the Waste Stream: Determine the nature of the waste. Is it a solid, a halogenated solvent solution, a non-halogenated solvent solution, or an aqueous acidic/basic solution?

  • Segregate Incompatible Chemicals:

    • DO NOT mix this acidic compound with bases in the same waste container.

    • DO NOT mix with strong oxidizing agents.

    • Keep organic solvent waste separate from aqueous waste.

  • Container Selection: The container must be made of a compatible material. For acidic waste, high-density polyethylene (HDPE) or glass containers are appropriate.[12] Ensure the container has a secure, leak-proof screw cap.

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a strict EPA requirement and essential for safety.[10]

  • Attach a Hazardous Waste Label: As soon as you begin adding waste to the container, affix a proper hazardous waste label.

  • Complete the Label: The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid".

    • A list of all other components in the container (e.g., methanol, water) with estimated percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started (the day the first drop of waste was added).

Step 4: Accumulation and Temporary Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[3]

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[13] A funnel left in the opening is not considered a closed container.

    • Do not fill containers beyond 90% capacity to allow for expansion.[13]

    • Place the container in secondary containment (such as a plastic tub) to contain any potential leaks.[14]

  • Storage Limits: Adhere to your institution's and state's SAA volume and time limits.

Step 5: Final Disposal

Hazardous waste must be disposed of through a licensed hazardous waste vendor.[9] Never dispose of this chemical down the drain or in the regular trash.[3][15]

  • Schedule a Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation: Ensure all paperwork, often called a "waste manifest," is completed accurately. This document tracks the waste from your lab to its final disposal facility.[9]

  • Hand-off: Transfer the waste to the trained EHS personnel or the licensed vendor as instructed.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid waste.

G Disposal Workflow for Chemical Waste cluster_0 A Waste Generation (e.g., unused solid, contaminated solvent, aqueous solution) B Characterize Waste Stream (Solid, Liquid, Aqueous?) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix & Complete Hazardous Waste Label C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Is Container >90% Full OR Time Limit Reached? E->F G Continue Accumulation F->G No H Contact EHS for Pickup & Prepare for Transport F->H Yes G->E I Final Disposal via Licensed Vendor H->I

Caption: Decision workflow for handling and disposing of waste containing 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid.

Conclusion: Fostering a Culture of Safety

The proper management and disposal of chemical waste like 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid are fundamental responsibilities for every laboratory professional. Adherence to these protocols is not merely about regulatory compliance; it is about protecting yourself, your colleagues, and the environment.[3] By integrating these procedures into your standard laboratory operations, you contribute to a robust and trustworthy culture of safety that extends far beyond the product itself.

References

  • Vertex AI Search. (n.d.). Waste-minimized C(sp3)-H activation for the preparation of fused N-heterocycles. Retrieved March 27, 2026.
  • Daniels Health. (2025, May 21).
  • U.S. Environmental Protection Agency. (n.d.).
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, November 6).
  • Apollo Scientific. (n.d.).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-(9CI)
  • CDH Fine Chemical. (n.d.).
  • Loba Chemie. (n.d.).
  • Environmental Marketing Services. (2023, January 19).
  • Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles.
  • AChemBlock. (2026, March 17). 3,5-dihydro-1H-Furo[3,4-c]pyrrole-4-carboxylic acid 98% | CAS: 535170-04-8.
  • OAE Publishing Inc. (2026, January 14).
  • Loba Chemie. (n.d.).
  • MDPI. (2025, December 2). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
  • Fisher Scientific. (2025, December 18).
  • NextSDS. (n.d.). 1H-Furo[3,4-c]pyrrole-4-carboxylicacid,3,5-dihydro-,ethylester(9CI)
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Macherey-Nagel. (n.d.).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Product being supplied under TSCA R&D Exemption.
  • Sigma-Aldrich. (2025, November 6).
  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • Merck. (n.d.).
  • DC Fine Chemicals. (2024, November 4).
  • eCFR. (2023, August 9).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Aaronchem. (2025, August 11). Safety Data Sheet - 6-oxa-9-azaspiro[4.5]decane hydrochloride.
  • Psyquest. (n.d.). 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid [535170-04-8].
  • Santa Cruz Biotechnology. (n.d.).
  • Ministry of Environment, Taiwan. (n.d.).
  • PubChem. (2025, September 15). 3,4-Dihydro-4-hydroxy-2H-pyrrole-2-carboxylic acid.
  • Environmental Science & Technology. (n.d.).
  • MDPI. (2021, April 11).
  • Thermo Fisher Scientific. (2023, August 25).

Sources

Handling

Personal protective equipment for handling 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a systematic, mechanistic framework that enables high-level research. When handling novel bicyclic heterocycles l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a systematic, mechanistic framework that enables high-level research. When handling novel bicyclic heterocycles like 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid (CAS: 535170-04-8) [1], a deep understanding of the molecule's physical and chemical properties is the foundation of our operational and disposal protocols.

This compound, a critical building block in advanced drug discovery, features both a hydrogen-bond donating carboxylic acid moiety and a furo-pyrrole core. While comprehensive toxicological profiling for this specific intermediate is still emerging, structural analogs (such as its ethyl ester derivative) exhibit established hazard profiles, including H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and potential respiratory irritation [2].

The following guide outlines the self-validating safety systems, PPE requirements, and logistical workflows necessary to handle this compound with uncompromising scientific integrity.

Mechanistic Hazard Assessment & PPE Matrix

We do not wear Personal Protective Equipment (PPE) simply for compliance; we wear it to interrupt specific mechanisms of exposure. The carboxylic acid functional group can cause localized pH shifts upon contact with mucosal membranes, while the compound's fine powder morphology presents a significant aerosolization and inhalation risk.

Table 1: Required PPE and Mechanistic Causality

PPE CategorySpecificationMechanistic Causality (The "Why")
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents ocular exposure to airborne acidic particulates. Standard safety glasses lack the orbital seal required to block fine dust[1].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374)Nitrile provides superior chemical resistance to organic acids compared to latex. The lipophilic furo-pyrrole core may facilitate dermal penetration if the skin barrier is compromised.
Body Protection Flame-retardant, anti-static lab coatMitigates electrostatic discharge (ESD). Fine organic powders can accumulate static charge during transfer, presenting a localized ignition risk.
Respiratory N95/FFP2 Respirator (if handled outside a BSC)Filters out micron-sized solid particulates, directly interrupting the H335 (respiratory irritation) exposure pathway [2].

Operational Workflow: Handling & Transfer

To ensure a self-validating system, every step in this protocol includes a verification check. Do not proceed to the next step unless the current step's validation condition is met.

Step 1: Environmental Validation

  • Action: Conduct all handling within a Class II Fume Hood or Biological Safety Cabinet (BSC).

  • Validation: Verify the inward face velocity is between 0.4–0.6 m/s using the hood's digital monitor or a handheld anemometer. Do not open the chemical container if airflow is unverified.

Step 2: Equipment Neutralization (Anti-Static Prep)

  • Action: Wipe down the analytical balance and spatulas with an anti-static cloth. Line the weighing area with anti-static weighing paper.

  • Causality: Static electricity causes fine powders to repel and aerosolize, leading to inaccurate mass readings and increased inhalation risk.

Step 3: Dispensing and Weighing

  • Action: Don all PPE. Open the container slowly to prevent pressure-differential aerosolization. Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Validation: Weigh the compound in a closed analytical balance. The reading must stabilize within 3 seconds; fluctuations indicate draft interference or static buildup.

Step 4: Decontamination

  • Action: Post-transfer, wipe down all surfaces and spatulas with a mildly alkaline solution (e.g., 5% sodium bicarbonate) followed by DI water.

  • Causality: The weak base neutralizes residual 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid, converting it into a water-soluble, non-irritating sodium salt for safe wipe-down.

OperationalWorkflow Setup 1. Hood Setup (Verify Airflow) PPE 2. Don PPE (Seal Check) Setup->PPE Weighing 3. Anti-Static Weighing PPE->Weighing Transfer 4. Sealed Transfer Weighing->Transfer Decontam 5. Alkaline Decontamination Transfer->Decontam

Operational workflow for handling 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid.

Spill Response and Disposal Logistics

A chemical spill compromises the controlled environment. Your response must prioritize containment over immediate cleanup to prevent secondary exposure.

Spill Containment Protocol
  • Assess the Volume: Determine if the spill is minor (<50g) or major (>50g).

  • Suppress Aerosolization (Minor Spills): Never sweep dry organic acid powders. Cover the spill with a chemical absorbent pad slightly dampened with water or a dilute bicarbonate solution. This physically traps the dust and initiates mild neutralization.

  • Collection: Use a non-sparking scoop to transfer the dampened mass into a High-Density Polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination: Wash the spill area with soap and water to remove lipophilic residues.

Waste Disposal Plan
  • Categorization: Label as "Hazardous Solid Waste - Organic Acid / Irritant" [3].

  • Segregation: Do not mix this waste stream with strong oxidizers or strong bases. Mixing concentrated carboxylic acids with strong bases can lead to rapid, exothermic neutralization reactions, potentially rupturing sealed waste containers.

SpillResponse Spill Solid Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50g) Assess->Minor Major Major (>50g) Assess->Major Suppress Moisten & Suppress Dust Minor->Suppress Evacuate Evacuate Area & Call EHS Major->Evacuate Collect Collect in HDPE Container Suppress->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Spill response decision tree for solid organic acid particulates.

References

  • ChemScene. (2025). Safety Data Sheet: 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid.
  • BLDPharm. (n.d.). Safety Information: Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate (Analog).
  • BuyChemJapan / AiFChem. (n.d.). Product Overview & Hazard Classification: 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid 95%.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid
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